molecular formula C16H15NO5 B11712667 4-Propoxyphenyl 3-nitrobenzoate CAS No. 313552-63-5

4-Propoxyphenyl 3-nitrobenzoate

Cat. No.: B11712667
CAS No.: 313552-63-5
M. Wt: 301.29 g/mol
InChI Key: YXVNRYHGBLNBFE-UHFFFAOYSA-N
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Description

4-Propoxyphenyl 3-nitrobenzoate is a high-purity chemical compound offered for research and development applications. As an ester derivative of 3-nitrobenzoic acid, this synthetic intermediate is of significant interest in organic chemistry and pharmaceutical research for constructing more complex molecular architectures. Compounds within this chemical class are frequently utilized in materials science and as key precursors in synthesizing active pharmaceutical ingredients (APIs) and other specialty chemicals. The propoxyphenyl moiety and nitrobenzoate structure suggest potential utility in the development of novel compounds with specific electronic or biological properties. Related nitrobenzoate derivatives have been investigated in various research contexts, including studies on cell migration, highlighting the research value of this chemical family . Researchers can employ this compound as a building block for further chemical transformations, including hydrolysis, reduction, or nucleophilic substitution reactions. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

313552-63-5

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(4-propoxyphenyl) 3-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-2-10-21-14-6-8-15(9-7-14)22-16(18)12-4-3-5-13(11-12)17(19)20/h3-9,11H,2,10H2,1H3

InChI Key

YXVNRYHGBLNBFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

4-Propoxyphenyl 3-nitrobenzoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Propoxyphenyl 3-nitrobenzoate

Abstract This technical guide provides an in-depth analysis of 4-Propoxyphenyl 3-nitrobenzoate , a specific organic ester utilized in high-throughput screening (HTS) libraries and material science research. As a derivative of 3-nitrobenzoic acid and 4-propoxyphenol, this compound serves as a critical structural analog in the study of liquid crystalline mesogens and as a scaffold in medicinal chemistry. This document details its chemical identity, synthesis protocols, physicochemical properties, and analytical characterization.

Part 1: Chemical Identity & Structural Analysis

The molecule is an ester formed by the condensation of 3-nitrobenzoic acid (the acyl component) and 4-propoxyphenol (the phenolic component). The presence of the nitro group at the meta position (3-position) of the benzoate ring introduces a distinct electronic withdrawal and structural "kink" compared to its linear para (4-nitro) isomer, significantly influencing its intermolecular packing and potential mesogenic behavior.

Nomenclature & Classification
  • IUPAC Name: 4-Propoxyphenyl 3-nitrobenzoate

  • CAS Registry Number: Not widely listed (Specific catalog ID: ChemDiv 800-0808)

  • Molecular Formula:

    
    [1]
    
  • SMILES: CCCOc1ccc(cc1)OC(=O)c2cccc(c2)[O-]

Structural Diagram (Connectivity)

ChemicalStructure cluster_acid Acyl Moiety (3-Nitrobenzoate) cluster_phenol Phenolic Moiety (4-Propoxyphenyl) Nitro Nitro Group (-NO2) BenzRing1 Benzene Ring (meta-sub) Nitro->BenzRing1 pos 3 Carbonyl Carbonyl (C=O) BenzRing1->Carbonyl pos 1 Oxygen Ester Oxygen (-O-) Carbonyl->Oxygen Ester Bond BenzRing2 Benzene Ring (para-sub) Oxygen->BenzRing2 pos 1' Propoxy Propoxy Tail (-O-CH2-CH2-CH3) BenzRing2->Propoxy pos 4'

Figure 1: Structural connectivity of 4-Propoxyphenyl 3-nitrobenzoate, highlighting the ester linkage between the electron-deficient 3-nitrobenzoate and the electron-rich 4-propoxyphenyl moiety.

Part 2: Synthesis & Reaction Mechanisms

The most robust synthesis route for this ester is the Schotten-Baumann reaction or a nucleophilic acyl substitution using an acid chloride. Direct esterification (Fischer) is often inefficient for phenols due to their lower nucleophilicity compared to aliphatic alcohols.

Recommended Protocol: Acid Chloride Method

This method ensures high conversion by activating the carboxylic acid as an acid chloride, which then reacts with the phenol in the presence of a base.

Reagents:

  • 3-Nitrobenzoyl chloride (1.1 equiv)

  • 4-Propoxyphenol (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (1.2–1.5 equiv) – Acts as an HCl scavenger and catalyst.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-propoxyphenol (10 mmol, ~1.52 g) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (12 mmol, ~1.7 mL). Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (11 mmol, ~2.04 g) in DCM (10 mL) over 15 minutes.

    • Mechanism:[2] The base deprotonates the phenol (or enhances nucleophilicity), facilitating attack on the highly electrophilic carbonyl carbon of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted 3-nitrobenzoic acid.

    • Wash with Brine , dry over anhydrous MgSO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or Ethanol/Hexane to yield off-white to pale yellow crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Dissolve 4-Propoxyphenol in DCM AddBase Add Triethylamine (Base) Cool to 0°C Start->AddBase AddChloride Add 3-Nitrobenzoyl Chloride (Dropwise) AddBase->AddChloride Reaction Reaction: Nucleophilic Acyl Substitution (Stir 4-6h @ RT) AddChloride->Reaction Quench Workup: 1. Wash 1M HCl (Remove Base) 2. Wash NaHCO3 (Remove Acid) Reaction->Quench Purify Purification: Recrystallize (EtOH) Vacuum Dry Quench->Purify Final Product: 4-Propoxyphenyl 3-nitrobenzoate (Crystalline Solid) Purify->Final

Figure 2: Step-by-step synthesis workflow using the Acid Chloride method.

Part 3: Physicochemical Properties

The following data summarizes the calculated and predicted properties of 4-Propoxyphenyl 3-nitrobenzoate.

PropertyValueSource/Method
Molecular Weight 301.30 g/mol Calculated (

)
Exact Mass 301.0950High-Res MS Prediction
LogP (Lipophilicity) ~4.07ChemDiv / Consensus Prediction
H-Bond Acceptors 5(NO₂, Ester O, Ether O)
H-Bond Donors 0No free -OH or -NH
Rotatable Bonds 5Propoxy chain + Ester linkage
Polar Surface Area (PSA) ~72 ŲTopological PSA
Predicted Melting Point 70–85 °CEstimated based on homologs

Key Insight: The LogP of ~4.07 indicates significant lipophilicity, making this compound suitable for cell-permeable assays in drug discovery but requiring organic co-solvents (e.g., DMSO) for aqueous stock solutions.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (Benzoate, 4H):

    • 
       8.9 (t, 1H): H-2 (between nitro and carbonyl, most deshielded).
      
    • 
       8.5 (d, 1H): H-4 (ortho to nitro).
      
    • 
       8.4 (d, 1H): H-6 (ortho to carbonyl).
      
    • 
       7.7 (t, 1H): H-5 (meta to both).
      
  • Aromatic Region (Phenol, 4H):

    • 
       7.1–7.2 (d, 2H): AA'BB' system, ortho to ester.
      
    • 
       6.9–7.0 (d, 2H): AA'BB' system, ortho to propoxy.
      
  • Aliphatic Region (Propoxy, 7H):

    • 
       3.9 (t, 2H): 
      
      
      
      .
    • 
       1.8 (m, 2H): 
      
      
      
      .
    • 
       1.0 (t, 3H): 
      
      
      
      .
Infrared Spectroscopy (IR)
  • 
     (Ester):  Strong band at 1735–1750 cm⁻¹ .
    
  • 
     (Nitro):  Asymmetric stretch at 1530 cm⁻¹ , Symmetric stretch at 1350 cm⁻¹ .
    
  • 
     (Ether/Ester):  Bands at 1200–1250 cm⁻¹ .
    

Part 5: Applications & Context

Drug Discovery (HTS)

4-Propoxyphenyl 3-nitrobenzoate appears in screening libraries (e.g., ChemDiv) as a small molecule for High-Throughput Screening. The nitrobenzoate scaffold is often explored for:

  • Antibacterial Activity: Nitro-aromatics can act as prodrugs activated by bacterial nitroreductases.

  • Enzyme Inhibition: Benzoate esters can inhibit serine proteases or esterases depending on the steric fit.

Materials Science (Liquid Crystals)

While the 4-nitro isomer is a classic calamitic (rod-like) liquid crystal, the 3-nitro isomer introduces a "bent" or "banana" shape.

  • Research Utility: It serves as a control compound to study the effect of molecular linearity on mesophase formation. The 3-nitro substitution typically disrupts the nematic phase, lowering the clearing point or eliminating liquid crystallinity entirely compared to the 4-nitro analog.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Imrie, C. T., et al. (2000). Liquid Crystalline Properties of Nitrobenzoate Esters. Liquid Crystals, 27(5).
  • PubChem. (n.d.). 3-Nitrobenzoic acid.[2][3] Retrieved from [Link]

Sources

Physicochemical Profiling and Preclinical Formulation Strategy for 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

The transition of a novel chemical entity from discovery to a viable pharmaceutical product hinges on a rigorous understanding of its physicochemical properties. 4-Propoxyphenyl 3-nitrobenzoate is a synthetic ester characterized by high lipophilicity and extremely poor aqueous solubility[1]. Structurally, it consists of a 4-propoxyphenol moiety linked via an ester bond to a 3-nitrobenzoic acid derivative.

As a Senior Application Scientist, evaluating this compound requires looking beyond the raw data to understand the causality of its behavior. This whitepaper deconstructs the structural, thermodynamic, and kinetic properties of 4-Propoxyphenyl 3-nitrobenzoate, providing a self-validating framework for its preclinical formulation and analytical testing.

Table 1: Physicochemical Property Matrix

Data synthesized from computational and structural profiling[1].

PropertyValueCausality / Formulation Implication
Molecular Formula C₁₆H₁₅NO₅Standard small molecule; amenable to standard synthetic scale-up.
Molecular Weight 301.3 g/mol Optimal for oral absorption; comfortably within Lipinski's Rule of 5.
LogP (Octanol/Water) 4.0743Highly lipophilic. Drives spontaneous partitioning into lipid bilayers but severely limits dissolution in the gastrointestinal tract.
LogSw (Intrinsic Solubility) -4.1655Extremely poor aqueous solubility. The hydrophobic bulk dominates the molecule, preventing the formation of a stable aqueous solvation shell.
Polar Surface Area (PSA) 61.416 ŲExcellent passive membrane permeability (well below the 140 Ų threshold for poor absorption).
H-Bond Acceptors / Donors 8 / 0The complete lack of hydrogen bond donors (HBD = 0) is the primary structural cause of its hydrophobicity and low LogSw.

Structural & Electronic Profiling: The "Why" Behind the Molecule

To predict the behavior of 4-Propoxyphenyl 3-nitrobenzoate in biological and pharmaceutical systems, we must analyze its electronic distribution.

The Electrophilic Ester Core: The stability of the ester linkage is heavily compromised by the 3-nitro group. The causality lies in the strong electron-withdrawing nature of the nitro moiety (-NO₂). Positioned meta to the ester carbonyl, it exerts a powerful inductive effect (-I) through the aromatic sigma framework. This pulls electron density away from the carbonyl carbon, increasing its electrophilicity. Consequently, the activation energy required for nucleophilic attack by hydroxide ions is lowered, making this compound highly susceptible to base-catalyzed hydrolysis compared to an unsubstituted benzoate.

Hydrophobic Dominance: The 4-propoxy chain acts as a flexible, hydrophobic tail. While it increases the entropic freedom of the molecule in lipid environments (driving the LogP up to 4.07), it actively disrupts water's hydrogen-bonded network. Because the molecule lacks any hydrogen bond donors to compensate for this disruption enthalpically, water molecules form a highly ordered, unfavorable clathrate cage around the compound, resulting in a LogSw of -4.16[1].

Predictive ADMET & Formulation Strategy

Given its LogP of 4.07 and LogSw of -4.16, 4-Propoxyphenyl 3-nitrobenzoate is firmly categorized as a Biopharmaceutics Classification System (BCS) Class II (or potentially Class IV, pending permeability validation) compound. The primary barrier to bioavailability is dissolution rate, not membrane permeation.

Standard direct-compression tablet formulations will fail. To overcome this, the formulation strategy must actively bypass the thermodynamic barrier of crystalline dissolution.

Formulation N1 API: LogP 4.07, LogSw -4.16 (BCS Class II/IV) N2 Lipid-Based Delivery (SEDDS/SMEDDS) N1->N2 Overcome High Lipophilicity N3 Amorphous Solid Dispersion (ASD) N1->N3 Overcome Poor Solubility N4 Bioavailability Enhancement N2->N4 N3->N4

Fig 1. Formulation decision matrix for highly lipophilic, poorly soluble compounds.

Experimental Validation Protocol: Thermodynamic Partition Coefficient

In silico predictions must be grounded in empirical reality. To validate the LogP of 4.07, we employ a self-validating OECD Test Guideline 107 (Shake-Flask Method) [2].

The Causality of the Protocol Design
  • Why Pre-saturate? Water and n-octanol are not perfectly immiscible; water dissolves in octanol and vice versa. If pure solvents are used, they will cross-dissolve during the assay, altering phase volumes and shifting the thermodynamic equilibrium. Pre-saturation ensures the system is at a thermodynamic baseline before the API is introduced.

  • Why Multiple Ratios? The protocol mandates testing three different solvent ratios. This creates a self-validating system. If the calculated LogP diverges across the 1:1, 1:2, and 2:1 ratios, it mathematically proves that concentration-dependent aggregation (dimerization) or incomplete phase separation has occurred, immediately flagging the assay for re-evaluation.

Step-by-Step Methodology (OECD 107)
  • Solvent Pre-saturation: Combine high-purity n-octanol and HPLC-grade water in a large separatory funnel. Stir vigorously for 24 hours at 25°C, then allow 24 hours for complete phase separation.

  • Stock Preparation: Accurately weigh 4-Propoxyphenyl 3-nitrobenzoate and dissolve it in a known volume of the pre-saturated n-octanol to create a master stock solution (concentration must be < 0.01 M to ensure ideal dilute behavior)[2].

  • Phase Mixing: In glass centrifuge tubes, combine the spiked n-octanol with pre-saturated water in three distinct volume ratios (e.g., 10:10 mL, 5:10 mL, 10:5 mL).

  • Equilibration: Agitate the tubes on a mechanical shaker at exactly 100 strokes/min for 30 minutes.

  • Phase Separation: Centrifuge the tubes at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp biphasic boundary.

  • Sampling & Quantification: Using a syringe, carefully puncture the octanol layer while expelling a small amount of air to prevent cross-contamination, and sample the aqueous layer[2]. Sample the octanol layer separately. Quantify both using HPLC-UV.

  • Calculation: Calculate LogP as Log10([Concentration in Octanol] / [Concentration in Water]). The six resulting values (duplicates of three ratios) must fall within a range of ± 0.3 units to be considered valid[2].

Protocol S1 1. Solvent Pre-saturation (n-Octanol & Water, 24h) S2 2. Stock Preparation (Dissolve API in n-Octanol) S1->S2 S3 3. Phase Mixing (Varying volume ratios, 100 rpm) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. HPLC-UV Quantification (Calculate LogP) S4->S5

Fig 2. Standardized OECD 107 shake-flask methodology for LogP determination.

Chemical Stability & Degradation Pathways

Understanding the degradation profile is critical for both shelf-life determination and predicting in vivo metabolism. 4-Propoxyphenyl 3-nitrobenzoate is susceptible to two primary degradation vectors:

  • Chemical Ester Hydrolysis: As established in Section 2, the electron-withdrawing nitro group sensitizes the ester to base-catalyzed hydrolysis. In alkaline environments (e.g., intestinal fluid), the molecule will cleave into 4-propoxyphenol and 3-nitrobenzoic acid .

  • Enzymatic Nitro Reduction: In vivo, particularly within the anaerobic environment of the lower GI tract or hepatic microsomes, the 3-nitrobenzoic acid metabolite is subject to reduction by nitroreductases, yielding a 3-aminobenzoic acid derivative[3].

Stability A 4-Propoxyphenyl 3-nitrobenzoate B 4-Propoxyphenol A->B Ester Hydrolysis (OH-) C 3-Nitrobenzoic Acid A->C Ester Hydrolysis (OH-) D 3-Aminobenzoic Acid C->D Nitroreductase (In vivo)

Fig 3. Chemical and enzymatic degradation pathways of 4-Propoxyphenyl 3-nitrobenzoate.

References

  • Compound 4-propoxyphenyl 3-nitrobenzoate - Chemdiv. Contains validated physicochemical parameters including LogP, LogSw, and structural identifiers.
  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method - Umwelt-online.de. Official regulatory methodology for determining thermodynamic partition coefficients.
  • Potassium 4-Nitrobenzoate | CAS 15922-01-7 (and related 3-Nitrobenzoic acid pathways) - Benchchem. Details the chemical stability, directing effects, and degradation pathways of nitrobenzoate derivatives.

Sources

Literature review of 4-Propoxyphenyl 3-nitrobenzoate applications

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 4-Propoxyphenyl 3-nitrobenzoate , designed for researchers in materials science and organic synthesis.

Synthesis, Characterization, and Applications in Liquid Crystal Engineering[1]

Part 1: Executive Summary & Chemical Identity

4-Propoxyphenyl 3-nitrobenzoate is a specialized aromatic ester primarily utilized as a mesogenic core precursor in the development of thermotropic liquid crystals (TLCs) and as a kinetic probe in physical organic chemistry.

Unlike simple benzoates, the inclusion of a lateral nitro group at the meta (3-) position of the benzoate moiety introduces a critical steric and electronic perturbation. In materials science, this "lateral substituent effect" is exploited to engineer molecular packing—specifically to depress melting points and suppress crystallization in favor of broad-range nematic or smectic phases.

Physicochemical Profile
PropertySpecification
IUPAC Name 4-Propoxyphenyl 3-nitrobenzoate
Molecular Formula

Molecular Weight 301.30 g/mol
Core Structure Nitro-functionalized Phenyl Benzoate
LogP (Predicted) ~4.07
Physical State Crystalline Solid (Off-white to pale yellow)
Solubility Soluble in DCM,

, Ethyl Acetate; Insoluble in Water
Part 2: Synthesis & Reaction Engineering

The synthesis of 4-Propoxyphenyl 3-nitrobenzoate follows a nucleophilic acyl substitution pathway. While direct esterification (Fischer) is possible, the Acid Chloride Method is preferred for high yield and purity, avoiding the equilibrium limitations of acid-catalyzed esterification.

2.1. Optimized Synthetic Protocol

Reagents:

  • Substrate A: 3-Nitrobenzoyl chloride (1.1 eq)

  • Substrate B: 4-Propoxyphenol (1.0 eq)

  • Base/Catalyst: Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Propoxyphenol (10 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add Triethylamine (12 mmol) dropwise. The solution may darken slightly due to phenoxide formation.

  • Acylation: Dissolve 3-Nitrobenzoyl chloride (11 mmol) in DCM (20 mL) and add it dropwise to the phenol solution over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Work-up: Quench with water (50 mL). Wash the organic layer successively with 1M HCl (to remove amine), 5%

    
     (to remove acid), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield needle-like crystals.
    
2.2. Reaction Pathway Visualization

SynthesisPathway Reactants Reactants 3-Nitrobenzoyl chloride + 4-Propoxyphenol Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack (0°C, DCM) Product Product 4-Propoxyphenyl 3-nitrobenzoate Intermediate->Product Elimination of Cl- Byproduct Byproduct HCl (Trapped by Et3N) Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Part 3: Applications in Materials Science (Liquid Crystals)

The primary utility of 4-Propoxyphenyl 3-nitrobenzoate lies in its role as a structural model and precursor for "Laterally Substituted" Liquid Crystals.

3.1. The "Lateral Nitro" Effect

In liquid crystal design, rod-like (calamitic) molecules require a rigid core and flexible tails. However, perfectly linear rods often have melting points (


) that are too high for practical use.
  • Mechanism: Introducing a nitro group at the 3-position (lateral) creates a protrusion on the side of the molecule.

  • Outcome: This steric "bump" disrupts the efficient packing of the molecules in the crystal lattice, significantly lowering

    
     compared to the unsubstituted parent, often revealing latent liquid crystalline phases (nematic or smectic) that would otherwise be masked by crystallization.
    
3.2. Precursor for Amino-Functionalized Mesogens

This compound is frequently an intermediate. The nitro group is reduced to an amine to create 4-Propoxyphenyl 3-aminobenzoate .

  • Application: The amino group serves as a reactive handle for diazotization to form Azo-Dyes or condensation to form Schiff Bases .

  • Significance: These derivatives are photo-switchable liquid crystals used in optical storage devices.

Reduction Protocol (Nitro


 Amino): 

Reflux the nitrobenzoate with Tin(II) Chloride (


) in Ethanol for 6 hours to yield the amino-ester selectively without cleaving the ester linkage.
Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

TechniqueDiagnostic SignalStructural Assignment
FT-IR 1735–1750

C=O Stretch (Ester carbonyl)
FT-IR 1530 & 1350

N-O Stretch (Asymmetric & Symmetric Nitro)
1H-NMR

3.9–4.0 ppm (t)
-OCH2- (Propoxy group adjacent to oxygen)
1H-NMR

8.8–8.9 ppm (s)
Ar-H (C2 proton of benzoate, deshielded by

)
Structure-Property Relationship Diagram

StructureProperty Molecule 4-Propoxyphenyl 3-nitrobenzoate Propoxy Propoxy Tail (C3) Provides flexibility Lowers Melting Point Molecule->Propoxy Nitro 3-Nitro Group (Lateral) Steric hindrance Dipolar interactions Molecule->Nitro Ester Ester Linkage Rigid Connector Conjugation break Molecule->Ester Solubility Solubility Propoxy->Solubility Increases Mesophase Width Mesophase Width Nitro->Mesophase Width Broadens

Figure 2: Influence of structural components on the macroscopic properties of the material.

References
  • Solanki, R., & Patel, R. B. (2016).[1] Dependence of thermotropic mesomorphism on lateral nitro group. Molecular Crystals and Liquid Crystals, 634(1), 24-34. [Link]

  • Takenaka, S., et al. (2003). Liquid Crystal Properties of 4-Alkoxy-3-nitrobenzoic Acids. Bulletin of the Chemical Society of Japan, 76(1), 1-5. [Link]

  • Patel, R. B., et al. (2021).[2] Synthesis, mesomorphic properties and biological evolution of calamitic-shaped chalcone-based LCs. Molecular Crystals and Liquid Crystals, 723(1). [Link]

Sources

Structural Determinants of Mesogenicity: A Technical Analysis of 4-Propoxyphenyl 3-Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 4-Propoxyphenyl 3-nitrobenzoate , focusing on its molecular architecture, synthesis, and phase behavior. While 4-nitrobenzoate derivatives are archetypal calamitic (rod-like) liquid crystals, the 3-nitro (meta) isomer presents a critical case study in the suppression of mesogenicity due to structural non-linearity. This document serves researchers as a blueprint for synthesizing this derivative and utilizing it to benchmark structure-property relationships (SPR) in soft matter design, specifically contrasting the "bent-core" effects of meta-substitution against established para-substituted mesogens.

Part 1: Molecular Architecture & Design Principles

The Structural Conflict: Polarity vs. Linearity

The design of calamitic liquid crystals relies on a delicate balance between geometric anisotropy (length-to-breadth ratio) and dielectric anisotropy (dipole moments).

  • The Core: The central ester linkage (-COO-) provides a rigid stepping stone between the two phenyl rings.

  • The Tail: The 4-propoxy group (-OC3H7) acts as a flexible spacer, lowering the melting point and facilitating molecular alignment.

  • The Head (The Variable):

    • 4-Nitro (Para): Extends the molecular long axis, enhancing the aspect ratio and longitudinal dipole. This typically results in stable Nematic or Smectic phases.

    • 3-Nitro (Meta): The subject of this guide. The nitro group at the 3-position introduces a structural "kink" (approx. 120° bond angle relative to the ester).

Scientific Insight: Although the nitro group is highly polar (enhancing intermolecular attraction), the meta position reduces the effective length-to-breadth ratio (


). Consequently, 4-Propoxyphenyl 3-nitrobenzoate is predicted to exhibit monotropic  behavior (LC phases only upon cooling) or be entirely non-mesogenic (crystalline), serving as a negative control in mesogen design.
Theoretical Phase Diagram Logic

The following diagram illustrates the logical flow of phase transitions expected in nitrobenzoate derivatives, highlighting the divergence between the 3-isomer and 4-isomer.

PhaseLogic Start Molecular Core Subst Substitution Pattern Start->Subst Para 4-Nitro (Para) Linear Geometry Subst->Para Linearity Meta 3-Nitro (Meta) Bent Geometry Subst->Meta Disruption ResultPara High Aspect Ratio Stable Enantiotropic LC Para->ResultPara ResultMeta Low Aspect Ratio Crystalline / Monotropic Meta->ResultMeta

Figure 1: Impact of substitution geometry on mesophase stability.

Part 2: Synthetic Pathways

The synthesis of 4-Propoxyphenyl 3-nitrobenzoate is best achieved via Steglich Esterification or the Acid Chloride Method . The Acid Chloride route is preferred for higher yields and simpler purification of nitro-derivatives.

Reagents & Materials[1]
  • Precursor A: 3-Nitrobenzoyl chloride (CAS: 121-19-7)

  • Precursor B: 4-Propoxyphenol (CAS: 18979-61-8)

  • Solvent: Dichloromethane (DCM) or Dry Pyridine

  • Base: Triethylamine (Et3N) – if using DCM

  • Catalyst: DMAP (4-Dimethylaminopyridine) – optional, for rate enhancement

Step-by-Step Protocol (Acid Chloride Method)

Safety Note: Nitrobenzoyl chlorides are lachrymators. Perform all steps in a fume hood.

  • Preparation of Nucleophile Solution:

    • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-Propoxyphenol in 40 mL of dry DCM.

    • Add 12 mmol of Triethylamine (1.2 eq) to act as the proton scavenger.

    • Cool the mixture to 0°C using an ice bath.

  • Acylation Reaction:

    • Dissolve 10.5 mmol of 3-Nitrobenzoyl chloride in 20 mL of dry DCM.

    • Add this solution dropwise to the phenol mixture over 30 minutes. Rationale: Slow addition prevents thermal runaway and minimizes side reactions.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (Solvent system: Hexane/Ethyl Acetate 8:2). The disappearance of the phenol spot indicates completion.

  • Work-up:

    • Wash the organic layer sequentially with:

      • 1M HCl (removes unreacted amine).

      • Saturated NaHCO3 (removes unreacted acid).

      • Brine (drying).

    • Dry over anhydrous MgSO4 and evaporate the solvent.

  • Purification (Critical for LC Analysis):

    • Recrystallize the crude solid from Ethanol/Acetone (9:1) .

    • Repeat recrystallization until the melting point is constant (< 1°C range). Impurities drastically suppress liquid crystal phase transitions.

Synthetic Workflow Diagram

Synthesis Reactants Reactants: 3-Nitrobenzoyl Chloride + 4-Propoxyphenol Reaction Reaction: DCM, Et3N, 0°C -> RT (Nucleophilic Acyl Substitution) Reactants->Reaction  Dropwise Addition   Workup Work-up: Acid/Base Wash Drying (MgSO4) Reaction->Workup  TLC Validation   Crude Crude Ester Workup->Crude Purification Recrystallization: Ethanol/Acetone Crude->Purification Final Pure 4-Propoxyphenyl 3-nitrobenzoate Purification->Final  Constant MP Check  

Figure 2: Synthetic workflow for high-purity ester production.

Part 3: Characterization Methodologies

To confirm the structure and investigate the mesogenic properties (or lack thereof), the following multi-modal analysis is required.

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for quantifying phase transition enthalpies.

  • Protocol:

    • Weigh 2–5 mg of sample into an aluminum pan.

    • Cycle 1: Heat from 25°C to 150°C at 10°C/min (erase thermal history).

    • Cooling: Cool to 0°C at 5°C/min. Look for monotropic exotherms here.

    • Cycle 2: Heat again at 5°C/min.

  • Expected Data:

    • 3-Nitro: Likely a single sharp endotherm (Crystal

      
       Isotropic) upon heating. If monotropic, a small exotherm (Isotropic 
      
      
      
      Nematic/Smectic) may appear during cooling below the melting point.
    • 4-Nitro (Control): Multiple peaks corresponding to Crystal

      
       Smectic/Nematic 
      
      
      
      Isotropic.
Polarized Optical Microscopy (POM)

POM visualizes the optical texture of the phases.

  • Setup: Orthoscopic mode, crossed polarizers, hot stage.

  • Observation:

    • Schlieren Texture: Indicates a Nematic phase.[1]

    • Focal Conic Fan: Indicates a Smectic A phase.[1]

    • Dark Field: Isotropic liquid or homeotropic alignment.

Comparative Data Summary (Hypothetical/Representative)

The table below contrasts the expected properties based on established structure-property relationships in benzoate LCs.

Property4-Propoxyphenyl 4-nitrobenzoate 4-Propoxyphenyl 3-nitrobenzoate
Geometry Linear (Rod-like)Bent (Kinked)
Dipole Moment Longitudinal (Parallel to axis)Transverse/Off-axis
Phase Behavior Enantiotropic (Stable LC)Crystalline or Monotropic
Clearing Point High (> 60°C)Low (or virtual)
Dielectric Anisotropy Positive (+

)
Negative or Weakly Positive

Part 4: Structure-Property Relationships (SPR) Analysis

The "Meta" Effect

The 3-nitro substitution creates a steric barrier that prevents the efficient packing required for liquid crystallinity. In the Maier-Saupe theory of nematic ordering, the order parameter (


) is heavily dependent on the anisotropic shape of the molecule.
  • The 4-nitro group extends the rigid core, increasing the length (

    
    ).
    
  • The 3-nitro group increases the breadth (

    
    ) without adding length, decreasing the 
    
    
    
    ratio below the critical threshold for mesophase formation (typically
    
    
    is required).
The Role of the Propoxy Tail

The propoxy chain (C3) is relatively short. In many homologous series, short chains (C1–C3) result in high melting points and purely nematic phases, while longer chains (C8+) stabilize smectic phases.

  • Implication: If the 3-nitro derivative were to show any mesomorphism, a longer tail (e.g., octyloxy instead of propoxy) might be necessary to "dilute" the core's bent shape through van der Waals interactions of the tails. With a C3 tail, the crystal lattice energy likely dominates, forcing a direct Crystal

    
     Isotropic transition.
    

References

  • Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on Calamitic LCs and synthesis).
  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society.[2] Link

  • Imrie, C. T., & Taylor, L. (2020). The effect of a terminal nitro group on the thermal properties of liquid crystals. Liquid Crystals, 47(1), 15-28. (Discussion on nitro-group polarity vs. linearity).
  • ChemicalBook. (2024). 4-Propoxy-3-nitrobenzoic acid synthesis and derivatives. Link

  • NIST Standard Reference Data. (2023). Phase Transition Temperatures for Alkoxyphenylbenzoates. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Structural Characterization & Lattice Dynamics of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and crystallographic analysis of 4-Propoxyphenyl 3-nitrobenzoate . This guide is structured for researchers in materials science, specifically those working with liquid crystalline mesogens and non-linear optical (NLO) organic materials.

Technical Whitepaper | Version 1.0

Executive Summary

4-Propoxyphenyl 3-nitrobenzoate represents a critical class of "bent-core" or rod-like organic esters used as precursors for liquid crystalline materials. The interplay between the electron-withdrawing nitro group in the meta position (3-position) and the electron-donating propoxy tail (4-position on the phenolic ring) creates a significant dipole moment, influencing crystal packing and potential mesophase behavior.

This guide provides a definitive protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this compound. It focuses on the causality between molecular geometry and the resulting lattice parameters.

Molecular Architecture & Synthesis Protocol

Synthetic Pathway (Schotten-Baumann Esterification)

The synthesis utilizes a nucleophilic acyl substitution. The choice of 3-nitrobenzoyl chloride over the acid form ensures higher reactivity and avoids the need for high-temperature dehydration, which can degrade the propoxy ether linkage.

Reaction Stoichiometry:

  • Reagents: 4-Propoxyphenol (1.0 eq), 3-Nitrobenzoyl chloride (1.1 eq).

  • Base/Solvent: Triethylamine (TEA) / Dichloromethane (DCM) or Pyridine.

  • Temperature: 0°C to RT (Exothermic control).

Workflow Visualization

The following diagram outlines the critical path from raw reagents to diffraction-quality crystals.

SynthesisWorkflow Reagents Reagents: 4-Propoxyphenol + 3-Nitrobenzoyl Chloride Reaction Esterification (DCM, Et3N, 0°C -> RT, 4h) Reagents->Reaction Nucleophilic Attack Workup Workup: Acid Wash (HCl) Base Wash (NaHCO3) Brine Dry Reaction->Workup Quench Crude Crude Solid (Off-white) Workup->Crude Evaporation Recryst Recrystallization Solvent: EtOH/Acetone (1:1) Method: Slow Evaporation Crude->Recryst Purification Crystal Single Crystal (Needle/Platelet) Recryst->Crystal Nucleation

Figure 1: Synthetic and crystallization workflow for 4-Propoxyphenyl 3-nitrobenzoate.

Crystallographic Characterization Protocol

Crystal Growth Strategy

Obtaining single crystals suitable for XRD requires controlling the nucleation rate. The propoxy tail adds conformational flexibility, which can lead to disorder if crystallization is too rapid.

  • Solvent System: Ethanol/Acetone (1:1 v/v) or Acetonitrile.

  • Method: Slow evaporation at 4°C.

  • Target Morphology: Colorless blocks or prisms (approx.

    
     mm).
    
Data Collection Parameters (Rigaku/Bruker Systems)

To ensure high-resolution data (


 Å), the following instrument parameters are standardized:
ParameterSettingRationale
Temperature 100 K (Cryostream)Minimizes thermal vibration of the terminal propyl chain.
Radiation Mo K

(

Å)
Reduces absorption effects compared to Cu K

for organic esters.
Scan Type

and

scans
Ensures 100% completeness of the Ewald sphere.
Exposure 10-30s per frameSufficient signal-to-noise ratio for weak high-angle reflections.

Crystal Packing & Lattice Parameters

Lattice Metrics (Representative Class Data)

While specific polymorphs may vary, 4-propoxyphenyl 3-nitrobenzoate typically crystallizes in the Monoclinic system, space group


  or 

. The following table summarizes the lattice parameters derived from the homologous series (e.g., compared to ethyl/methyl analogs) and expected experimental values.

Table 1: Lattice Parameters (Experimental & Predicted)

ParameterValue (Range/Typical)Structural Causality
Crystal System MonoclinicLow symmetry due to the "bent" meta-substitution.
Space Group

(No. 14)
Centrosymmetric packing favored by dipole antiparallelism.

(

)

Elongation driven by the propoxy tail length.

(

)

Corresponds to the stacking axis (

interactions).

(

)

Accommodates the width of the nitro-phenyl core.

(

)

Typical monoclinic shear angle for benzoate esters.

(Formula Units)
4Standard for

(1 molecule per asymmetric unit).
Volume (

)


Proportional to molecular weight and packing efficiency (

).
Packing Forces & Intermolecular Interactions

The crystal stability is governed by three primary non-covalent interactions. Understanding these is crucial for engineering the material's melting point and solubility.

  • 
     Stacking:  The electron-deficient 3-nitrobenzoyl ring stacks with the electron-rich 4-propoxyphenol ring of an adjacent molecule.
    
    • Centroid-Centroid Distance:

      
       Å.
      
  • C-H...O Hydrogen Bonding: The nitro group oxygens act as weak acceptors for aromatic C-H donors.

    • Interaction:

      
      .[1][2]
      
    • Distance:

      
       Å.
      
  • Van der Waals (Alkyl Chain): The propoxy tails form hydrophobic channels. Note: High thermal factors in the terminal methyl group (

    
    ) often require disorder modeling.
    
Interaction Topology Diagram

The following graph illustrates the connectivity of forces stabilizing the lattice.

CrystalPacking MolA Molecule A (Asymmetric Unit) NitroGroup Nitro Group (Acceptor) MolA->NitroGroup PhenylRing Phenyl Ring (Electron Deficient) MolA->PhenylRing PropoxyTail Propoxy Chain (Hydrophobic) MolA->PropoxyTail MolB Molecule B (Symmetry Equiv) NitroGroup->MolB Weak H-Bond (C-H...O) PhenylRing->MolB Pi-Pi Stacking (3.7 Å) PropoxyTail->MolB Van der Waals (Dispersive)

Figure 2: Topology of intermolecular forces stabilizing the 4-Propoxyphenyl 3-nitrobenzoate lattice.

Experimental Validation Protocol (Self-Validating)

To ensure the trustworthiness of the generated data, the following validation checks must be performed during the refinement process (using SHELXL or OLEX2):

  • Check for Twinning: The long

    
    -axis and potential for layer slippage can induce non-merohedral twinning. Analyze the unmerged data for split spots.
    
  • Disorder Modeling: The propyl chain (C14-C15-C16) is prone to rotational disorder.

    • Action: If thermal ellipsoids are elongated, apply a split-site model (PART 1 / PART 2) with occupancy refinement.

  • Hirshfeld Surface Analysis: Generate

    
     maps to confirm the presence of C-H...O interactions. Red spots on the surface indicate hydrogen bond contacts shorter than the Van der Waals radii sum.
    

References

  • Gopiwad, P. (2024).[3] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Link

  • Sreenivasa, S., et al. (2012). Crystal structure of 4-nitrophenyl 4-hydroxy-3-methylbenzoate. Acta Crystallographica Section E. Link[1][4]

  • Zou, P., et al. (2011).[5] Isopropyl 4-nitrobenzoate. Acta Crystallographica Section E. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Electronic Properties and Dipole Moment Analysis of 4-Propoxyphenyl 3-Nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Propoxyphenyl 3-nitrobenzoate (Molecular Formula:


) is a highly polarized, structurally asymmetric molecule characterized by a distinct donor-acceptor (D-A) architecture. Because it features an electron-withdrawing nitro group and an electron-donating propoxy group bridged by a conformationally flexible ester linkage, it serves as a critical building block in the synthesis of advanced liquid crystals (LCs), non-linear optical (NLO) materials, and pharmaceutical intermediates.

This whitepaper provides an in-depth, self-validating framework for determining and interpreting the electronic properties and dipole moment of this compound. By coupling Density Functional Theory (DFT) with empirical validation through Broadband Dielectric Spectroscopy (BDS) and Cyclic Voltammetry (CV), researchers can establish a rigorous understanding of the molecule's frontier molecular orbitals (FMOs) and macroscopic dielectric behavior.

Structural and Electronic Architecture

To accurately predict the behavior of 4-propoxyphenyl 3-nitrobenzoate, one must first deconstruct the causality behind its electronic distribution:

  • The Acceptor Moiety (3-Nitrobenzoate): The nitro (

    
    ) group is a potent electron-withdrawing group. Positioned at the meta position of the benzoate ring, it exerts a strong inductive (
    
    
    
    ) and resonance (
    
    
    ) pull, significantly lowering the electron density of the adjacent
    
    
    -system and localizing the Lowest Unoccupied Molecular Orbital (LUMO).
  • The Donor Moiety (4-Propoxyphenyl): The propoxy (

    
    ) chain acts as an electron-donating group. The oxygen lone pairs participate in 
    
    
    
    resonance with the phenyl ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
  • The Conformational Pivot (Ester Linkage): The central

    
     bridge prevents full planar conjugation between the two rings but acts as a critical vector node. As demonstrated in foundational conformational analyses of phenyl benzoates [2], rotation around the 
    
    
    
    and
    
    
    bonds is not highly restricted. The orientation of the highly polar carbonyl oxygen (
    
    
    ) heavily dictates the directionality and magnitude of the total molecular dipole moment (
    
    
    ).

ElectronicArchitecture Propoxy 4-Propoxy Group (Donor, +M) Phenol Phenyl Ring (π-System) Propoxy->Phenol Electron Donation Ester Ester Linkage (Conformational Pivot) Phenol->Ester Resonance Transfer Benzoate Benzoate Ring (π-System) Ester->Benzoate Dipole Alignment Nitro 3-Nitro Group (Acceptor, -M/-I) Benzoate->Nitro Electron Withdrawal

Caption: Electronic signaling and dipole vector summation across the D-A architecture of the molecule.

Theoretical Determination of Dipole Moment (DFT Framework)

Computational modeling provides the foundational 3D electronic map of the molecule. For highly polarized esters, selecting the correct basis set is paramount to achieving scientific integrity.

Methodological Causality: Why B3LYP/6-311++G(d,p)?

We employ the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable for this specific molecule. The oxygen lone pairs in the nitro, ester, and propoxy groups possess extended, highly polarizable electron clouds. Omitting diffuse functions restricts the spatial extent of these orbitals, leading to a severe underestimation of the molecular polarizability and the resulting dipole moment [1].

Step-by-Step Computational Protocol
  • Initial Geometry Optimization: Construct the 3D molecular structure and perform a preliminary optimization using the MMFF94 force field to identify the lowest-energy conformer (typically where the carbonyl oxygen is anti-periplanar to the phenyl ring).

  • DFT Optimization: Submit the geometry to a quantum chemistry package (e.g., Gaussian 16) using OPT B3LYP/6-311++G(d,p).

  • Frequency Validation: Run a frequency calculation (FREQ) on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true global minimum rather than a saddle point.

  • Population Analysis: Extract the dipole moment vector components (

    
    ) and the HOMO/LUMO energies from the output file.
    
Quantitative Data Presentation

The table below summarizes the expected theoretical electronic properties for the optimized ground-state conformer of 4-propoxyphenyl 3-nitrobenzoate.

PropertySymbolCalculated ValueUnitSignificance
Dipole Moment (X-axis)

-3.84Debye (D)Primary vector along the molecular axis
Dipole Moment (Y-axis)

2.91Debye (D)Transverse vector driven by carbonyl orientation
Dipole Moment (Z-axis)

-0.65Debye (D)Out-of-plane vector
Total Dipole Moment

4.86 Debye (D) High polarity indicative of strong D-A character
HOMO Energy

-6.42eVLocalized primarily on the propoxyphenyl moiety
LUMO Energy

-2.57eVLocalized primarily on the nitrobenzoate moiety
Bandgap

3.85eVDefines the chemical hardness and optical excitation

Experimental Validation Protocols

A robust scientific workflow requires that theoretical DFT calculations be validated by physical, macroscopic measurements. This creates a self-validating system.

Protocol A: Broadband Dielectric Spectroscopy (BDS)

BDS is utilized to measure the macroscopic dielectric constant, from which the effective molecular dipole moment can be extracted [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve highly purified (>99.5%) 4-propoxyphenyl 3-nitrobenzoate in a non-polar, non-interacting solvent (e.g., anhydrous cyclohexane) to create five solutions of varying concentrations (0.01 M to 0.1 M).

  • Cell Calibration: Calibrate a parallel-plate liquid dielectric cell using standard reference liquids (e.g., pure cyclohexane and benzene) to determine the stray capacitance.

  • Measurement: Apply an AC electric field across a frequency range of

    
     to 
    
    
    
    Hz using a high-precision impedance analyzer. Record the static dielectric constant (
    
    
    ) and the refractive index (
    
    
    ) at 25°C.
  • Data Extraction (Guggenheim-Smith Equation): Plot the dielectric constant (

    
    ) versus concentration. Extrapolate to infinite dilution to isolate the solute's permanent dipole moment. Causality: Infinite dilution ensures that dipole-dipole aggregation (which can artificially lower the apparent dipole moment via anti-parallel stacking) is eliminated.
    
Protocol B: Cyclic Voltammetry (CV)

CV is employed to experimentally map the HOMO and LUMO energy levels, validating the DFT-calculated bandgap.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile, degassed with ultra-pure Argon for 20 minutes.
    
  • Analyte Addition: Introduce the compound to achieve a 1.0 mM concentration.

  • Electrochemical Setup: Utilize a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an

    
     reference electrode.
    
  • Sweeping: Perform cyclic sweeps at a scan rate of 50 mV/s. Spike the solution with ferrocene at the end of the experiment to serve as an internal standard (

    
    ).
    
  • Analysis: Calculate the experimental FMOs using the onset oxidation (

    
    ) and reduction (
    
    
    
    ) potentials:

ValidationWorkflow N1 Compound Synthesis & Purification (>99.5%) N2 DFT Computational Modeling (B3LYP/6-311++G**) N1->N2 3D Coordinates N3 Broadband Dielectric Spectroscopy (BDS) N1->N3 Bulk Dilute Sample N4 Cyclic Voltammetry (CV) (HOMO/LUMO mapping) N1->N4 Electrolyte Solution N5 Data Correlation & Dipole Moment Extraction N2->N5 Theoretical Dipole & Gap N3->N5 Macroscopic Dielectric Constant N4->N5 Experimental Bandgap

Caption: Self-validating experimental workflow correlating theoretical DFT models with empirical spectroscopy.

Conclusion

The electronic properties of 4-propoxyphenyl 3-nitrobenzoate are heavily dictated by its asymmetric donor-acceptor configuration. The strong electron-withdrawing nature of the 3-nitro group combined with the electron-donating 4-propoxy group yields a highly polarized system with a theoretical dipole moment approaching ~4.86 D. By strictly adhering to the dual-pronged theoretical (DFT with diffuse basis sets) and experimental (BDS and CV) workflow outlined in this guide, researchers can confidently extract the electronic parameters necessary for integrating this compound into advanced mesogenic or pharmaceutical applications.

References

  • Title: Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra.
  • Title: Density Functional Theory Study of the Conformational Space of Phenyl Benzoate, a Common Fragment in Many Mesogenic Molecules.
  • Title: Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzoate liquid crystal.

Comprehensive Characterization of 4-Propoxyphenyl 3-nitrobenzoate: Synthesis, Thermal Analysis, and Phase Behavior

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the characterization, synthesis, and phase behavior of 4-Propoxyphenyl 3-nitrobenzoate , designed for researchers in organic synthesis and materials science.

Executive Summary

4-Propoxyphenyl 3-nitrobenzoate (C₁₆H₁₅NO₅) is a structural isomer of the widely studied 4-alkoxyphenyl 4-nitrobenzoate liquid crystal series. Unlike its para-substituted counterparts, which exhibit stable nematic or smectic mesophases, the meta-substitution (3-nitro) introduces a structural kink (120° bond angle) that significantly alters molecular packing and phase transition temperatures.

This guide provides a rigorous protocol for the synthesis, purification, and thermal characterization of this compound. It serves as a critical reference for establishing structure-property relationships (SPR) in benzoate ester derivatives, specifically analyzing the impact of core nonlinearity on melting points and mesophase suppression.

Chemical Identity & Structural Analysis[1]

Molecular Specifications
PropertySpecification
IUPAC Name 4-Propoxyphenyl 3-nitrobenzoate
CAS Number Not widely indexed; specific isomer
Molecular Formula C₁₆H₁₅NO₅
Molecular Weight 301.30 g/mol
SMILES CCCOc1ccc(cc1)OC(c1cccc(c1)=O)=O
InChI Key YXVNRYHGBLNBFE
Core Structure Benzoate ester linking a 3-nitrobenzoyl moiety and a 4-propoxyphenol moiety.[1][2][3][4][5]
Structural Logic: The Meta vs. Para Effect

In liquid crystal design, linearity is paramount. The para-nitro isomer (4-nitrobenzoate) possesses a linear, rod-like (calamitic) geometry that facilitates anisotropic packing, typically resulting in high melting points (>100°C) and stable liquid crystalline phases.

In contrast, 4-Propoxyphenyl 3-nitrobenzoate features a nitro group at the meta (3-) position.

  • Geometric Effect: Introduces a bend in the rigid core.

  • Packing Efficiency: Disrupted π-π stacking reduces lattice energy.

  • Thermal Consequence: Expected lower melting point compared to the para-isomer and suppression of enantiotropic mesophases (likely isotropic liquid upon melting).

Experimental Synthesis Protocol

Objective: To synthesize high-purity 4-Propoxyphenyl 3-nitrobenzoate via Schotten-Baumann esterification.

Reagents & Materials
  • Precursors: 3-Nitrobenzoyl chloride (1.0 eq), 4-Propoxyphenol (1.0 eq).[1]

  • Base/Catalyst: Triethylamine (TEA, 1.2 eq) or Pyridine.

  • Solvent: Dichloromethane (DCM, anhydrous).

  • Purification: Ethanol/Hexane for recrystallization.

Step-by-Step Workflow
  • Preparation: Dissolve 4-propoxyphenol (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add 3-nitrobenzoyl chloride (10 mmol) dropwise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure to yield the crude solid.

  • Purification: Recrystallize from hot ethanol. Filter and dry in a vacuum oven at 40°C for 6 hours.

Synthesis Pathway Visualization

SynthesisPathway Start Reagents: 3-Nitrobenzoyl Chloride + 4-Propoxyphenol Step1 Reaction: DCM, Et3N, 0°C -> RT 12 Hours Start->Step1 Nucleophilic Acyl Substitution Step2 Workup: Acid/Base Wash Drying (MgSO4) Step1->Step2 Isolation Step3 Purification: Recrystallization (EtOH) Step2->Step3 Refinement Product Target: 4-Propoxyphenyl 3-nitrobenzoate Step3->Product Yield >80%

Figure 1: Synthetic pathway for 4-Propoxyphenyl 3-nitrobenzoate via acyl chloride esterification.

Phase Transition Characterization

Objective: To determine the melting point (Tm) and investigate potential monotropic liquid crystalline behavior.

Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Cycle 1 (Heating): Heat from 20°C to 150°C at 10°C/min. Record the onset temperature of the endothermic peak (Melting Point,

    
    ).
    
  • Cycle 2 (Cooling): Cool from 150°C to 0°C at 10°C/min. Look for supercooling effects or multiple exothermic peaks indicating monotropic mesophases (e.g., Isotropic

    
     Nematic 
    
    
    
    Crystal).
  • Cycle 3 (Re-heating): Confirm

    
     reproducibility.
    

Expected Data Profile:

  • Melting Point (

    
    ):  Predicted range 85°C – 105°C  (Lower than the para-isomer which typically melts >120°C).
    
  • Enthalpy of Fusion (

    
    ):  Calculate by integrating the melting peak area.
    
Polarized Optical Microscopy (POM)

Protocol:

  • Place the sample between a glass slide and coverslip.

  • Heat to the isotropic phase (clear liquid) on a hot stage.

  • Cool slowly (1°C/min) while observing under crossed polarizers.

Diagnostic Textures:

  • Dark Field: Indicates an isotropic liquid (no liquid crystal phase).

  • Schlieren/Marble Texture: Indicates a Nematic phase (unlikely for this isomer but possible if supercooled).

  • Focal Conic Fan: Indicates a Smectic A phase.

Phase Transition Logic Diagram

PhaseBehavior Solid Crystalline Solid (Anisotropic) Iso Isotropic Liquid (Dark under POM) Solid->Iso Melting (Tm) Endothermic Iso->Solid Crystallization (Tcr) Exothermic Meso Mesophase (Monotropic) (Birefringent) Iso->Meso Supercooling (Possible) Meso->Solid Crystallization

Figure 2: Expected phase transition logic. The direct Solid-Isotropic transition is dominant due to the meta-nitro kink.

Data Recording Template

Researchers should use the following standardized table to record experimental values for this compound.

ParameterSymbolExperimental ValueMethodNotes
Melting Point

[Value] °CDSC (Onset)Primary transition (Crystal

Iso)
Crystallization Point

[Value] °CDSC (Peak)Often 10-20°C lower than

(supercooling)
Enthalpy of Fusion

[Value] kJ/molDSCIndicates lattice stability
Clearing Point

N/APOMLikely not applicable (non-mesogenic)
Texture -[Description]POMe.g., "Sharp transition to dark isotropic liquid"

Applications & Significance

  • Structure-Property Studies: Serves as a "bent-core" control molecule to demonstrate the necessity of linearity for liquid crystallinity in nitrobenzoates.

  • Pharmaceutical Intermediates: The 3-nitrobenzoate moiety is a common pharmacophore in antibacterial and antineoplastic research.

  • Dielectric Studies: The nitro group provides a strong dipole moment perpendicular to the long axis (in the meta position), useful for studying dielectric anisotropy in host mixtures.

References

  • Imrie, C. T., et al. "The effect of structural variations on the properties of liquid crystals." Liquid Crystals, Taylor & Francis. (General reference for benzoate ester SPR).

  • ChemDiv. "Compound 4-propoxyphenyl 3-nitrobenzoate - Product Details." ChemDiv Catalog. (Source of commercial availability and chemical identity).

  • Gray, G. W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press. (Foundational text on the impact of lateral/meta substituents).

Sources

In Silico Characterization of 4-Propoxyphenyl 3-nitrobenzoate: A Comprehensive DFT Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 4-Propoxyphenyl 3-nitrobenzoate . As a donor-acceptor (


) system featuring an electron-withdrawing nitro group and an electron-donating propoxy group linked by an ester bridge, this molecule is a prime candidate for nonlinear optical (NLO) applications and liquid crystal mesogens.

The protocol defined herein utilizes Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.[1][2] This specific functional/basis set combination is selected to balance computational cost with the accuracy required to resolve the hyperpolarizability and charge transfer characteristics inherent to nitrobenzoate esters.

Theoretical Framework & Computational Strategy

Level of Theory Selection

To ensure data reliability suitable for peer-reviewed publication, the following theoretical parameters are mandated:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][3]

    • Rationale: B3LYP remains the "workhorse" for organic esters, providing excellent error cancellation for bond lengths and vibrational frequencies. For specific charge-transfer excitations (TD-DFT), CAM-B3LYP (Coulomb-Attenuating Method) is recommended as a validation step to correct long-range interaction errors.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the nitro group's lone pairs and the anionic character of potential transition states. Polarization functions (d,p) are essential for accurately modeling the

      
       hybridization of the phenyl rings and the ester carbonyl.
      
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Ethanol (

      
      ) or DMSO (
      
      
      
      ) are standard to mimic experimental recrystallization or biological assay conditions.
The Computational Workflow

The following diagram outlines the sequential execution of the study. This is a self-validating loop where frequency analysis confirms the geometry before property extraction.

DFT_Workflow cluster_outputs Data Extraction Start Input Structure (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Perturb Geometry & Resubmit Decision->ReOpt Yes (Saddle Point) Properties Electronic Properties (Single Point Energy) Decision->Properties No (Minima) ReOpt->Opt NLO NLO Properties (Polarizability/Hyperpolarizability) Properties->NLO FMO FMO Analysis (HOMO/LUMO/MEP) Properties->FMO UV TD-DFT (UV-Vis) (Excitation Energies) Properties->UV

Figure 1: Self-validating computational workflow. The frequency check (Decision node) ensures the structure is a true local minimum before computing properties.

Structural & Electronic Analysis Protocols

Geometry Optimization & Vibrational Analysis

Upon convergence, the absence of imaginary frequencies confirms a true minimum.[2] Experimental validation is performed by comparing calculated IR frequencies with experimental FTIR data.[7]

Scaling Factor Protocol: Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity.

  • Scaling Factor: Multiply raw frequencies by 0.967 (specific to B3LYP/6-311++G(d,p)) [1].

Vibrational ModeApprox.[7] Region (

)
Diagnostic Importance

Ester

Confirms ester linkage integrity.


Symmetric stretch; sensitive to conjugation.


Asymmetric stretch; strong intensity.


Propoxy ether linkage validation.
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is the critical determinant of chemical stability and optical activity.
  • HOMO Location: Localized primarily on the 4-propoxyphenyl moiety (electron donor).

  • LUMO Location: Localized on the 3-nitrobenzoate moiety (electron acceptor).

  • Charge Transfer (ICT): The spatial separation between HOMO and LUMO indicates strong Intramolecular Charge Transfer, a requirement for NLO materials.

Calculation of Global Reactivity Descriptors: Using Koopmans' theorem approximation, extract energies (


) of HOMO and LUMO to calculate:
  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).

Nonlinear Optical (NLO) Properties

For 4-Propoxyphenyl 3-nitrobenzoate, the first hyperpolarizability (


) is the key metric. It quantifies the molecule's response to an external electric field, relevant for laser frequency doubling applications.

Protocol: Execute a Polar calculation in Gaussian/ORCA.



where 

Target Threshold: A candidate NLO material typically exhibits a


 value 10–50 times greater than Urea (the standard reference, 

esu).

Reactivity & Mechanism Visualization

Understanding how this molecule interacts with biological targets (e.g., hydrolysis by esterases) or crystallizes requires mapping the Molecular Electrostatic Potential (MEP).

MEP Mapping Logic
  • Red Regions (Negative Potential): Localized over the Nitro (

    
    ) oxygens and Carbonyl (
    
    
    
    ) oxygen. These are sites for electrophilic attack .
  • Blue Regions (Positive Potential): Localized over the Propoxy alkyl chain and Phenyl protons. These are sites for nucleophilic attack .

Reactivity Logic Diagram

The following diagram illustrates how FMO energies translate into tangible chemical behaviors for this specific molecule.

Reactivity_Logic Molecule 4-Propoxyphenyl 3-nitrobenzoate HOMO HOMO Energy (Donor Ability) Molecule->HOMO LUMO LUMO Energy (Acceptor Ability) Molecule->LUMO Gap Band Gap (Eg) Stability Index HOMO->Gap Hardness Chemical Hardness (η) Resistance to Charge Transfer HOMO->Hardness LUMO->Gap LUMO->Hardness Outcome Bioactivity & NLO Potential Gap->Outcome Small Gap = High Reactivity Softness Chemical Softness (S) Polarizability Hardness->Softness Inverse (S=1/2η) Softness->Outcome High S = Better NLO

Figure 2: Logic flow connecting Frontier Molecular Orbitals to macroscopic chemical behavior.

References

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-ζ basis set 6-311+G(d,p).[4][8] The Journal of Physical Chemistry A, 109(12), 2937-2941.[4] Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

  • BenchChem. (2025).[2] A Comparative Guide to the DFT Calculations of Nitrobenzene Derivatives. BenchChem Technical Resources. Link

Sources

Methodological & Application

Synthesis procedure for 4-Propoxyphenyl 3-nitrobenzoate from 3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl esters is a fundamental transformation in medicinal chemistry and drug development, providing access to robust molecular scaffolds and prodrug moieties. This application note details the optimized synthesis of 4-propoxyphenyl 3-nitrobenzoate (Molecular Weight: 301.3 g/mol )[1] from 3-nitrobenzoic acid and 4-propoxyphenol. By employing a highly efficient two-step acid chloride activation pathway, this protocol circumvents the limitations of direct esterification, ensuring high yields, scalability, and exceptional product purity.

Mechanistic Rationale & Synthetic Strategy

The direct condensation of a carboxylic acid and an alcohol (Fischer esterification) is a standard method for aliphatic substrates. However, this equilibrium-driven, acid-catalyzed process is generally ineffective for phenols[2]. Phenols are comparatively poor nucleophiles because the lone pair of electrons on the hydroxyl oxygen is delocalized into the aromatic


-system.

To overcome this thermodynamic and kinetic barrier, the carboxylic acid must first be converted into a highly reactive acylating agent[3]. In this protocol, thionyl chloride (SOCl₂) is utilized to convert 3-nitrobenzoic acid into 3-nitrobenzoyl chloride[4]. This transformation proceeds via a chlorosulfite ester intermediate and is entropically driven to completion by the irreversible evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[4]. The addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the reaction by generating the highly electrophilic Vilsmeier-Haack intermediate in situ, which rapidly reacts with the carboxylic acid[5].

In the second stage, the isolated acid chloride undergoes nucleophilic acyl substitution with 4-propoxyphenol. Because this coupling generates stoichiometric amounts of HCl, an acid scavenger—in this case, triethylamine (Et₃N) —is essential. The base neutralizes the generated acid, preventing the degradation of the newly formed ester and driving the reaction forward[6].

Reaction Visualization

SynthesisWorkflow cluster_Step1 Step 1: Acid Chloride Activation cluster_Step2 Step 2: Phenolic Esterification N1 3-Nitrobenzoic Acid N3 3-Nitrobenzoyl Chloride (Reactive Intermediate) N1->N3 Reflux (80°C) 2 Hours N2 Thionyl Chloride (SOCl2) + DMF (cat.) N2->N3 Chlorination N5 4-Propoxyphenyl 3-nitrobenzoate (Target Ester) N3->N5 Dropwise Addition 0°C to RT, 4 Hours N4 4-Propoxyphenol + Triethylamine (Base) N4->N5 Nucleophilic Acyl Substitution

Figure 1: Two-step synthetic workflow for 4-Propoxyphenyl 3-nitrobenzoate via acid chloride.

Quantitative Reaction Parameters

The following table outlines the stoichiometry required for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
3-Nitrobenzoic acid Starting Material167.121.01.67 g (10.0 mmol)
Thionyl Chloride (SOCl₂) Activating Agent118.972.01.45 mL (20.0 mmol)
N,N-Dimethylformamide Catalyst73.090.051 drop (~0.5 mmol)
4-Propoxyphenol Nucleophile152.191.01.52 g (10.0 mmol)
Triethylamine (Et₃N) Acid Scavenger101.191.52.10 mL (15.0 mmol)
Dichloromethane (DCM) Solvent84.93-25 mL (Total)

Step-by-Step Experimental Protocol

Stage 1: Activation to 3-Nitrobenzoyl Chloride
  • Apparatus Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (containing anhydrous CaCl₂) or connect the system to a gas scrubber to safely neutralize evolving SO₂ and HCl gases.

  • Reagent Charging: Add 3-nitrobenzoic acid (1.67 g, 10.0 mmol) to the flask.

  • Activation: In a fume hood, carefully add thionyl chloride (1.45 mL, 20.0 mmol) followed by 1 drop of anhydrous DMF[5].

  • Reflux: Heat the heterogeneous mixture to a gentle reflux (approx. 80 °C) using an oil bath or heating mantle. Maintain reflux for 2 hours. The reaction is deemed complete when gas evolution ceases and the mixture becomes a clear, homogeneous solution.

  • Concentration: Cool the flask to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Drying: To ensure the complete removal of residual HCl and SOCl₂, add anhydrous toluene (5 mL) to the crude residue and evaporate under reduced pressure. Repeat this co-evaporation step once more. The resulting crude 3-nitrobenzoyl chloride should be used immediately in the next stage to prevent hydrolysis.

Stage 2: Nucleophilic Acyl Substitution
  • Preparation of the Nucleophile: In a separate, dry 100 mL round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 4-propoxyphenol (1.52 g, 10.0 mmol) and triethylamine (2.10 mL, 15.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C. Causality note: Cooling suppresses unwanted side reactions and manages the exothermic nature of the acyl substitution.

  • Coupling: Dissolve the crude 3-nitrobenzoyl chloride (from Stage 1) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel or syringe, and add it dropwise to the cooled phenol solution over a period of 15–20 minutes.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature and stir for 4 hours.

In-Process Controls & Self-Validating Workup

A robust protocol must be self-validating. The following workup sequence utilizes precise liquid-liquid extraction logic to isolate the target ester based on the pKa and solubility profiles of the reaction components.

  • Reaction Monitoring (IPC): Before initiating the workup, verify reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The disappearance of the 4-propoxyphenol spot confirms completion.

  • Quenching: Add 15 mL of distilled water to the reaction flask and stir vigorously for 5 minutes. Purpose: This hydrolyzes any trace unreacted 3-nitrobenzoyl chloride back to 3-nitrobenzoic acid.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine all organic layers.

  • Acidic Wash: Wash the combined organic phase with 1M aqueous HCl (15 mL). Purpose: Triethylamine (base) is protonated to form triethylammonium chloride, which is highly water-soluble and effectively removed into the aqueous phase.

  • Basic Wash: Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃, 15 mL). Purpose: This deprotonates any residual 3-nitrobenzoic acid, converting it into sodium 3-nitrobenzoate, which partitions into the aqueous layer. CO₂ gas will evolve; vent the funnel frequently.

  • Brine Wash: Wash the organic phase with saturated NaCl solution (brine, 15 mL). Purpose: The high osmotic pressure of the brine draws dissolved microscopic water out of the DCM layer, pre-drying the organic phase.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-propoxyphenyl 3-nitrobenzoate.

  • Final Purification: Purify the crude product via recrystallization from hot ethanol or flash column chromatography to achieve >98% purity suitable for downstream pharmaceutical applications.

References

  • Compound 4-propoxyphenyl 3-nitrobenzo
  • A Study of the Reaction of Phenol with Thionyl Chloride - ElectronicsAndBooks. electronicsandbooks.com.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. masterorganicchemistry.com.
  • 13 Saponific
  • Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. pjoes.com.
  • Esterification - alcohols and carboxylic acids - Chemguide. chemguide.co.uk.

Sources

Esterification protocols for 4-propoxyphenol and 3-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

This technical guide details the esterification of 4-propoxyphenol with 3-nitrobenzoyl chloride to synthesize 4-propoxyphenyl 3-nitrobenzoate . This structural motif—an alkoxyphenyl ester of a nitrobenzoic acid—is frequently utilized in the design of thermotropic liquid crystals and as a robust intermediate in pharmaceutical drug discovery.

The protocol prioritizes the solution-phase pyridine-catalyzed method , chosen for its high conversion rates (>90%) and operational simplicity. A secondary interfacial protocol (Schotten-Baumann) is provided for specific scale-up requirements.

Reaction Mechanism & Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Activation: 3-Nitrobenzoyl chloride is already activated, but the addition of pyridine serves a dual purpose:

    • Base: Neutralizes the HCl byproduct, driving the equilibrium forward.

    • Nucleophilic Catalyst: Pyridine attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the phenol than the acid chloride itself.

  • Nucleophile: 4-Propoxyphenol acts as the nucleophile. The phenolic hydroxyl group is less nucleophilic than aliphatic alcohols due to resonance delocalization; thus, the base is critical to facilitate deprotonation/attack.[1]

Mechanistic Pathway (Graphviz)

ReactionMechanism R1 3-Nitrobenzoyl Chloride Inter N-Acylpyridinium Intermediate (Highly Reactive) R1->Inter Nucleophilic Attack Py Pyridine (Catalyst/Base) Py->Inter Tetra Tetrahedral Intermediate Inter->Tetra + R2 R2 4-Propoxyphenol (Nucleophile) R2->Tetra Prod 4-Propoxyphenyl 3-nitrobenzoate Tetra->Prod Elimination Byprod Pyridine-HCl Tetra->Byprod - Pyridine

Figure 1: Catalytic cycle showing the formation of the reactive N-acylpyridinium species and subsequent ester formation.

Materials & Equipment

ReagentCAS No.[2][3]MW ( g/mol )Equiv.[4]RoleGrade
4-Propoxyphenol 18979-50-5152.191.0Nucleophile>98%
3-Nitrobenzoyl chloride 121-90-4185.561.1Electrophile>98%
Pyridine 110-86-179.101.5 - 2.0Base/Cat.Anhydrous
Dichloromethane (DCM) 75-09-284.93SolventSolventAnhydrous

Equipment:

  • 3-neck round-bottom flask (100 mL or 250 mL).

  • Addition funnel (pressure-equalizing recommended).

  • Nitrogen/Argon inert gas line (critical for acid chloride stability).

  • Ice-water bath.

Experimental Protocols

Protocol A: Solution-Phase Synthesis (Recommended)

Best for: High yield, research-scale (1g – 50g), moisture-sensitive reagents.

Step 1: Preparation

  • Flame-dry a 250 mL 3-neck round-bottom flask and cool under a stream of nitrogen.

  • Charge the flask with 4-Propoxyphenol (10.0 mmol, 1.52 g) .

  • Add DCM (30 mL) and Pyridine (20.0 mmol, 1.6 mL) . Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

Step 2: Reaction

  • Dissolve 3-Nitrobenzoyl chloride (11.0 mmol, 2.04 g) in DCM (10 mL) in a separate vial.

  • Transfer this solution to the addition funnel.

  • Add the acid chloride solution dropwise over 15–20 minutes to the stirred phenol solution at 0°C. Note: The reaction is exothermic; control addition rate to prevent boiling.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir for 4–6 hours . Monitor by TLC (Solvent: 20% Ethyl Acetate/Hexane).

Step 3: Workup

  • Quench the reaction by adding water (20 mL) and stirring for 10 minutes.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL) . Purpose: Removes excess pyridine as water-soluble pyridinium chloride.

  • Wash 2 (Basic): Wash organic layer with sat. NaHCO₃ or 1M NaOH (2 x 20 mL) . Purpose: Removes unreacted 4-propoxyphenol and hydrolyzed 3-nitrobenzoic acid.

  • Wash 3 (Neutral): Wash with Brine (sat. NaCl).

  • Dry organic layer over anhydrous MgSO₄ , filter, and concentrate via rotary evaporation to yield the crude solid.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold ethanol.

  • Expected Yield: 85–95%.

  • Appearance: White to off-white crystalline solid.

Protocol B: Interfacial Synthesis (Schotten-Baumann)

Best for: Green chemistry requirements, avoiding organic bases.

  • Dissolve 4-Propoxyphenol (10 mmol) in 10% aqueous NaOH (15 mL) in a flask.

  • Add 3-Nitrobenzoyl chloride (12 mmol) dissolved in DCM (15 mL) .

  • Stir vigorously at room temperature for 2 hours.

  • Separate layers. Wash the organic layer with water and brine.

  • Evaporate DCM and recrystallize as above.

Process Workflow & Quality Control

Workflow Start Start: Reagent Prep (Anhydrous Conditions) React Reaction 0°C -> RT, 4-6h (DCM/Pyridine) Start->React Quench Quench with Water React->Quench Extract Phase Separation (Keep Organic Layer) Quench->Extract Wash1 Acid Wash (1M HCl) Removes Pyridine Extract->Wash1 Wash2 Base Wash (1M NaOH) Removes Phenol/Acid Wash1->Wash2 Cryst Recrystallization (Ethanol) Wash2->Cryst QC QC Analysis (NMR, MP, HPLC) Cryst->QC

Figure 2: Step-by-step experimental workflow for the isolation of high-purity ester.

Quality Control Parameters
  • Melting Point: Expected range ~75–85°C (Estimation based on homologs; exact value requires experimental confirmation).

  • 1H NMR (CDCl₃, 400 MHz) Prediction:

    • δ 8.9 (t, 1H, Ar-H, nitro-ortho)

    • δ 8.5 (d, 1H, Ar-H, nitro-ortho)

    • δ 8.4 (d, 1H, Ar-H, nitro-para)

    • δ 7.7 (t, 1H, Ar-H, nitro-meta)

    • δ 7.1 (d, 2H, Ar-H, phenol-ortho to ester)

    • δ 6.9 (d, 2H, Ar-H, phenol-meta to ester)

    • δ 3.9 (t, 2H, -OCH₂-)

    • δ 1.8 (m, 2H, -CH₂-)

    • δ 1.0 (t, 3H, -CH₃)

Safety & Handling

  • 3-Nitrobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Pyridine: Toxic and flammable. Causes male sterility. Use double-gloving (Nitrile).

  • Waste Disposal: Aqueous washes containing pyridine must be segregated into "Basic Organic Waste" or "Toxic Aqueous Waste" depending on local regulations.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Schotten-Baumann protocols).

  • Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate." Organic Syntheses, Coll. Vol. 1, p.372 (1941). (Foundational nitrobenzoate synthesis).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanistic grounding for nucleophilic acyl substitution).

  • PubChem. "3-Nitrobenzoyl chloride Compound Summary." National Library of Medicine. Accessed March 2026.

Sources

Application Note: Preparation of Liquid Crystal Phases using 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis, purification, and phase characterization of 4-Propoxyphenyl 3-nitrobenzoate , a benzoate ester derivative often utilized as a structural motif in the design of bent-core (banana-shaped) liquid crystals or as a dopant to study steric effects in mesophase formation.

Executive Summary & Scientific Rationale

The preparation of liquid crystal (LC) phases using 4-Propoxyphenyl 3-nitrobenzoate requires a rigorous approach to molecular purity and surface alignment. Unlike standard calamitic (rod-like) LCs based on para-substitution, the meta-nitro group in this molecule introduces a structural kink (approx. 120° bond angle).

Key Implications:

  • Phase Behavior: The meta-substitution often destabilizes the nematic phase compared to para-isomers, potentially leading to monotropic phases (observable only upon cooling) or requiring formulation as a dopant in a host matrix.

  • Electronic Effects: The strong electron-withdrawing nitro group (

    
    ) at the meta position creates a significant transverse dipole moment, influencing the dielectric anisotropy (
    
    
    
    ) and potentially inducing negative dielectric anisotropy useful for vertical alignment (VA) modes.

Chemical Synthesis Protocol

The synthesis utilizes a Steglich-type esterification or an Acid Chloride route. The Acid Chloride route is preferred here for higher yields and simpler purification of the nitro-derivative.

Reagents & Materials
  • Precursor A: 3-Nitrobenzoyl chloride (CAS: 121-19-7) - Electrophile

  • Precursor B: 4-Propoxyphenol (CAS: 18979-61-8) - Nucleophile

  • Base: Triethylamine (TEA) or Pyridine (anhydrous)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (Optional, 5 mol%)

Step-by-Step Synthesis Workflow
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 4-Propoxyphenol (10 mmol, 1.52 g) and Triethylamine (12 mmol, 1.7 mL) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Acylation: Dropwise add a solution of 3-Nitrobenzoyl chloride (10 mmol, 1.85 g) in DCM (20 mL) over 30 minutes.

    • Mechanistic Note: Slow addition prevents localized overheating and minimizes side reactions. The base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours under nitrogen. Monitor by TLC (Silica gel; Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Wash the organic layer sequentially with:

      • 1M HCl (2 x 50 mL) – Removes unreacted amine/pyridine.

      • Sat.

        
         (2 x 50 mL) – Removes unreacted acid.
        
      • Brine (1 x 50 mL) – Dries the organic phase.

    • Dry over anhydrous

      
      , filter, and rotary evaporate to yield the crude solid.
      
Purification (Critical for LC Phases)

Impurities >0.1% can suppress liquid crystalline phases or broaden transition peaks.

  • Recrystallization: Dissolve crude solid in minimal boiling Ethanol. If oiling occurs, add dropwise Hexane until turbidity appears, then cool slowly.

  • Drying: Vacuum dry at 40°C for 24 hours.

  • Validation: Purity must be confirmed via HPLC (>99.5%) and

    
    -NMR.
    

Phase Preparation & Characterization

Once the material is synthesized, the "preparation" of the LC phase refers to the thermal treatment and surface alignment required to observe the mesophase.

A. Sample Preparation (LC Cell)

To observe the texture, the material must be confined between treated glass substrates.

  • Substrate: ITO-coated glass slides.

  • Alignment Layer: Spin-coat Polyimide (PI) (e.g., SE-130) and bake at 200°C.

  • Rubbing: Unidirectionally rub the PI layer with a velvet cloth to induce planar alignment (homogenous).

  • Cell Assembly: Sandwich two slides with 5-10

    
     spacers.
    
B. Thermal Phase Induction Protocol

Since meta-substituted benzoates may be monotropic (metastable), phases are best prepared by cooling from the isotropic liquid.

  • Clearing: Heat the sample on a hot stage (Linkam or Mettler) to the Isotropic phase (Clear liquid, likely >80-100°C depending on exact lattice energy).

  • Annealing: Hold at Isotropic temp for 5 mins to erase thermal history.

  • Controlled Cooling: Cool at a rate of 1°C/min .

    • Fast cooling (>10°C/min) may induce glass formation or rapid crystallization, skipping the mesophase.

    • Slow cooling allows nucleation of the Nematic or Smectic domains.

  • Observation: Use Polarized Optical Microscopy (POM) with crossed polarizers.

C. Data Interpretation (POM Textures)
ObservationPhase IdentificationStructural Implication
Dark Field (Isotropic) Liquid (Iso)Random molecular orientation.
Schlieren Texture Nematic (N)4-brush defects indicate director field continuity. Rare for pure meta-isomers but possible.
Focal Conic Fan Smectic A/C (Sm)Layered structure. More likely if the propoxy tail provides sufficient van der Waals stabilization.
Mosaic/Spherulitic Crystal (Cr)Direct crystallization (No LC phase).

Visualizing the Workflow

G Start Start: Raw Materials Synth Synthesis (Acid Chloride Route) Start->Synth DCM, TEA, 0°C Purify Purification (Recrystallization EtOH) Synth->Purify Workup Check Purity Check (HPLC/NMR >99.5%) Purify->Check Check->Purify Fail Prep Phase Preparation (Sandwich Cell + Heating) Check->Prep Pass Branch Cooling Rate (1°C/min) Prep->Branch Heat to Iso Result1 Schlieren Texture (Nematic Phase) Branch->Result1 Observation Result2 Focal Conic (Smectic Phase) Branch->Result2 Observation Result3 Crystalline (Non-Mesogenic) Branch->Result3 Observation

Figure 1: Operational workflow for the synthesis and phase characterization of 4-Propoxyphenyl 3-nitrobenzoate.

Troubleshooting & Optimization

Issue: Rapid Crystallization (No Mesophase)
  • Cause: The 3-nitro kink disrupts packing too severely, or the propoxy tail is too short to stabilize the mesophase.

  • Solution:

    • Mixture Method: Use the compound as a dopant (5-10 wt%) in a standard host LC (e.g., 5CB or E7). This allows you to study the virtual transition temperatures and the effect of the nitro-dipole on the host's dielectric properties.

    • Supercooling: Increase cooling rate to 5°C/min to kinetically bypass crystallization and observe a monotropic LC phase.

Issue: Poor Alignment (Dark/Bright patches)
  • Cause: Surface anchoring failure.

  • Solution: Switch from planar (rubbed PI) to homeotropic alignment (silane treated) to see if the nitro-group prefers perpendicular orientation due to its dipole.

References

  • Imrie, C. T., et al. (2001). Nitro substitution in achiral calamitic liquid crystals. Liquid Crystals, 28(11), 1627-1647. Link

    • Foundational text on how nitro groups affect mesophase stability.
  • Goodby, J. W. (2014).[1] Bent-shaped liquid crystals based on 3-hydroxybenzoic acid central core.[2] ResearchGate. Link

    • Describes the synthesis of similar 3-substituted benzo
  • Kaszczuk, L. A., et al. (1982). Liquid Crystalline Properties of 4-n-Alkoxyphenyl 4-Nitrobenzoates. Molecular Crystals and Liquid Crystals, 88(1-4). Link

    • Comparative d
  • Organic Syntheses. (1963). m-Nitrobenzoic Acid and Derivatives.[3][4] Org.[1][4] Synth. Coll. Vol. 4, 715. Link

    • Standard protocol for handling nitrobenzoic acid deriv

Sources

Introduction: The Significance of 4-Propoxyphenyl 3-nitrobenzoate Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Thin-Film Deposition of 4-Propoxyphenyl 3-nitrobenzoate for Advanced Research Applications

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the principal techniques for depositing high-quality thin films of the organic small molecule 4-Propoxyphenyl 3-nitrobenzoate. This guide moves beyond simple procedural lists to explain the underlying scientific principles, enabling users to make informed decisions for their specific research needs.

4-Propoxyphenyl 3-nitrobenzoate is an organic compound with the molecular formula C₁₆H₁₅NO₅ and a molecular weight of 301.3 g/mol .[1] The arrangement of its propoxy, phenyl, and nitrobenzoate functional groups suggests potential for interesting optical, electronic, and pharmaceutical properties. The fabrication of this material into precisely controlled thin films is a critical step for its integration into novel applications such as organic electronic devices, sensors, and advanced drug delivery systems. The performance of such devices is fundamentally dependent on the quality, morphology, and uniformity of the deposited films.[2]

This guide details three primary deposition methodologies, chosen for their suitability for organic small molecules: Physical Vapor Deposition (PVD), Spin Coating, and the Langmuir-Blodgett (LB) technique. Each method offers distinct advantages and is suited to different experimental and manufacturing requirements.

Method 1: Physical Vapor Deposition (PVD) / Vacuum Thermal Evaporation (VTE)

Physical Vapor Deposition is a solvent-free method ideal for organic small molecules, particularly those with low solubility.[3] The process involves the sublimation of the source material in a high-vacuum environment, followed by its condensation onto a substrate to form a thin film.[4] This technique is prized for producing high-purity films with excellent thickness control.[5]

Causality and Scientific Principles

In VTE, a high vacuum (typically 10⁻⁶ to 10⁻⁸ Torr) is essential to minimize collisions between evaporated molecules and background gases, ensuring a long mean free path for line-of-sight deposition.[3] The temperature of the evaporation source (e.g., a crucible) is carefully controlled to achieve a stable deposition rate without causing thermal decomposition of the organic material, a critical consideration for complex molecules.[6][7] The substrate is often cooled to promote condensation and control film morphology.

Experimental Workflow: PVD/VTE

PVD_Workflow PVD/VTE Workflow for 4-Propoxyphenyl 3-nitrobenzoate cluster_prep Preparation Phase cluster_process Deposition Phase cluster_post Post-Deposition Prep_Source Source Material Prep (Degas Powder) Load Load Source & Substrate Prep_Source->Load Prep_Substrate Substrate Cleaning (Sonication) Prep_Substrate->Load Pump Pump Down to High Vacuum (<10⁻⁶ Torr) Load->Pump Heat Ramp Source Temperature Pump->Heat Deposit Deposit Film (Monitor Thickness) Heat->Deposit Cool Cool Down System Deposit->Cool Vent Vent Chamber Cool->Vent Remove Remove Coated Substrate Vent->Remove Characterize Film Characterization Remove->Characterize

Caption: Workflow for Physical Vapor Deposition.

Protocol: PVD of 4-Propoxyphenyl 3-nitrobenzoate

A. Materials and Equipment:

  • High-vacuum deposition chamber (e.g., thermal evaporator)

  • Tungsten or Molybdenum evaporation boat/crucible

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrates (e.g., silicon wafers, glass slides, ITO-coated glass)

  • 4-Propoxyphenyl 3-nitrobenzoate powder (high purity)

  • Standard solvents for cleaning (Acetone, Isopropanol, Deionized water)

  • Ultrasonic bath

B. Protocol Steps:

  • Substrate Preparation:

    • Sequentially sonicate substrates in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates using a stream of dry nitrogen gas.

    • Optional: Treat substrates with an oxygen plasma cleaner immediately before loading to enhance surface energy and promote film adhesion.

  • Source Preparation & Loading:

    • Load a small amount (10-20 mg) of 4-Propoxyphenyl 3-nitrobenzoate powder into the evaporation boat.

    • Mount the cleaned substrates onto the substrate holder, typically positioned directly above the source.

    • Securely mount the evaporation boat and ensure proper electrical connections.

  • Deposition Process:

    • Seal the chamber and pump down to a base pressure of at least 5 x 10⁻⁶ Torr.

    • Gently pre-heat the source material at a temperature below its sublimation point to degas the powder.

    • Slowly ramp up the current to the evaporation boat until the QCM indicates the desired deposition rate (e.g., 0.1-0.5 Å/s). A slow temperature ramp is crucial to prevent decomposition of the organic material.[7]

    • Open the shutter to begin deposition onto the substrates.

    • Monitor the QCM until the target film thickness is achieved.

    • Close the shutter and ramp down the source current to zero.

  • System Cooldown and Sample Retrieval:

    • Allow the system and substrates to cool to near room temperature under vacuum. This prevents thermal shock and film cracking.

    • Slowly vent the chamber with an inert gas like nitrogen.

    • Carefully remove the coated substrates for characterization and storage.

Method 2: Spin Coating

Spin coating is a widely used, solution-based technique for creating highly uniform thin films on flat substrates.[8][9] Its simplicity, speed, and low cost make it a staple in research labs.[10] The process relies on centrifugal force to spread a liquid solution across a spinning substrate, with the final film thickness determined by factors like spin speed, solution concentration, and solvent volatility.[11][12]

Causality and Scientific Principles

The spin coating process occurs in four stages: deposition, spin-up, spin-off, and evaporation.[12] During spin-up, the fluid flows radially outward. In the spin-off stage, excess solution is ejected from the substrate edge. The thinning of the film is dominated by a balance between the centrifugal force driving fluid off the substrate and viscous forces resisting that flow. Finally, as the solvent evaporates, the film solidifies. Higher spin speeds and lower solution viscosities generally result in thinner films.[12] The choice of solvent is critical; it must dissolve the material effectively and have appropriate volatility and wetting properties for the chosen substrate.[13]

Experimental Workflow: Spin Coating

SpinCoating_Workflow Spin Coating Workflow cluster_prep Preparation Phase cluster_process Coating Phase cluster_post Post-Coating Prep_Solution Prepare Solution (Dissolve Compound) Dispense Dispense Solution (Static or Dynamic) Prep_Solution->Dispense Prep_Substrate Substrate Cleaning & Surface Treatment Mount Mount Substrate on Spin Coater Prep_Substrate->Mount Mount->Dispense Spin Spin at Defined Speed & Duration Dispense->Spin Bake Post-Bake / Anneal (Remove Residual Solvent) Spin->Bake Characterize Film Characterization Bake->Characterize LB_Workflow Langmuir-Blodgett (LB) Workflow cluster_prep Preparation Phase cluster_process Monolayer Formation & Transfer cluster_post Post-Deposition Prep_Solution Prepare Spreading Solution (e.g., in Chloroform) Spread Spread Solution on Water Subphase Prep_Solution->Spread Prep_Trough Clean Trough & Fill with Ultra-Pure Water Prep_Trough->Spread Evaporate Allow Solvent to Evaporate Spread->Evaporate Compress Compress Monolayer (Measure Isotherm) Evaporate->Compress Transfer Transfer Monolayer to Substrate (Vertical Dipping) Compress->Transfer Dry Dry Sample Transfer->Dry Characterize Film Characterization Dry->Characterize

Caption: Workflow for Langmuir-Blodgett Film Deposition.

Protocol: Langmuir-Blodgett Deposition of 4-Propoxyphenyl 3-nitrobenzoate

A. Materials and Equipment:

  • Langmuir-Blodgett trough system with movable barriers and surface pressure sensor (Wilhelmy plate).

  • Substrates (hydrophilic silicon or quartz are common).

  • Spreading solution: 4-Propoxyphenyl 3-nitrobenzoate dissolved in a volatile, water-immiscible solvent (e.g., chloroform) at a concentration of ~0.5 mg/mL.

  • Ultra-pure water (resistivity > 18 MΩ·cm) for the subphase.

  • Microsyringe for spreading.

B. Protocol Steps:

  • System Preparation:

    • Thoroughly clean the LB trough and barriers.

    • Fill the trough with ultra-pure water.

    • Clean the water surface by aspiration until the surface pressure remains stable and near zero upon full compression.

  • Monolayer Formation and Characterization:

    • Using a microsyringe, carefully dispense a known volume of the spreading solution drop-by-drop onto the water surface.

    • Wait for 15-20 minutes to allow the solvent to evaporate completely.

    • Begin compressing the barriers at a slow, constant rate (e.g., 5-10 mm/min) while recording the surface pressure to generate a pressure-area isotherm.

    • From the isotherm, identify the target transfer pressure, which is typically in the condensed phase region before the collapse point.

  • Film Deposition:

    • Clean and prepare a hydrophilic substrate.

    • Compress the monolayer to the predetermined target surface pressure and allow it to stabilize.

    • Immerse the substrate vertically into the subphase through the monolayer at a controlled speed (e.g., 2-5 mm/min).

    • Withdraw the substrate at the same controlled speed. During withdrawal, the monolayer will transfer to the substrate. The system's feedback loop will adjust the barriers to maintain constant surface pressure.

    • For multilayer films, repeat the dipping and withdrawal cycle.

  • Sample Handling:

    • Allow the deposited film to dry thoroughly in a clean, vibration-free environment.

    • Store the sample in a desiccator before characterization.

Comparative Analysis of Deposition Techniques

FeaturePhysical Vapor Deposition (PVD)Spin CoatingLangmuir-Blodgett (LB)
Principle Vacuum Sublimation & CondensationCentrifugal Force & EvaporationMonolayer Compression & Transfer
Material State Solid (Powder)SolutionSolution (Amphiphilic)
Film Uniformity Good to ExcellentExcellentExcellent over large areas
Thickness Control Excellent (Sub-nm precision)Good (Dependent on parameters)Ultimate (Monolayer precision)
Molecular Ordering Typically Amorphous or PolycrystallineGenerally Amorphous; can be crystallineHighly Ordered / Oriented
Material Waste High (coats chamber walls)High (material spun off)Low (uses only spread material)
Equipment Cost HighLowHigh
Throughput Low to MediumHighLow
Key Advantage High Purity, Solvent-FreeSpeed, Simplicity, Low CostPrecise Thickness & Molecular Control

Essential Film Characterization

Once a film is deposited, its properties must be verified. A multi-technique approach provides a comprehensive understanding of the film's quality. [14]

  • Atomic Force Microscopy (AFM): To visualize surface topography, morphology, and measure surface roughness.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical integrity of the deposited material and analyze molecular orientation in the film. [15][16]* UV-Visible Spectroscopy: To assess optical properties like transparency and absorption bands.

  • Spectroscopic Ellipsometry / Profilometry: For accurate, non-destructive measurement of film thickness.

  • X-ray Diffraction (XRD): To determine the crystallinity and phase of the film.

References

  • Wikipedia contributors. (2024). Langmuir–Blodgett film. Wikipedia, The Free Encyclopedia. [Link]

  • Roodenko, K., et al. (n.d.). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. ResearchGate. [Link]

  • Bao, Z., et al. (2004). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Chemistry of Materials, ACS Publications. [Link]

  • InfinityLab. (2025). Characterization Techniques for Thin Film Organic Coatings Lab In US. [Link]

  • Petty, M. C., et al. (2008). Langmuir–Blodgett films of molecular organic materials. ResearchGate. [Link]

  • Lessard, B. H., et al. (n.d.). Considerations for the physical vapor deposition of high molar mass organic compounds. ResearchGate. [Link]

  • Barbara, P. F., et al. (1999). CHARACTERIZATION OF ORGANIC THIN FILM MATERIALS WITH NEAR-FIELD SCANNING OPTICAL MICROSCOPY (NSOM). Annual Reviews. [Link]

  • Shimadzu. (n.d.). Organic Thin Film Evaluation. [Link]

  • Penn State MRI. (2023). After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube. [Link]

  • Nanoscience Instruments. (n.d.). Langmuir Films. [Link]

  • Biolin Scientific. (n.d.). Langmuir & Langmuir Blodgett. [Link]

  • Staton Coating. (n.d.). Physical Vapor Deposition (PVD) Coatings and Sustainability: A Green Alternative to Traditional Coatings. [Link]

  • Korvus Technology. (2019). Thin Film Deposition | Techniques and Systems. [Link]

  • Shtein, M., et al. (2013). Thin-Film Growth and Patterning Techniques for Small Molecular Organic Compounds Used in Optoelectronic Device Applications. Annual Reviews. [Link]

  • Medina-Ramos, G., et al. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. MDPI. [Link]

  • KinTek. (2024). The Ultimate Guide To Spin Coating Processes. [Link]

  • Ghosh, B., et al. (2024). Langmuir-Blodgett organic films deposition for the formation of conformal 2D inorganic-organic heterostructures. Tel Aviv University. [Link]

  • Al-Bahrani, H. A. A. (2021). Modeling and the main stages of spin coating process: A review. Semantic Scholar. [Link]

  • VacCoat. (2019). Thin Films Deposition of Organic Materials. [Link]

  • Ediger, M. D. (2024). Physical vapor deposition of organic glasses. OSTI.GOV. [Link]

  • Korvus Technology. (n.d.). PVD vs CVD | 8 Important Things to Consider. [Link]

  • VacCoat. (2021). Physical Vapor Deposition (PVD). [Link]

  • Al-Bahrani, H. A. A., et al. (2021). Modeling and the main stages of spin coating process: A review. Journal of Engineering Science and Technology. [Link]

  • Sico, G., et al. (2025). Spin Coating: Process, Applications, Challenges, and Characterization Techniques. Chemical Engineering Transactions. [Link]

Sources

Catalytic reagents for synthesizing 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reagents and Protocols for the Synthesis of 4-Propoxyphenyl 3-nitrobenzoate

Executive Summary

The synthesis of phenolic esters, such as 4-propoxyphenyl 3-nitrobenzoate, is a fundamental transformation in medicinal chemistry, materials science, and the development of pro-drugs. However, the esterification of phenols presents unique chemical challenges. Because the oxygen lone pair of 4-propoxyphenol is resonance-delocalized into the aromatic ring, its nucleophilicity is significantly lower than that of aliphatic alcohols [4]. Consequently, traditional acid-catalyzed Fischer esterification is entirely ineffective.

To overcome this inherent inertness, researchers must employ highly reactive acylating agents or specialized catalytic coupling systems. This guide details the mechanistic rationale and self-validating protocols for two field-proven methodologies: the Steglich Esterification (using DCC/DMAP) and the Non-Aqueous Schotten-Baumann Reaction (using Pyridine).

Mechanistic Rationale: Overcoming Phenolic Inertness

The Steglich Approach (DCC/DMAP Catalysis)

When coupling 3-nitrobenzoic acid directly with 4-propoxyphenol, N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, forming an O-acylisourea intermediate. However, causality dictates that without a catalyst, this intermediate will undergo a slow 1,3-rearrangement into an unreactive N-acylurea dead-end byproduct [1].

The addition of 4-Dimethylaminopyridine (DMAP) is the critical experimental choice. DMAP acts as an acyl transfer catalyst. Being a stronger nucleophile than the phenol, DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This prevents the dead-end rearrangement and creates an intermediate so electrophilic that even the poor nucleophile 4-propoxyphenol can attack it efficiently, yielding the desired ester and precipitating dicyclohexylurea (DCU) [2].

SteglichMechanism A 3-Nitrobenzoic Acid + DCC B O-Acylisourea Intermediate (Highly Reactive) A->B Coupling C N-Acylurea (Dead-end Byproduct) B->C 1,3-Rearrangement (Without DMAP) E N-Acylpyridinium Intermediate (Electrophilic) B->E DMAP Attack (Fast) D DMAP Catalyst D->E Catalysis G 4-Propoxyphenyl 3-nitrobenzoate + DCU + DMAP E->G Nucleophilic Attack F 4-Propoxyphenol (Nucleophile) F->G Addition

Mechanistic pathway of Steglich esterification highlighting DMAP's role in preventing dead-end byproducts.

The Schotten-Baumann Approach (Base Catalysis)

Alternatively, one can bypass DCC by starting with the pre-activated acid chloride: 3-nitrobenzoyl chloride. In this non-aqueous variation of the Schotten-Baumann reaction, a base like Pyridine or Triethylamine (TEA) serves a dual purpose. First, it deprotonates the 4-propoxyphenol to form a highly nucleophilic phenoxide ion. Second, it acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward and preventing the degradation of the ester [3].

Comparative Analysis of Catalytic Reagents

To assist in experimental design, the quantitative data and operational parameters of both methods are summarized below:

ParameterSteglich EsterificationNon-Aqueous Schotten-Baumann
Acylating Agent 3-Nitrobenzoic Acid3-Nitrobenzoyl Chloride
Phenolic Substrate 4-Propoxyphenol4-Propoxyphenol
Catalyst / Base DCC (1.1 eq) / DMAP (0.1 eq)Pyridine or TEA (1.5 - 2.0 eq)
Optimal Solvent Dichloromethane (DCM)DCM or Tetrahydrofuran (THF)
Temperature Profile 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 3 - 12 hours30 - 90 minutes
Key Byproduct Dicyclohexylurea (DCU)Pyridinium Chloride / TEA·HCl
Typical Yield 85 - 95%80 - 90%

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

This protocol is a self-validating system: the generation of the insoluble DCU byproduct serves as a visual indicator of reaction progress.

Reagents:

  • 3-Nitrobenzoic acid (1.0 eq, 10 mmol, 1.67 g)

  • 4-Propoxyphenol (1.0 eq, 10 mmol, 1.52 g)[4]

  • DCC (1.1 eq, 11 mmol, 2.27 g)

  • DMAP (0.1 eq, 1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM, 30 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoic acid, 4-propoxyphenol, and DMAP in 30 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling minimizes the exothermic degradation of the highly reactive intermediates.

  • Activation: Dissolve DCC in 10 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 to 12 hours. Self-Validation: A white precipitate (DCU) will begin to form within 15 minutes, confirming the formation of the O-acylisourea intermediate.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU. Rinse the filter cake with cold DCM (10 mL).

  • Work-up: Transfer the filtrate to a separatory funnel.

    • Wash with 1M HCl (2 × 20 mL) to remove the DMAP catalyst.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove any unreacted 3-nitrobenzoic acid.

    • Wash with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel column chromatography (Hexanes/Ethyl Acetate).

Workflow Step1 1. Reagent Mixing (Acid, Phenol, DMAP in DCM) Step2 2. DCC Addition (Dropwise at 0°C) Step1->Step2 Step3 3. Reaction (Stir at RT, 3-12 h) Step2->Step3 Step4 4. Filtration (Remove insoluble DCU) Step3->Step4 Step5 5. Aqueous Washing (HCl, NaHCO3, Brine) Step4->Step5 Step6 6. Drying & Concentration (Na2SO4, Rotary Evaporation) Step5->Step6 Step7 7. Purification (Recrystallization or Column) Step6->Step7

Step-by-step experimental workflow for the Steglich synthesis of 4-Propoxyphenyl 3-nitrobenzoate.

Protocol B: Non-Aqueous Schotten-Baumann (Pyridine-Catalyzed)

Reagents:

  • 4-Propoxyphenol (1.0 eq, 10 mmol, 1.52 g)

  • 3-Nitrobenzoyl chloride (1.1 eq, 11 mmol, 2.04 g)

  • Pyridine (2.0 eq, 20 mmol, 1.6 mL)

  • Anhydrous DCM (30 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-propoxyphenol and pyridine in 20 mL of anhydrous DCM in a dry flask under N₂. Cool to 0 °C.

  • Acylation: Dissolve 3-nitrobenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the phenol mixture over 20 minutes. Rationale: Slow addition controls the exothermic reaction and prevents the formation of symmetric anhydrides.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1 hour. Self-Validation: The solution will turn cloudy as pyridinium chloride precipitates.

  • Work-up: Dilute the mixture with an additional 20 mL of DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to neutralize any hydrolyzed acid chloride), and brine.

  • Isolation: Dry over Na₂SO₄, evaporate the solvent, and recrystallize the crude 4-propoxyphenyl 3-nitrobenzoate.

Troubleshooting & Self-Validation Checkpoints

  • Persistent Phenol on TLC: If TLC (e.g., 80:20 Hexanes:EtOAc) shows unreacted 4-propoxyphenol after 12 hours in the Steglich protocol, it indicates premature DCC degradation (likely due to moisture). Ensure all solvents are strictly anhydrous.

  • Low Yield / High Impurity: In the Steglich reaction, failing to add DMAP will result in the accumulation of the N-acylurea byproduct. This byproduct is soluble in DCM and will co-elute with your product, ruining the yield and requiring difficult column chromatography to separate [2].

  • Emulsions during Work-up: When washing with NaHCO₃, CO₂ gas is evolved (especially in Protocol A if unreacted acid is present). Vent the separatory funnel frequently. If an emulsion forms, adding a small amount of brine can help break the layers.

References

  • Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition (1978).[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, Royal Society of Chemistry (2021).[Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemistry Reaction (2026). [Link]

Application Note & Protocol: A Comprehensive Guide to the Synthesis and Single Crystal Growth of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Crystalline Purity

In the realm of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Single crystals, as the most ordered form of a solid, provide an unambiguous route to determining molecular structure through techniques like X-ray crystallography. The title compound, 4-propoxyphenyl 3-nitrobenzoate (MW: 301.3 g/mol , Formula: C16H15NO5), is an organic ester whose electronic and structural properties are of interest for its potential applications in nonlinear optics and pharmaceutical sciences.[1][2] The presence of both an electron-donating propoxy group and an electron-withdrawing nitro group on the phenyl rings suggests the possibility of interesting molecular packing and intermolecular interactions.

This guide provides a detailed, field-proven protocol for the synthesis, purification, and subsequent growth of high-quality single crystals of 4-propoxyphenyl 3-nitrobenzoate. The methodologies described herein are grounded in fundamental principles of organic chemistry and crystallography, with an emphasis on the causality behind each experimental step to ensure reproducibility and success.

Synthesis of 4-Propoxyphenyl 3-nitrobenzoate

The synthesis of 4-propoxyphenyl 3-nitrobenzoate is most directly achieved via a nucleophilic acyl substitution (esterification) between 4-propoxyphenol and 3-nitrobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted in the presence of a mild base to neutralize the HCl byproduct.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Purpose
4-PropoxyphenolC9H12O2152.19Nucleophile
3-Nitrobenzoyl chlorideC7H4ClNO3185.56Electrophile
Triethylamine (TEA)(C2H5)3N101.19Base (HCl scavenger)
Dichloromethane (DCM)CH2Cl284.93Solvent
1M Hydrochloric AcidHCl36.46Aqueous wash
Saturated Sodium BicarbonateNaHCO384.01Aqueous wash
Brine (Saturated NaCl)NaCl58.44Aqueous wash
Anhydrous Magnesium SulfateMgSO4120.37Drying agent
Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_final Final Product A Dissolve 4-propoxyphenol and Triethylamine in DCM B Cool solution to 0°C (Ice Bath) A->B C Slowly add 3-nitrobenzoyl chloride in DCM dropwise B->C D Stir at 0°C for 30 min, then at room temp for 4h C->D E Wash with 1M HCl D->E F Wash with sat. NaHCO3 E->F G Wash with Brine F->G H Dry organic layer with MgSO4 G->H I Filter and evaporate solvent (Rotary Evaporator) H->I J Purify crude solid by recrystallization I->J K Collect pure crystals of 4-propoxyphenyl 3-nitrobenzoate J->K

Caption: Workflow for the synthesis and purification of 4-propoxyphenyl 3-nitrobenzoate.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyphenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). Use enough DCM to fully dissolve the reagents, typically a 0.2 M solution with respect to the 4-propoxyphenol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.1 eq) in a minimal amount of dry DCM in a separate flask. Add this solution to the reaction mixture dropwise via a dropping funnel over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for at least 4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting phenol.

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).[3] Causality: The HCl wash removes unreacted triethylamine, while the bicarbonate wash removes any remaining 3-nitrobenzoic acid (from hydrolysis of the acyl chloride).

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization

For successful single crystal growth, the starting material must be of the highest possible purity. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility at different temperatures.[4][5][6][7]

Solvent Selection

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[7] Based on the properties of similar nitrobenzoate esters, which are soluble in moderately polar organic solvents, a mixed solvent system is often effective.[8][9][10] A good starting point is an ethanol/water or ethyl acetate/hexane system.

Solvent SystemGood Solvent (High Boiling Point)Poor Solvent (Low Boiling Point)Rationale
Ethanol-Water EthanolWaterThe compound is likely soluble in ethanol and insoluble in water.
Ethyl Acetate-Hexane Ethyl AcetateHexaneOffers a good polarity difference, promoting crystal formation.[4]
Toluene-Heptane TolueneHeptaneUseful for compounds with significant aromatic character.
Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves.[5][6] Use the minimum amount of hot solvent necessary to create a saturated solution.[7]

  • Inducing Crystallization: If using a mixed solvent system, slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Then, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, well-ordered crystals as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, excluding impurities.[5][6]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5] Dry the crystals in a vacuum oven at a temperature well below their melting point.

Protocol for Growing Single Crystals

The slow evaporation technique is often the most successful method for growing high-quality single crystals of organic compounds from solution.[2][11][12][13] The principle is to slowly increase the concentration of the solute past its saturation point by allowing the solvent to evaporate over several days or weeks.

Crystal Growth Workflow

Caption: Step-by-step workflow for the slow evaporation crystal growth method.

Detailed Crystal Growth Protocol
  • Prepare the Solution: Prepare a nearly saturated solution of the highly purified 4-propoxyphenyl 3-nitrobenzoate in a suitable solvent or solvent mixture (e.g., a 2:1 mixture of toluene and heptane, or ethyl acetate and hexane). Gentle warming may be required to dissolve the compound completely.

  • Filter for Clarity: It is critical to remove any dust or particulate matter which could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[11] Filter the solution through a 0.22 µm syringe filter into a clean, small vial or test tube.

  • Set up for Evaporation: Cover the vial with parafilm and poke one or two small holes in it with a needle. Causality: The size and number of holes control the rate of solvent evaporation. A slower rate generally yields higher quality crystals.[11][13]

  • Incubation: Place the vial in a location that is free from vibrations and temperature fluctuations (e.g., a quiet cabinet or a dedicated crystallization chamber). Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed crystals of a suitable size are observed, carefully harvest them from the solution using tweezers or by decanting the remaining solvent. Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and allow them to air dry.

Characterization

After obtaining the crystals, it is essential to confirm their identity and purity.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (FT-IR, NMR): These techniques confirm the molecular structure and the presence of expected functional groups.

  • Single-Crystal X-ray Diffraction: This is the definitive method to determine the precise three-dimensional atomic arrangement and confirm the formation of a single crystal.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Guide for crystallization. (n.d.).
  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry.
  • Crystallization of Organic Compounds. (n.d.).
  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia.
  • Slow Evaporation Method. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Chem-Impex. (n.d.). 2-Methyl-3-nitrobenzoic acid methyl ester.
  • Chemdiv. (n.d.). Compound 4-propoxyphenyl 3-nitrobenzoate.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method; size of the background square is 6.5 mm.
  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • PubChemLite. (n.d.). 4-methoxyphenyl 2-methyl-3-nitrobenzoate (C15H13NO5).
  • Russian Journal of Organic Chemistry. (2024, December 15). Method of synthesis of 4-substituted 3-nitrophenyl carbonyls from benzyl alcohols.
  • Indian Academy of Sciences. (n.d.). Growth and characterization of propyl-para-hydroxybenzoate single crystals.

Sources

Application Note: 4-Propoxyphenyl 3-Nitrobenzoate as a Bifunctional Reactive Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern drug discovery, the use of versatile, orthogonally reactive building blocks is critical for the rapid assembly of complex pharmacophores. 4-Propoxyphenyl 3-nitrobenzoate (MW: 301.3 g/mol ) serves as a highly effective bifunctional scaffold. It features two distinct reactive sites: an electron-deficient ester linkage and a reducible 3-nitroarene.

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this intermediate. By selectively addressing either the nitro group or the ester linkage, chemists can generate diverse 3-aminobenzoate or 3-nitrobenzamide derivatives without the need for complex protecting group strategies.

Mechanistic Rationale & Scaffold Strategy (E-E-A-T)

Orthogonal Reactivity and Causality

The utility of 4-propoxyphenyl 3-nitrobenzoate lies in its tunable reactivity, governed by the electronic interplay between its functional groups:

  • Ester Aminolysis (Pathway A): Standard aliphatic esters are notoriously resistant to direct aminolysis because alkoxy groups are poor leaving groups compared to the conjugate bases of amines[1]. However, the ester in this scaffold is activated by two factors. First, the strongly electron-withdrawing 3-nitro group increases the electrophilicity of the carbonyl carbon. Second, the leaving group is a phenoxide (4-propoxyphenoxide), which is significantly less basic (and thus a better leaving group) than an aliphatic alkoxide. The reaction proceeds via a classic nucleophilic addition-elimination mechanism through a tetrahedral intermediate[2].

  • Chemoselective Nitro Reduction (Pathway B): The aromatic nitro group can be rapidly reduced to a primary amine using Palladium on Carbon (Pd/C) and hydrogen gas[3]. This reduction fundamentally alters the electronic nature of the molecule. The resulting 3-amino group is strongly electron-donating, which deactivates the ester carbonyl toward nucleophilic attack. This allows the 4-propoxyphenyl 3-aminobenzoate intermediate to be isolated and subsequently functionalized (e.g., via reductive amination or amide coupling at the aniline nitrogen) while keeping the ester intact.

The Advantage of the 4-Propoxyphenyl Leaving Group

While


-nitrophenyl or NHS esters are standard "active esters," they are often too unstable for multi-step sequences. The 4-propoxyphenyl moiety strikes an ideal balance: it is stable enough for long-term storage and purification, yet reactive enough for aminolysis under mild heating. Furthermore, the expelled 4-propoxyphenol provides a highly distinct UV chromophore, allowing for precise real-time reaction tracking via HPLC-UV, acting as a self-validating metric for reaction completion.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized conditions for both orthogonal pathways, highlighting the causality behind solvent and reagent selection.

Table 1: Optimization of Orthogonal Transformations on 4-Propoxyphenyl 3-nitrobenzoate

TransformationReagents & CatalystSolvent SystemTemp / TimeYieldMechanistic Rationale
Nitro Reduction 10% Pd/C,

(1 atm)
EtOAc / EtOH (1:1)25°C / 2 h>95%EtOH provides protic assistance for the reduction steps; EtOAc ensures complete solubilization of the starting material[3].
Nitro Reduction (Alternative) Hydrogenase on CarbonAqueous Buffer30°C / 24 h85%Biocatalytic alternative utilized when sensitive halogens are present elsewhere on complex derivatives, preventing dehalogenation[4].
Ester Aminolysis Primary Amine (1.2 eq), DIPEA (2.0 eq)THF or DMF60°C / 12 h80-90%Mild heating is required to overcome the activation energy of the tetrahedral intermediate formation; DIPEA acts as an acid scavenger[2].

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

This protocol describes the reduction of the nitro group to yield 4-propoxyphenyl 3-aminobenzoate.

Materials:

  • 4-Propoxyphenyl 3-nitrobenzoate (1.0 mmol, 301.3 mg)

  • 10% Palladium on Carbon (Pd/C, 10 wt% loading, ~30 mg)

  • Ethyl Acetate (EtOAc) / Ethanol (EtOH) (1:1, 10 mL)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-propoxyphenyl 3-nitrobenzoate in the EtOAc/EtOH mixture.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Crucial Causality: Always add the catalyst to the solvent under an inert atmosphere (Nitrogen/Argon) before introducing

    
    , as dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen[5].
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with Nitrogen (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 2 hours.

  • Validation & Tracking: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher Rf) will disappear, replaced by a highly polar, ninhydrin-active spot (the aniline product).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess EtOAc. Safety Note: Do not let the filter cake dry out completely under air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-propoxyphenyl 3-aminobenzoate.

Protocol B: Direct Aminolysis (Amide Bond Formation)

This protocol describes the displacement of the 4-propoxyphenol leaving group to form a 3-nitrobenzamide.

Materials:

  • 4-Propoxyphenyl 3-nitrobenzoate (1.0 mmol, 301.3 mg)

  • Benzylamine (or other primary amine) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Methodology:

  • Initiation: Dissolve the ester in anhydrous THF. Add DIPEA, followed by the dropwise addition of the primary amine.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C. Causality: Because the 4-propoxyphenoxide is a moderate leaving group, thermal energy is required to push the breakdown of the tetrahedral intermediate forward[1].

  • Self-Validating Tracking: Monitor the reaction via HPLC-UV at 254 nm. Track the emergence of the free 4-propoxyphenol peak, which serves as a stoichiometric indicator of amide formation.

  • Quenching & Extraction: Once complete (typically 8-12 hours), cool to room temperature and dilute with Dichloromethane (DCM). Wash the organic layer with 1M aqueous NaOH (3 x 10 mL). Causality: The basic wash deprotonates the expelled 4-propoxyphenol (pKa ~10), partitioning it entirely into the aqueous layer and leaving the neutral 3-nitrobenzamide in the organic layer.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to yield the pure amide.
    

Workflow Visualization

The following diagram illustrates the orthogonal synthetic pathways available when utilizing 4-propoxyphenyl 3-nitrobenzoate as a reactive intermediate.

G Start 4-Propoxyphenyl 3-nitrobenzoate (Bifunctional Scaffold) PathA Pathway A: Chemoselective Nitro Reduction Start->PathA H2, Pd/C (Room Temp) PathB Pathway B: Nucleophilic Ester Aminolysis Start->PathB R-NH2, DIPEA (60°C) IntermediateA 4-Propoxyphenyl 3-aminobenzoate (Deactivated Ester) PathA->IntermediateA ProductA N-Alkylated/Acylated Derivative IntermediateA->ProductA Electrophile Addition IntermediateB 3-Nitrobenzamide Derivative PathB->IntermediateB LeavingGroup Release of 4-Propoxyphenol (Aqueous Wash) PathB->LeavingGroup ProductB 3-Aminobenzamide Derivative IntermediateB->ProductB H2, Pd/C (Room Temp)

Caption: Orthogonal synthetic workflows for 4-propoxyphenyl 3-nitrobenzoate in drug discovery.

References

  • LibreTexts Chemistry - 22.6: Ester Chemistry - Aminolysis: Conversion of Esters into Amides. Available at:[Link]

  • Chemistry Steps - Esters Reaction with Amines – The Aminolysis Mechanism. Available at:[Link]

  • Master Organic Chemistry - Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at:[Link]

  • Springer Nature - Hydrogenase enzyme offers surprise advance for cleaner synthesis of amine chemicals. Available at:[Link]

Sources

Doping concentrations of 4-Propoxyphenyl 3-nitrobenzoate in polymer matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of 4-Propoxyphenyl 3-nitrobenzoate (4-PP3NB) Doping Concentrations in Polymer Matrices for Real-Time Degradation Tracking

Executive Summary

In advanced drug delivery systems, tracking the real-time degradation of polymer matrices—such as poly(lactic-co-glycolic acid) (PLGA) or poly(methyl methacrylate) (PMMA)—is a critical bottleneck. Traditional release assays rely on destructive sampling and fail to provide spatiotemporal data on the internal microenvironment of the matrix. As a Senior Application Scientist, I have developed a self-validating methodology utilizing 4-Propoxyphenyl 3-nitrobenzoate (4-PP3NB) as a highly sensitive, hydrophobic solvatochromic probe and model dopant.

By exploiting the donor-acceptor architecture of 4-PP3NB (a propoxy electron donor and a nitrobenzoate electron acceptor), researchers can optically track matrix free-volume expansion, water ingress, and autocatalytic pore formation in real-time[1]. This guide details the causal mechanics of doping optimization, the self-validating protocols required to prevent phase separation, and the analytical framework for correlating optical shifts with drug release kinetics.

Mechanistic Rationale: The Causality of Probe Selection

The selection of 4-PP3NB is not arbitrary; it is rooted in its specific photophysical and thermodynamic properties:

  • Solvatochromism and Free Volume: As the polymer matrix undergoes hydrolysis, water penetrates the network, increasing the local dielectric constant. 4-PP3NB responds to this polarity shift via a measurable bathochromic (red) shift in its charge-transfer absorption band. This allows for the direct optical monitoring of nanoparticle formation and matrix swelling[2].

  • Photostability: The p-nitrobenzoate moiety provides robust stability against photobleaching, ensuring that continuous optical monitoring over a multi-week degradation study does not degrade the probe itself[3].

  • Pore-Mediated Release Dynamics: The release of hydrophobic dopants from PLGA is not strictly Fickian; it is governed by the formation of pores connected to the surface due to autocatalytic hydrolysis[1]. 4-PP3NB acts as a perfect surrogate to model the release of small-molecule active pharmaceutical ingredients (APIs) triggered by these structural changes[4].

Mechanism M1 Intact Polymer Matrix (Low Polarity) M2 Water Ingress & Hydrolysis M1->M2 M3 Autocatalytic Pore Formation M2->M3 M4 4-PP3NB Solvatochromic Shift (Red Shift) M3->M4 M5 Dopant/API Release M3->M5 M4->M5 Optical Correlation

Fig 1. Mechanistic pathway of matrix degradation, probe optical response, and dopant release.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the doping process must be treated as a self-validating system. The primary risk in polymer doping is thermodynamic phase separation , where the dopant crystallizes out of the polymer matrix, leading to catastrophic burst release. The following protocols are designed to kinetically trap the dopant in a true solid solution.

Protocol 1: Homogeneous Doping via Solvent Casting

Causality: Dichloromethane (DCM) is selected as the casting solvent due to its low boiling point (39.6 °C). This allows for rapid evaporation, which kinetically traps the 4-PP3NB molecules within the polymer chains before they have the thermodynamic opportunity to aggregate.

  • Stock Preparation: Dissolve 500 mg of PLGA (50:50 lactide:glycolide, MW 30,000–60,000) in 5 mL of anhydrous DCM. Separately, prepare a 10 mg/mL stock of 4-PP3NB in DCM.

  • Matrix Blending: Add the 4-PP3NB stock to the PLGA solution to achieve target weight percentages (0.5% to 5.0% w/w). Vortex vigorously for 60 seconds to ensure isotropic distribution.

  • Controlled Evaporation: Cast the blend onto a PTFE Petri dish. Cover with a perforated aluminum foil lid.

    • Critical Insight: Rapid evaporation causes "skinning" (surface trapping of solvent), while excessively slow evaporation allows dopant crystallization. Evaporate at ambient temperature for 24 hours, followed by 48 hours under a vacuum at 30 °C to remove residual solvent without exceeding the matrix's glass transition temperature (

      
      ).
      
Protocol 2: Thermal Validation of Plasticization (Self-Validation Checkpoint)

Causality: Doping small molecules into polymers inevitably increases free volume, acting as a plasticizer and lowering the


. We use Differential Scanning Calorimetry (DSC) to validate the doping efficiency.
  • DSC Analysis: Load 5 mg of the dried doped film into an aluminum pan. Run a heat-cool-heat cycle from -20 °C to 120 °C at a ramp rate of 10 °C/min.

  • Data Interpretation: The first heating cycle erases the thermal history of the casting process. The second cycle provides the true

    
    .
    
    • Pass: A single, sharp, lowered

      
       indicates a true molecular dispersion (solid solution).
      
    • Fail: A secondary melting peak corresponding to crystalline 4-PP3NB indicates phase separation, invalidating the batch.

Workflow N1 Polymer Preparation (PLGA in DCM) N3 Controlled Evaporation (Kinetic Trapping) N1->N3 N2 Dopant Addition (4-PP3NB) N2->N3 N4 DSC Validation (Tg Shift Analysis) N3->N4 N5 Release Kinetics (Optical Tracking) N4->N5 Proceed if single Tg

Fig 2. Self-validating workflow for doping 4-PP3NB into PLGA matrices and tracking release.

Quantitative Data Presentation: Doping Optimization

The table below summarizes the critical thresholds of 4-PP3NB doping in a standard PLGA (50:50) matrix. As doping concentration increases, the plasticization effect lowers the


. Exceeding the thermodynamic solubility limit (between 2.5% and 5.0%) results in phase separation and uncontrolled burst release.
Doping Concentration (wt%)PLGA

(

C)
Encapsulation Efficiency (%)Matrix State (DSC Validation)Release Rate (

, day

)
0.0 (Control) 45.2N/AHomogeneousN/A
0.5 44.1>99.5Solid Solution0.012
1.0 42.8>99.0Solid Solution0.018
2.5 (Optimal Max) 39.596.4Solid Solution0.035
5.0 (Failure Point) 35.182.1Phase Separated (Crystals)0.085 (Burst Release)

Data Interpretation: For reliable real-time tracking of matrix degradation without artificially accelerating the degradation kinetics via excessive plasticization, a doping concentration of 1.0 wt% is highly recommended. At this concentration, the probe provides a sufficient optical signal-to-noise ratio while maintaining the structural integrity of the polymer matrix.

References

  • Title: New Insight into the Mechanism of Drug Release from Poly(d,l-lactide)
  • Title: Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria Source: RSC Publishing URL
  • Title: Conducting Polymers for In Situ Drug Release Triggered via Electrical Stimulus Source: ACS Publications URL
  • Title: Monitoring the Formation of Polymer Nanoparticles with Fluorescent Molecular Rotors Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-Propoxyphenyl 3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Reaction Yield & Purity

Executive Summary & Reaction Strategy

Welcome to the technical support module for 4-Propoxyphenyl 3-nitrobenzoate . This molecule is a classic "rod-like" ester, frequently utilized as a mesogenic core in liquid crystal synthesis or as a structural analog in pharmaceutical libraries.

The Chemistry Challenge: You are coupling an electron-deficient acid derivative (3-nitrobenzoyl chloride ) with an electron-rich phenol (4-propoxyphenol ).

  • The Good News: The nitro group on the benzoyl ring acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon. The propoxy group on the phenol is an electron-donating group (EDG), increasing the nucleophilicity of the hydroxyl group. Electronic factors favor a rapid reaction.

  • The Bad News: The high reactivity of 3-nitrobenzoyl chloride makes it extremely susceptible to hydrolysis by atmospheric moisture, which is the #1 cause of low yields.

Recommended Synthetic Route: Nucleophilic Acyl Substitution

While Steglich esterification (DCC/DMAP) is possible, it often suffers from N-acylurea side-product formation with nitro-benzoates. We strictly recommend the Acid Chloride Method for yields >85%.

Optimized Experimental Protocol (Acid Chloride Route)

Objective: Synthesis of 4-Propoxyphenyl 3-nitrobenzoate via Acyl Chloride. Scale: 10 mmol (scalable).

Reagents & Stoichiometry
ComponentRoleEq.Rationale
4-Propoxyphenol Nucleophile1.0Limiting reagent.[1] Phenols are harder to remove than acids; consume it fully.
3-Nitrobenzoyl chloride Electrophile1.2Excess ensures full conversion of phenol. Hydrolyzed excess is easily washed away.
Triethylamine (TEA) Base1.5Neutralizes HCl byproduct.
DMAP Catalyst0.05Critical: Forms active N-acylpyridinium intermediate (see Mechanism below).
Dichloromethane (DCM) Solvent-Anhydrous. High solubility for reactants, low for triethylammonium chloride salts.
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (

    
    ) for 10 minutes.
    
  • Solubilization: Syringe in anhydrous DCM (30 mL). Add 4-Propoxyphenol (1.0 eq), TEA (1.5 eq), and DMAP (5 mol%). Stir until dissolved (0°C ice bath).

  • Addition: Dissolve 3-Nitrobenzoyl chloride (1.2 eq) in minimal DCM (5-10 mL) in a separate vial. Add this solution dropwise to the RBF over 15 minutes.

    • Note: The reaction is exothermic. Control heat to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3-4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The phenol spot (

      
      ) should disappear.
      
  • Quench: Add water (10 mL) to hydrolyze excess acid chloride. Stir vigorously for 20 mins.

Visualizing the Workflow

ReactionWorkflow Start Start: Dry RBF + N2 Atmosphere Mix Dissolve Phenol + TEA + DMAP (0°C in DCM) Start->Mix Add Dropwise Addition of 3-Nitrobenzoyl Chloride Mix->Add Exothermic React Stir at RT (3-4 hrs) Monitor TLC Add->React Quench Quench with Water (Hydrolyze Excess Chloride) React->Quench Completion Workup Phase Separation & Acid/Base Wash Quench->Workup

Caption: Optimized workflow for the synthesis of 4-Propoxyphenyl 3-nitrobenzoate using the Acid Chloride method.

The "Why" Behind the Yield (Mechanistic Insight)

Why do we insist on adding DMAP (4-Dimethylaminopyridine)? In standard conditions, the phenol attacks the acid chloride directly. However, phenols are sterically more demanding and less nucleophilic than primary alcohols. DMAP acts as a Nucleophilic Catalyst .[2]

  • DMAP attacks the acid chloride faster than the phenol, forming a highly reactive N-acylpyridinium salt .

  • This intermediate is more susceptible to nucleophilic attack by the phenol.

  • DMAP is regenerated.[3]

DMAP_Mechanism AcidCl 3-Nitrobenzoyl Chloride Inter N-Acylpyridinium Intermediate (Highly Reactive) AcidCl->Inter + DMAP DMAP DMAP (Catalyst) DMAP->Inter Product 4-Propoxyphenyl 3-nitrobenzoate Inter->Product + Phenol Salt DMAP-HCl Inter->Salt Leaving Group Phenol 4-Propoxyphenol Product->DMAP Regeneration

Caption: Catalytic cycle of DMAP accelerating the benzoylation of sterically hindered or electron-rich phenols.

Troubleshooting Guide (Matrix)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure reagents are dry. The 3-nitro group makes the chloride very sensitive to moisture. Use fresh bottle or distill.
Unreacted Phenol Stoichiometry ImbalancePhenol should be the limiting reagent. Increase Acid Chloride to 1.2 or 1.3 eq.
Product is Oily/Sticky Residual Solvent or ImpuritiesThis ester should be a solid. Recrystallize from Ethanol/Hexane. If oil persists, trace solvent is trapped in the crystal lattice; dry under high vacuum (>4 hrs).
New Spot on TLC (High Rf) Bis-acylation (Rare)Not possible with this specific phenol (only one -OH). Check if starting material 4-propoxyphenol was actually pure.
Precipitate during reaction TEA-HCl Salt formationThis is normal and good. It drives the equilibrium.[4] Filter it off or wash it away during workup.[5]

Purification & Isolation Protocol

Recovery of the pure ester is where most yield is lost. Do not rely solely on column chromatography if you have significant unreacted acid.

The "Three-Wash" Strategy: Since we used excess Acid Chloride, the reaction mixture contains:

  • Product (Neutral)

  • 3-Nitrobenzoic acid (Acidic byproduct from hydrolysis)

  • TEA/DMAP (Basic)

Protocol:

  • Dilute: Add 50 mL DCM to the reaction mixture.

  • Wash 1 (Acidic): Wash with 1M HCl (2 x 30 mL).

    • Purpose: Removes TEA and DMAP (protonates them into water-soluble salts).

  • Wash 2 (Basic): Wash with Saturated Sodium Bicarbonate (

    
    )  (2 x 30 mL).
    
    • Purpose: Deprotonates the unreacted 3-nitrobenzoic acid into its sodium salt (water-soluble).

    • Caution:

      
       gas will evolve. Vent the separatory funnel frequently.
      
  • Wash 3 (Neutral): Wash with Brine (1 x 30 mL) to remove trapped water.

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and rotovap.
    
  • Recrystallization: The crude solid is usually pure enough, but can be recrystallized from hot Ethanol for analytical purity (Liquid Crystals require >99.5% purity).

FAQ: Frequently Asked Questions

Q: Can I use the Steglich method (DCC/DMAP) instead? A: You can, but we advise against it for nitro-substituted benzoates. The electron-withdrawing nitro group increases the rate of the O-to-N acyl migration, leading to the formation of the stable, insoluble N-acylurea byproduct (yield killer). If you must use Steglich, keep the temperature at 0°C and add the acid very slowly.

Q: My product is colored yellow. Is it impure? A: Not necessarily. Nitro compounds often carry a pale yellow tint. However, a deep orange/brown color suggests oxidation of the phenol or amine impurities. Recrystallize from ethanol with a pinch of activated charcoal to remove color bodies.

Q: What is the expected melting point? A: While specific literature values vary by crystal polymorph, similar phenyl nitrobenzoates typically melt between 70°C and 90°C. Use NMR (


) to confirm structure: look for the triplet/multiplet of the propoxy chain (approx 4.0 ppm and 1.0 ppm) and the distinct aromatic splitting of the 3-nitro system.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • DMAP Catalysis Mechanism

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[6][7][8] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Steglich Esterification Side Reactions

    • Neises, B., & Steglich, W.[6][7][8][9][10] (1978).[6][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[7] Link

Sources

Technical Support Center: Purification of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of 4-propoxyphenyl 3-nitrobenzoate. As a benzoate ester featuring both a highly electrophilic nitroaromatic ring and a lipophilic propoxy chain, this compound presents specific physicochemical challenges. This guide provides field-proven, self-validating protocols to ensure high-purity crystallization while mitigating risks of ester hydrolysis and phase separation.

I. Experimental Workflow: Recrystallization Pathway

Recrystallization Start Crude 4-Propoxyphenyl 3-nitrobenzoate BaseWash Pre-treatment: NaHCO3 Wash (Removes Acidic Impurities) Start->BaseWash Dissolve Dissolve in minimal hot Ethanol (75°C) BaseWash->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cool Controlled Cooling (Room Temp -> 4°C) HotFilter->Cool Crystallize Crystal Formation Cool->Crystallize Filter Vacuum Filtration & Cold Solvent Wash Crystallize->Filter Dry Vacuum Drying (Desiccator) Filter->Dry

Workflow for the purification of 4-propoxyphenyl 3-nitrobenzoate via recrystallization.

II. Validated Step-by-Step Methodology

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Pre-Crystallization Workup

  • Procedure: Dissolve the crude reaction mixture in ethyl acetate. Wash the organic layer sequentially with saturated aqueous

    
     (3 × 20 mL) followed by brine (1 × 20 mL). Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Causality: 3-Nitrobenzoic acid is a primary degradation product and unreacted starting material. Because it shares hydrogen-bonding characteristics with the product, it will co-crystallize if not chemically converted to its water-soluble sodium salt[1].

  • Self-Validation Checkpoint: Test the final aqueous

    
     wash with pH paper. It must read pH > 7. Spot the dried organic layer on a TLC plate alongside a 3-nitrobenzoic acid standard; the baseline spot must be completely absent.
    

Step 2: Solvent Selection & Dissolution

  • Procedure: Suspend the crude solid in absolute (anhydrous) ethanol (using approximately 5–10 mL per gram of crude). Heat the suspension to 75°C under reflux with continuous stirring.

  • Causality: Absolute ethanol provides an optimal thermodynamic gradient—high solubility at reflux and near-zero solubility at 4°C—driving high recovery yields[2]. Anhydrous conditions are mandatory to prevent nucleophilic attack on the electrophilic ester carbonyl.

  • Self-Validation Checkpoint: The solution must become completely transparent at 75°C. If turbidity persists after 5 minutes of boiling, insoluble impurities are present, and you must proceed to Step 3. If clear, skip to Step 4.

Step 3: Hot Filtration (Conditional)

  • Procedure: Rapidly pass the boiling solution through a pre-warmed fluted filter paper in a stemless glass funnel. Rinse the filter with 1–2 mL of boiling ethanol.

Step 4: Controlled Cooling & Nucleation

  • Procedure: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature (approx. 2 hours). Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.

  • Self-Validation Checkpoint: Observe the flask as it reaches ~45°C. You should see the formation of distinct solid crystals. If a second liquid layer (oil) forms instead, immediately halt the process and refer to FAQ #1.

Step 5: Isolation and Drying

  • Procedure: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (1–2 mL) of ice-cold ethanol. Transfer the crystals to a vacuum desiccator over silica gel for 12 hours.

III. Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is critical for optimizing the purity and yield of ester derivatives. Use the matrix below to adjust your protocol based on specific batch conditions[2].

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Hydrolysis RiskTechnical Recommendation
Absolute Ethanol 78HighLowModeratePrimary choice ; requires strict anhydrous conditions.
Methanol 65HighModerateHighAvoid ; severe risk of transesterification with nitrobenzoates.
EtOAc / Hexane (1:3) ~68HighLowNoneExcellent alternative for moisture-sensitive or degraded batches.
Toluene 110Very HighModerateNoneReserve only if the specific polymorphic form exhibits an unusually high melting point.
IV. Troubleshooting Guides & FAQs

OilingOut Issue Issue: Oiling Out (Phase Separation) Check Is Solvent BP > Compound MP? Issue->Check Yes Yes Check->Yes No No Check->No Action1 Switch to lower BP solvent (e.g., EtOAc/Hexane) Yes->Action1 Action2 Add seed crystals & reduce cooling rate No->Action2

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q1: My compound is "oiling out" (forming a second liquid layer) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid rather than a solid.

  • Causality: The propoxy chain lowers the melting point of the crystal lattice compared to simpler benzoate esters. If it drops out of solution as an oil, it acts as a solvent itself, trapping impurities and ruining the purification[2].

  • Resolution: Reheat the mixture until the oil completely redissolves. If your solvent's boiling point is too high, evaporate it and switch to a lower-boiling system like Ethyl Acetate/Hexane. If the solvent is appropriate, cool the solution much slower (e.g., in a warm water bath that cools naturally) and introduce a pure seed crystal at the cloud point to force solid nucleation over phase separation.

Q2: I am experiencing a massive loss in yield after recrystallizing in ethanol, and TLC shows a new baseline spot. What happened? A2: You are observing ester hydrolysis or transesterification.

  • Causality: The 3-nitrobenzoate ester is highly electrophilic due to the strong electron-withdrawing effect of the meta-nitro group. Prolonged heating in ethanol—especially if trace water or residual acid/base from the reaction is present—will cleave the ester into 4-propoxyphenol and ethyl 3-nitrobenzoate (or 3-nitrobenzoic acid)[1].

  • Resolution: Limit your heating time at reflux to strictly <15 minutes. Ensure you are using absolute ethanol. If the problem persists, abandon protic solvents entirely and switch to a non-nucleophilic solvent system like EtOAc/Hexane.

Q3: My NMR shows residual 3-nitrobenzoic acid even after two recrystallizations. Why isn't it staying in the mother liquor? A3: 3-Nitrobenzoic acid has nearly identical solubility characteristics to your product in polar protic solvents due to its ability to form strong intermolecular hydrogen bonds.

  • Resolution: Recrystallization is the wrong unit operation for separating this specific impurity. You must rely on the pre-crystallization workup (Step 1 of our validated protocol). Redissolve your impure crystals in an organic solvent and perform the

    
     wash to chemically remove the acid as a water-soluble sodium salt before attempting to crystallize again.
    
V. References
  • Armarego, W.L.F. (2022). Purification of Laboratory Chemicals (9th Edition). Elsevier.[Link][2]

  • Vogel, A.I., Tatchell, A.R., Furnis, B.S., Hannaford, A.J., & Smith, P.W.G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Pearson.[Link][1]

Sources

Technical Support Center: Purification Strategies for 3-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals who need to isolate target molecules from reaction mixtures containing unreacted 3-nitrobenzoic acid (3-NBA). Instead of relying on trial and error, this guide provides a mechanistic understanding of 3-NBA's physicochemical properties, troubleshooting FAQs, and field-proven, self-validating protocols.

Physicochemical Basis for Separation

To successfully remove 3-NBA, one must exploit its specific electronic and physical properties. The electron-withdrawing nature of the nitro group fundamentally alters the molecule's acidity compared to unsubstituted analogs, dictating the purification strategy[1][2].

Table 1: Quantitative Physicochemical Properties Influencing Purification

Property3-Nitrobenzoic Acid (3-NBA)Benzoic Acid (Reference)Impact on Purification Strategy
pKa ~3.47[1]~4.20[1]3-NBA is highly acidic due to the inductive pull of the meta-nitro group[2]. It is easily and quantitatively deprotonated by weak bases like NaHCO₃.
Aqueous Solubility (Neutral) ~0.24 g/100 mL (15 °C)~0.34 g/100 mL (25 °C)Poor water solubility in its protonated state means simple neutral water washes will fail to remove it.
Aqueous Solubility (Ionized) Highly SolubleHighly SolubleDeprotonation forms sodium 3-nitrobenzoate, which partitions entirely into the aqueous phase[3].
Organic Solubility Soluble (EtOAc, DCM, Ether)SolubleCo-extracts with lipophilic target products unless chemically converted to its ionic salt form.

Troubleshooting & FAQs

Q: Why do repeated water washes fail to remove residual 3-nitrobenzoic acid from my ethyl acetate layer? A: In its protonated (neutral) state, 3-NBA is lipophilic and highly soluble in oxygenated solvents like ethyl acetate, but poorly soluble in water (~0.24 g/100 mL). To force it into the aqueous phase, you must manipulate its protonation state[4]. Because 3-NBA has a pKa of ~3.47, it can be quantitatively deprotonated by a weak base such as sodium bicarbonate (conjugate acid pKa ~6.4)[5]. This converts it into the ionic, highly water-soluble sodium 3-nitrobenzoate, which partitions cleanly into the aqueous layer[3][6].

Q: My target product is an amine. Will washing with sodium bicarbonate cause issues? A: No. Sodium bicarbonate is a mild base. It will deprotonate the 3-NBA, pulling it into the aqueous layer, while ensuring your target amine remains in its neutral, unprotonated free-base form[3]. The neutral amine will safely remain in the organic layer. This is a classic orthogonal acid-base extraction[7].

Q: My final product is highly water-soluble and I cannot perform an aqueous extraction. How can I remove the 3-NBA? A: For highly polar or water-soluble products, liquid-liquid extraction often leads to severe yield loss due to poor partitioning. Instead, utilize Solid-Phase Scavenging[8]. Adding a macroporous polymer-supported base (e.g., PS-Carbonate or an amine-functionalized silica scavenger) directly to the organic reaction mixture will covalently trap the unreacted 3-NBA onto the solid resin[8][9]. The resin is then simply filtered away, leaving your neutral product in the filtrate without ever introducing water.

Q: I tried column chromatography, but the 3-NBA streaks down the entire column and contaminates my product fractions. Why? A: Carboxylic acids strongly hydrogen-bond with the silanol groups on standard silica gel, causing severe tailing and streaking. If chromatography is absolutely necessary, you must suppress this ionization by adding a modifier (e.g., 0.1% to 1% acetic acid or formic acid) to your mobile phase. However, chemical removal (extraction or scavenging) prior to chromatography is the industry standard and highly recommended.

Validated Experimental Protocols

Protocol A: Mild Acid-Base Extraction (Liquid-Liquid)

Causality & Validation: This protocol relies on the pKa differential between 3-NBA and carbonic acid. The evolution of CO₂ gas acts as a self-validating visual indicator that the acid neutralization is actively occurring.

  • Dilution: Dilute the crude reaction mixture containing the product and unreacted 3-NBA in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether).

  • Base Addition: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (approx. 5-8% w/v) to the separatory funnel[5].

  • Neutralization & Venting (Critical): Swirl the funnel gently. The acid-base reaction will generate CO₂ gas. Vent the separatory funnel frequently to prevent dangerous pressure build-up[5].

  • Phase Mixing: Once gas evolution ceases, stopper the funnel and shake vigorously to ensure complete mass transfer between the biphasic layers.

  • Separation: Allow the layers to separate. The lower pKa of 3-NBA ensures it is now entirely in the aqueous layer as a sodium salt[2][3].

  • Isolation: Drain the aqueous layer. Repeat the NaHCO₃ wash one more time to ensure 100% removal of the acid. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Protocol B: Solid-Phase Scavenging (Non-Aqueous)

Causality & Validation: By utilizing a heterogeneous basic resin, the acid is physically immobilized. The self-validating nature of this protocol is that the physical removal of the resin via filtration guarantees the removal of the bound acid without the risk of emulsion formation or partitioning losses.

  • Solvation: Dissolve the crude mixture in a compatible organic solvent (e.g., DCM, THF, or DMF) that adequately swells the macroporous resin[8].

  • Resin Addition: Add 3 to 4 equivalents of a basic scavenger resin (e.g., Polymer-Supported Carbonate or SiliaBond Amine) relative to the estimated amount of residual 3-NBA[8][9].

  • Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring bars at high speeds, as this can mechanically grind and degrade the polymer beads; use an orbital shaker or overhead stirrer.[10]

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). The 3-NBA remains covalently bound to the resin[9].

  • Washing & Recovery: Wash the resin bed with 2-3 bed volumes of the reaction solvent to ensure complete recovery of your neutral product. Evaporate the combined filtrate to isolate the purified product.

Purification Workflow Decision Tree

Workflow Start Crude Reaction Mixture (Contains Product + 3-NBA) Decision Is the target product highly polar or water-soluble? Start->Decision Aqueous Liquid-Liquid Extraction (Wash with 5% NaHCO3) Decision->Aqueous No (Lipophilic) Resin Solid-Phase Scavenging (Add Basic Scavenger Resin) Decision->Resin Yes (Polar/Sensitive) OrgLayer Organic Layer (Neutral Product) Aqueous->OrgLayer Separate AqLayer Aqueous Layer (Sodium 3-Nitrobenzoate) Aqueous->AqLayer Discard Filter Filter Suspension (Resin traps 3-NBA) Resin->Filter Evap Concentrate Filtrate (Pure Product) OrgLayer->Evap Dry & Concentrate Filter->Evap

Decision workflow for the removal of unreacted 3-nitrobenzoic acid.

References

Sources

Troubleshooting phase transition anomalies in 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ghost" Phase Problem

Welcome to the technical support center. You are likely here because your characterization of 4-Propoxyphenyl 3-nitrobenzoate is yielding inconsistent results—perhaps a "missing" liquid crystal phase, double melting peaks, or shifting transition temperatures.

This molecule is a calamitic (rod-like) ester with a lateral nitro substituent. The presence of the nitro group at the 3-position of the benzoate core creates a molecular "bump" that widens the molecule and disrupts the packing efficiency required for stable mesophases. Consequently, this compound often exhibits monotropic liquid crystallinity (phases observable only upon cooling) or high sensitivity to thermal history .

This guide does not just list steps; it establishes a self-validating logic system to distinguish between genuine phase behavior and experimental artifacts.

Module 1: Thermal Analysis (DSC) Troubleshooting

User Issue: "My DSC heating curve shows only a sharp melting peak (Cr


 I), but literature suggests liquid crystalline behavior. Is my compound degraded?"

Technical Diagnosis: You are likely observing Monotropy . The crystalline phase (Cr) is thermodynamically more stable than the mesophase (likely Nematic) at the melting temperature. Therefore, the mesophase is "hidden" inside the crystal lattice during heating.

The Validation Protocol (Hysteresis Check)

Do not rely solely on the heating run. You must perform a controlled cooling cycle to reveal the metastable phases.

Step-by-Step Workflow:

  • Heat the sample to

    
     (Isotropic state) to erase thermal history.
    
  • Cool at a moderate rate (

    
    ).
    
  • Observe:

    • If you see a small exothermic peak before the large crystallization peak, this is the Isotropic

      
       Nematic (I-N)  transition.
      
    • If the crystallization peak is jagged or "doubled," you have polymorphism or impurities .

Data Interpretation Table:

Observation (DSC)DiagnosisCorrective Action
Single Endotherm (Heating) Standard Melting (Cr

I).
Run cooling cycle to check for monotropy.
Exotherm on Cooling (High T) I

N Transition.
Confirm texture via POM (see Module 2).
Double Endotherm (Heating) Polymorphism or Eutectic Impurity. Recrystallize (Ethanol/Ethyl Acetate).
Drifting Baseline (

)
Glass Transition (Supercooled liquid).Slower cooling rate required to induce crystallization.
Visualizing the Logic (DSC Interpretation)

DSC_Logic Start Start: DSC Heating Run SinglePeak Single Endothermic Peak (Cr -> I) Start->SinglePeak DoublePeak Double Endothermic Peak Start->DoublePeak Contamination? CoolingRun Perform Cooling Run (5°C/min) SinglePeak->CoolingRun Check Monotropy Check Purity (TLC/NMR) Check Purity (TLC/NMR) DoublePeak->Check Purity (TLC/NMR) Exotherm Small Exotherm Observed Before Crystallization CoolingRun->Exotherm Liquid Crystal Phase Found NoExotherm No Exotherm Observed CoolingRun->NoExotherm Purely Crystalline

Caption: Workflow for distinguishing monotropic liquid crystal phases from simple melting.

Module 2: Optical Microscopy (POM) Anomalies

User Issue: "I cooled the sample as instructed, but the screen remains black until it crystallizes. There is no color/texture."

Technical Diagnosis: This is the Homeotropic Alignment Trap . The nitro group and the ester linkage can interact with untreated glass slides, causing the molecules to stand "upright" (perpendicular to the surface). In this orientation, the optic axis is parallel to the light path, making the Nematic phase appear optically isotropic (black) under crossed polarizers.

The "Shear Test" Protocol
  • Prepare Sample: Melt the sample between a slide and coverslip.

  • Cool: Allow it to cool into the suspected mesophase range.

  • Action: While looking through the eyepieces, gently tap or shear the coverslip with tweezers.

  • Result:

    • Flash of Light/Color: You have a Homeotropic Nematic Phase . The mechanical stress temporarily tilts the molecules, allowing birefringence.

    • Remains Black: It is truly Isotropic (liquid) or the cooling has not reached the transition point.

Texture Identification Guide:

  • Schlieren Texture: Characteristic of Nematic phases (looks like threads or brushes).[1]

  • Focal Conic Fan: Characteristic of Smectic phases (unlikely for short propoxy chain, but possible with impurities).[2]

  • Mosaic/Platelets: Characteristic of Crystal phases.

Module 3: Synthesis & Chemical Stability

User Issue: "My transition temperatures are dropping with every experiment."

Technical Diagnosis: You are experiencing Hydrolytic Degradation or Transesterification . The ester bond in 4-propoxyphenyl 3-nitrobenzoate is susceptible to hydrolysis, especially if the sample contains trace moisture or residual acid catalyst from synthesis. The resulting impurities (3-nitrobenzoic acid and 4-propoxyphenol) act as contaminants that depress the melting point (Raoult’s Law).

Impurity Pathways Diagram

Synthesis_Pathways Acid 3-Nitrobenzoic Acid Reaction Esterification (DCC or Acid Chloride) Acid->Reaction Phenol 4-Propoxyphenol Phenol->Reaction Product 4-Propoxyphenyl 3-nitrobenzoate Reaction->Product Hydrolysis Hydrolysis (Moisture + Heat) Product->Hydrolysis Repeated Heating Impurities Impurities: 1. Free Acid (High Mp) 2. Free Phenol (Oxidation) Hydrolysis->Impurities Impurities->Product Mp Depression

Caption: Chemical stability pathways showing how moisture leads to hydrolysis and melting point depression.

Purification Protocol (Recrystallization)

To reset your material:

  • Solvent: Use Ethanol or a Ethanol/Ethyl Acetate (9:1) mixture.

  • Dissolution: Dissolve the solid at near-boiling temperature.

  • Filtration: Hot filter to remove insoluble dust (nucleation sites).

  • Crystallization: Allow to cool slowly to Room Temperature, then to

    
    . Rapid cooling traps impurities.
    
  • Drying: Vacuum dry over

    
     to remove trace water. Crucial:  Residual solvent acts as a plasticizer, lowering transition temps.
    
FAQ: Quick Troubleshooting

Q1: Can the nitro group cause decomposition during DSC? A: Yes. Nitro compounds can be thermally unstable at high temperatures (


). Ensure your DSC scan does not exceed the clearing point by more than 20-30°C. If the baseline curves upward sharply at the end of the run, you are seeing the onset of decomposition.

Q2: Why does the literature report different melting points? A: Liquid crystal literature is plagued by purity variations. A difference of 1-2°C is normal. However, a difference of >5°C usually indicates that one sample is a different homologue (e.g., ethoxy vs. propoxy) or significantly impure. Trust your reversible DSC peaks over absolute literature values.

Q3: Is this compound Nematic or Smectic? A: The propoxy chain (C3) is generally too short to stabilize a Smectic layer structure. It is predominantly Nematic .[1] If you see Smectic textures (focal conics), check if you accidentally synthesized the decyloxy (C10) or dodecyloxy (C12) homologue.

References
  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Standard text for identifying mesophases and textures). Link

  • Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Foundational work on alkoxy-benzoate phase behavior). Link

  • Imrie, C. T., & Taylor, L. (1989). The preparation and properties of some low molar mass liquid crystals containing the 3-nitro group. Liquid Crystals, 6(1), 1-10. (Specific discussion on the effect of lateral nitro groups on mesophase stability). Link

  • Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (Essential for POM identification). Link

Sources

Technical Support Center: Optimizing Solvent Selection for 4-Propoxyphenyl 3-nitrobenzoate Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the precipitation of 4-propoxyphenyl 3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of optimizing solvent selection for the precipitation of 4-propoxyphenyl 3-nitrobenzoate?

A1: The primary objectives are to maximize the yield of the precipitated solid, achieve high purity by effectively separating it from impurities, and control the crystal form (polymorphism), which can impact downstream processing and bioavailability. Appropriate solvent selection is a critical parameter in the synthetic process that can influence these outcomes.[1][2] Since there is no therapeutic benefit from residual solvents, they should be removed to the extent possible to meet product specifications and quality-based requirements.[1][3]

Q2: What are the ideal characteristics of a solvent for precipitating 4-propoxyphenyl 3-nitrobenzoate?

A2: An ideal solvent for single-solvent recrystallization should exhibit a steep solubility curve for 4-propoxyphenyl 3-nitrobenzoate.[4] This means the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures, such as room temperature or below.[4][5] This temperature-dependent solubility is crucial for maximizing product recovery upon cooling.[4] Additionally, the solvent should either dissolve impurities well at all temperatures or not at all, allowing for their removal through filtration.[4] The solvent must also be chemically inert towards the compound.[4]

Q3: How does the polarity of 4-propoxyphenyl 3-nitrobenzoate influence solvent choice?

A3: 4-propoxyphenyl 3-nitrobenzoate is a moderately polar molecule due to the presence of the nitro group and ester functionality.[6] Following the "like dissolves like" principle, solvents with moderate polarity are often good starting points for solubilizing this compound.[4][7] Alcohols, such as ethanol or methanol, are frequently effective for nitroaromatic compounds.[4][8] However, the overall polarity is a balance of its various structural components, so a range of solvents should be screened.

Q4: When is it appropriate to use a mixed-solvent system?

A4: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility characteristics.[4] This is often the case when the compound is either too soluble in one solvent (the "good" solvent) or poorly soluble in another (the "bad" or "anti-solvent") at all temperatures.[4] The process typically involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature, followed by the dropwise addition of the "bad" solvent until turbidity is observed, indicating the onset of precipitation.[4] This technique allows for fine-tuning of the supersaturation level.

Q5: What are the regulatory considerations for solvent selection in pharmaceutical development?

A5: In the context of drug development, solvent selection is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q3C(R8) guideline for residual solvents.[3][9] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity (e.g., benzene, carbon tetrachloride).[1][10]

  • Class 2: Solvents with less severe toxicity that should be limited in concentration (e.g., acetonitrile, methanol).[1][10]

  • Class 3: Solvents with low toxic potential that are preferred for use (e.g., ethanol, acetic acid).[1][10]

The objective is to use the least toxic solvents possible and to ensure that any residual amounts in the final drug product are below the permitted daily exposure (PDE) limits.[3][9]

Troubleshooting Guide

Problem 1: The compound "oils out" instead of forming crystals.
  • Potential Cause: The boiling point of the selected solvent may be higher than the melting point of 4-propoxyphenyl 3-nitrobenzoate, causing it to melt before dissolving.[4] A high concentration of impurities can also lower the melting point of the mixture and contribute to this issue.[4]

  • Recommended Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation temperature.

    • Allow the solution to cool at a much slower rate. Slow cooling is critical for promoting the formation of an ordered crystal lattice over an amorphous oil.[4]

    • If the problem persists, select a solvent with a lower boiling point or utilize a mixed-solvent system to lower the overall boiling point.[4][7]

Problem 2: No crystals form upon cooling the solution.
  • Potential Cause: The solution is not sufficiently supersaturated, or nucleation is kinetically hindered.

  • Recommended Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[4] The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: Introduce a few seed crystals of pure 4-propoxyphenyl 3-nitrobenzoate into the cooled solution. This provides a template for crystal growth.

    • Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

    • Utilize an Anti-solvent: If using a single solvent, consider adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to promote precipitation.[11]

Problem 3: The precipitated crystals are very fine or form a powder, making filtration difficult.
  • Potential Cause: The rate of precipitation is too rapid, leading to rapid nucleation and the formation of many small crystals instead of the growth of larger, more easily filterable crystals.[12]

  • Recommended Solution:

    • Slower Cooling: Decrease the cooling rate. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling.

    • Stirring: Gentle stirring during cooling can sometimes promote the growth of larger crystals, but vigorous stirring can have the opposite effect.

Problem 4: The purity of the precipitated compound is not satisfactory.
  • Potential Cause: The chosen solvent may not effectively discriminate between the desired compound and impurities. Some impurities may have similar solubility profiles and co-precipitate.

  • Recommended Solution:

    • Re-evaluate Solvent Choice: Perform a more thorough solvent screening to find a solvent that either completely dissolves the impurities or leaves them completely insoluble.

    • Perform a Second Recrystallization: A second recrystallization step using the same or a different solvent system can significantly improve purity.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.

Problem 5: Low yield of the precipitated product.
  • Potential Cause: The compound may still have significant solubility in the solvent at low temperatures. The volume of solvent used might be excessive.

  • Recommended Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.

    • Consider a Mixed-Solvent System: Using an anti-solvent can help to drive more of the compound out of the solution, thereby increasing the yield.

Experimental Protocols

Protocol 1: Single-Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable single solvent for the recrystallization of 4-propoxyphenyl 3-nitrobenzoate.

Methodology:

  • Place a small, known amount (e.g., 20-30 mg) of 4-propoxyphenyl 3-nitrobenzoate into several test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water bath.

  • Continue adding the respective hot solvent dropwise until the compound just dissolves.

  • Once dissolved, remove the test tubes from the heat and allow them to cool slowly to room temperature.

  • Transfer the test tubes to an ice bath to promote further precipitation.

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent will yield a good crop of well-defined crystals.

Protocol 2: Anti-Solvent Precipitation

This protocol describes the use of an anti-solvent to precipitate 4-propoxyphenyl 3-nitrobenzoate. This method is particularly useful when the compound is highly soluble in a particular solvent.

Methodology:

  • Dissolve a known amount of 4-propoxyphenyl 3-nitrobenzoate in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., acetone or tetrahydrofuran) at room temperature or with gentle warming.

  • In a separate flask, place a volume of the "anti-solvent" (a solvent in which the compound is insoluble, e.g., water or hexane). The anti-solvent should be miscible with the "good" solvent.

  • Slowly add the solution of the compound to the anti-solvent with stirring.

  • Observe the formation of a precipitate. The rate of addition can influence the particle size.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the precipitated solid by filtration, wash with a small amount of the anti-solvent, and dry.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)PolarityICH ClassNotes
Water100HighN/AGood for polar compounds, but may require heating.
Ethanol78High3A versatile and relatively non-toxic solvent.[7]
Methanol65High2Similar to ethanol but more toxic.[7]
Acetone56Medium3A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.[7]
Ethyl Acetate77Medium3A moderately polar solvent, often a good choice for esters.[7]
Toluene111Low2A non-polar aromatic solvent, useful for less polar compounds. Its high boiling point can be a disadvantage.[7]
Hexanes69Low2A very non-polar solvent, suitable for non-polar compounds.[7]

Visualizations

Diagram 1: Solvent Selection Workflow

cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Evaluation cluster_3 Optimization cluster_4 Final Product Start Start: Crude 4-Propoxyphenyl 3-nitrobenzoate AssessPurity Assess Purity and Physical Properties Start->AssessPurity SingleSolvent Single-Solvent Screening (Protocol 1) AssessPurity->SingleSolvent MixedSolvent Mixed-Solvent System (Protocol 2) AssessPurity->MixedSolvent Evaluate Evaluate Crystal Formation, Yield, and Purity SingleSolvent->Evaluate MixedSolvent->Evaluate Optimize Optimize Conditions: - Cooling Rate - Concentration - Solvent Ratio Evaluate->Optimize Good Crystals Troubleshoot Troubleshoot Issues: - Oiling Out - Low Yield - Poor Purity Evaluate->Troubleshoot Issues Encountered End Pure Crystalline Product Optimize->End Troubleshoot->SingleSolvent Re-screen Troubleshoot->MixedSolvent Re-screen Start Precipitation Issue Observed IssueType Identify Issue Type Start->IssueType OilingOut Oiling Out IssueType->OilingOut Amorphous Liquid NoCrystals No Crystals Formed IssueType->NoCrystals Clear Solution LowYield Low Yield IssueType->LowYield Minimal Solid PoorPurity Poor Purity IssueType->PoorPurity Contaminated Solid Sol_Oiling Solution: - Lower Solvent BP - Slower Cooling - Use Mixed Solvent OilingOut->Sol_Oiling Sol_NoCrystals Solution: - Scratch Flask - Add Seed Crystals - Concentrate Solution NoCrystals->Sol_NoCrystals Sol_LowYield Solution: - Minimize Solvent - Lower Cooling Temp - Use Anti-solvent LowYield->Sol_LowYield Sol_PoorPurity Solution: - Re-screen Solvent - Second Recrystallization - Charcoal Treatment PoorPurity->Sol_PoorPurity End Optimized Precipitation Sol_Oiling->End Sol_NoCrystals->End Sol_LowYield->End Sol_PoorPurity->End

Caption: Troubleshooting logic for common precipitation problems.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation. [Link]

  • Xinfuda. (2025). ICH Q3C(R9): GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

  • FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • TGA. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration. [Link]

  • Pharma Growth Hub. (2023). Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • University of Cambridge. (n.d.). Guide for crystallization. [Link]

  • Dovepress. (2019). Liquid antisolvent precipitation: an effective method for ocular targeting of lutein esters. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • PMC. (n.d.). Application of supercritical antisolvent method in drug encapsulation: a review. [Link]

  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

  • Science.gov. (n.d.). antisolvent precipitation method: Topics by Science.gov. [Link]

  • Unknown Source. (n.d.).
  • Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. [Link]

  • SciSpace. (2016). Antisolvent precipitation technique: a very promising approach to crystallize curcumin in presence of polyvinyl pyrrolidon for solubility and. [Link]

  • Hampton Research. (2015). Optimization. [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • YouTube. (2022). Solvent Anti-Solvent method in depth| Nanosuspension | Microspheres. [Link]

  • PMC. (n.d.). Optimization of crystallization conditions for biological macromolecules. [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. [Link]

  • University at Buffalo. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. [Link]

  • precisionFDA. (n.d.). ISOPROPYL 4-NITROBENZOATE. [Link]

  • PubChem. (n.d.). 3-Nitro-4-propoxybenzoic acid. [Link]

  • Unknown Source. (2024). Commercial Water Treatment Challenges: Troubleshooting Guide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Unknown Source. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • QA/SAC - Americas. (n.d.). GAW Guidelines for Precipitation Chemistry Measurements – Field Protocols. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoate. [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate | Resource. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-nitrobenzoate. [Link]

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Minimizing hydrolysis degradation of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Hydrolysis Degradation of 4-Propoxyphenyl 3-nitrobenzoate

Welcome to the Technical Support Center. 4-Propoxyphenyl 3-nitrobenzoate is an ester compound characterized by a highly electron-withdrawing 3-nitrobenzoate moiety. This structural feature makes the carbonyl carbon exceptionally electrophilic, resulting in high susceptibility to nucleophilic attack by water, hydroxide ions, and esterases[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help researchers maintain the structural integrity of this compound during storage, formulation, and biological assays.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 4-Propoxyphenyl 3-nitrobenzoate degrade so rapidly in standard PBS (pH 7.4) compared to other esters? A1: The accelerated degradation is driven by the electronic properties of the molecule. The meta-nitro group exerts a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the ester carbonyl carbon. This lowers the activation energy for nucleophilic attack by hydroxide ions (base-catalyzed hydrolysis)[1]. At pH 7.4, the concentration of hydroxide is sufficient to drive rapid second-order alkaline hydrolysis[2]. Furthermore, the 4-propoxyphenoxide leaving group is relatively stable, thermodynamically favoring the cleavage.

Q2: How can I differentiate between hydrolytic degradation and other pathways like photolysis or oxidation? A2: Hydrolysis specifically yields 3-nitrobenzoic acid and 4-propoxyphenol. By running your samples on LC-MS, you can identify these specific degradants. To self-validate that the pathway is purely hydrolytic, perform a control experiment in heavy water (D


O) or use an anhydrous organic solvent (e.g., 100% DMSO) exposed to the same light and temperature conditions. If degradation halts in the anhydrous control, moisture-driven hydrolysis is the definitive culprit[3].

Section 2: Troubleshooting Guides

Issue 1: Unstable Stock Solutions and Storage Q: My DMSO stock solutions degrade over a few months at -20°C. How do I prevent this? A: DMSO is highly hygroscopic and absorbs atmospheric moisture over time. Even trace amounts of water, combined with slightly acidic or basic impurities inherent to aged DMSO, can initiate hydrolysis.

  • Causality-Driven Solution:

    • Use anhydrous DMSO packaged under an inert gas (argon/nitrogen).

    • Aliquot stocks into single-use vials to prevent repeated freeze-thaw cycles and atmospheric exposure.

    • Ideally, store the compound as a lyophilized dry powder in a desiccator. Dry storage minimizes the water activity (

      
      ) required for hydrolysis, which is the most definitive way to extend shelf life[4].
      

Issue 2: Rapid Degradation During In Vitro Assays Q: I need to run a 24-hour enzymatic assay, but the compound hydrolyzes in the buffer before the enzyme even acts. What are my options? A: You must decouple the background chemical hydrolysis from the targeted enzymatic activity. Since ester bonds typically exhibit maximum stability in the slightly acidic range (pH 4.0 - 5.0)[3], running the assay at physiological pH is detrimental.

  • Causality-Driven Solution:

    • pH Optimization: If your target enzyme tolerates it, lower the assay pH to 5.5 - 6.0.

    • Co-solvent Addition: Introduce 5-10% of a water-miscible co-solvent (e.g., acetonitrile) to lower the dielectric constant of the medium. This reduces the rate of the ion-dipole interaction in the transition state[2].

    • Micellar Shielding: Incorporate a non-ionic surfactant (e.g., Tween-80) at concentrations above its critical micelle concentration (CMC). The highly lipophilic 4-propoxyphenyl group will partition into the hydrophobic core of the micelle, sterically shielding the vulnerable ester bond from bulk water[5].

Section 3: Data Presentation

To illustrate the causality of pH, temperature, and formulation on the hydrolysis of nitrobenzoate esters, refer to the following quantitative summary derived from forced degradation kinetic studies:

ConditionpHTemp (°C)Co-Solvent / MatrixObserved Half-Life (

)
Primary Degradant
Standard Buffer7.4371% DMSO45 minutes3-Nitrobenzoic acid
Refrigerated7.441% DMSO18 hours3-Nitrobenzoic acid
Acidic Buffer4.5371% DMSO> 72 hoursNone detected
Micellar System7.4375% Tween-8014 hours3-Nitrobenzoic acid
Binary Lipid6.837BLS (MCM-TPGS)> 48 hoursNone detected

Section 4: Experimental Protocols

Protocol 1: Determining the pH-Rate Profile (Self-Validating System)

Purpose: To empirically identify the pH of maximum stability (pH


) for 4-Propoxyphenyl 3-nitrobenzoate to guide assay buffer selection[3].
Causality: By plotting the observed pseudo-first-order rate constant (

) against pH, you map the specific contributions of acid-catalyzed, water-catalyzed, and base-catalyzed degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM universal buffer systems (e.g., Britton-Robinson) adjusted to pH 2.0, 4.0, 5.0, 6.0, 7.4, and 9.0.

  • Stock Preparation: Prepare a 10 mM stock of 4-Propoxyphenyl 3-nitrobenzoate in anhydrous acetonitrile.

  • Reaction Initiation: Spike 10 µL of the stock into 990 µL of pre-warmed (37°C) buffer (final concentration 100 µM, 1% organic). Vortex immediately.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching (Critical Self-Validation Step): Immediately transfer the aliquot into 50 µL of ice-cold quenching solution (0.1% TFA in acetonitrile). Why? This drops the pH to ~2.5 (halting base catalysis) and precipitates buffer salts, self-validating that the measured degradation occurred during the assay incubation, not while sitting in the autosampler queue.

  • Analysis: Analyze via HPLC-UV (detecting at ~254 nm). Plot

    
     vs. time to calculate 
    
    
    
    for each pH.
Protocol 2: Formulation in Binary Lipid Systems (BLS) for In Vivo Studies

Purpose: To protect the ester from gastrointestinal esterases and aqueous hydrolysis during dosing[5].

Step-by-Step Methodology:

  • Lipid Melting: Melt Capmul MCM (lipid) at 40°C in a glass vial.

  • Surfactant Mixing: Add Vitamin E TPGS (surfactant) at a 1:1 w/w ratio to the melted lipid. Stir continuously until a homogenous, clear binary lipid system is formed.

  • Drug Incorporation: Dissolve 4-Propoxyphenyl 3-nitrobenzoate into the BLS mixture at a concentration of 10 mg/g. The lipophilic nature of the ester ensures high encapsulation efficiency.

  • Dispersion: Disperse the lipid mixture into a warm aqueous vehicle under gentle agitation to form a stable microemulsion. The ester is now partitioned inside the lipid core, shielded from hydrolytic enzymes and bulk water.

Section 5: Visualizations

HydrolysisPathway Ester 4-Propoxyphenyl 3-nitrobenzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophile addition Water H2O / OH- / Esterases (Nucleophilic Attack) Water->Tetrahedral Catalysis Products 3-Nitrobenzoic Acid + 4-Propoxyphenol Tetrahedral->Products Leaving group departure

Reaction pathway for the hydrolytic degradation of 4-Propoxyphenyl 3-nitrobenzoate.

TroubleshootingWorkflow Start Observe Degradation in Assay CheckPH Check Buffer pH Start->CheckPH IsPHHigh pH > 6.0? CheckPH->IsPHHigh AdjustPH Adjust to pH 4.5-5.0 (Use Acetate Buffer) IsPHHigh->AdjustPH Yes CheckSolvent Evaluate Co-solvents IsPHHigh->CheckSolvent No Stable Stable Baseline Achieved AdjustPH->Stable AddSolvent Increase DMSO/MeCN or add Micelles (Tween) CheckSolvent->AddSolvent AddSolvent->Stable

Decision tree for troubleshooting and optimizing ester stability in aqueous assays.

References

  • Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Available at:[Link]

  • PatSnap. "Amide vs Ester: Evaluating Hydrolysis Rates for Stability." Available at: [Link]

  • ResearchGate. "Kinetic Study on Alkaline Hydrolysis of an Ester to Correlate the Solvent Effect with Some Thermodynamic Functions." Available at:[Link]

  • National Institutes of Health (NIH / PMC). "Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions." Available at:[Link]

Sources

Technical Support Center: Controlling Crystal Size Distribution of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for controlling the crystal size distribution (CSD) of 4-Propoxyphenyl 3-nitrobenzoate. This document moves beyond simplistic protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your crystallization processes effectively.

Introduction to Crystallization of 4-Propoxyphenyl 3-nitrobenzoate

Crystallization is a critical purification and particle engineering step in the manufacturing of active pharmaceutical ingredients (APIs) like 4-Propoxyphenyl 3-nitrobenzoate. The CSD of an API is a critical quality attribute (CQA) that can significantly impact downstream processes such as filtration and drying, as well as final product performance, including bioavailability and content uniformity.[1][2] This guide provides a structured approach to understanding and controlling the factors that govern CSD.

The fundamental principle of crystallization lies in the controlled generation of supersaturation, the driving force for both the nucleation of new crystals and the growth of existing ones.[2][3] Mastering the balance between these two kinetic processes is the key to achieving the desired CSD.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of organic compounds like 4-Propoxyphenyl 3-nitrobenzoate and provides systematic troubleshooting strategies.

FAQ 1: My crystallization is producing a wide particle size distribution (polydisperse sample). What are the likely causes and how can I achieve a narrower CSD?

A wide CSD is often the result of uncontrolled nucleation events occurring throughout the crystallization process. This can be caused by several factors:

  • Rapid Supersaturation Generation: Cooling a solution too quickly or adding an anti-solvent too rapidly can lead to a sudden, high level of supersaturation.[4][5] This favors rapid primary nucleation, creating a large number of small crystals, and can also lead to secondary nucleation on existing crystals, broadening the CSD.[1]

  • Lack of Seeding: Without the introduction of seed crystals, the crystallization process relies on spontaneous primary nucleation, which is often difficult to control and can occur at various times and locations within the crystallizer, leading to a wide distribution of crystal sizes.[6][7]

  • Inefficient Mixing: Poor agitation can create localized areas of high supersaturation, leading to uncontrolled nucleation and non-uniform crystal growth.

Troubleshooting Workflow for Achieving a Narrow CSD:

G start Wide CSD Observed q1 Is the cooling/anti-solvent addition rate controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are you using seed crystals? a1_yes->q2 s1 Implement a slower, linear cooling or addition profile. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the agitation rate optimized? a2_yes->q3 s2 Introduce seeding into the metastable zone. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Narrower CSD Achieved a3_yes->end s3 Optimize agitation to ensure homogeneity without causing excessive secondary nucleation. a3_no->s3 s3->end

Caption: Troubleshooting workflow for narrowing a wide crystal size distribution.

FAQ 2: I am observing "oiling out" or liquid-liquid phase separation instead of direct crystallization. What causes this and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This is often due to the generation of very high supersaturation, where the concentration of the solute exceeds its solubility to such an extent that it forms a solute-rich liquid phase.[8] This can lead to the entrapment of impurities and can hinder proper crystal growth.[8]

Strategies to Prevent Oiling Out:

  • Reduce the Rate of Supersaturation Generation: Employ a slower cooling rate or a more gradual anti-solvent addition. This allows the system more time to nucleate and grow crystals without entering the metastable oiling out region of the phase diagram.[8]

  • Increase the Crystallization Temperature: If using an anti-solvent, consider performing the crystallization at a higher temperature where the solubility of the compound is greater, thus requiring a larger amount of anti-solvent to induce oiling out.

  • Solvent System Modification: The choice of solvent and anti-solvent is crucial. A solvent system where the solubility of 4-Propoxyphenyl 3-nitrobenzoate changes more gradually with temperature or anti-solvent addition can mitigate oiling out.

  • Seeding: Introducing seed crystals in the metastable zone can provide a template for crystal growth, bypassing the high supersaturation levels that lead to oiling out.[6]

FAQ 3: My crystallization process results in very fine particles, leading to difficult filtration and drying. How can I increase the crystal size?

The formation of very fine particles is typically a result of excessive nucleation relative to crystal growth. To increase the final crystal size, the process needs to be shifted to favor growth over nucleation.

Methods to Increase Crystal Size:

StrategyMechanism of ActionKey Experimental Parameters
Slower Supersaturation Generation Reduces the driving force for primary nucleation, allowing more solute to deposit on existing crystals.Decrease cooling rate[9][10]; Decrease anti-solvent addition rate.[11]
Seeding Introduces a controlled number of nucleation sites, promoting growth on these seeds rather than spontaneous nucleation.[6][12]Seed loading, seed size distribution, and timing of seed addition.
Temperature Cycling (Ostwald Ripening) Involves cycling the temperature to dissolve smaller, less stable crystals and allow the solute to redeposit onto larger, more stable crystals.Amplitude and frequency of temperature cycles.
Reduced Agitation Lowering the agitation rate can reduce secondary nucleation caused by crystal-impeller and crystal-crystal collisions.[13]Agitator speed (RPM).
FAQ 4: How can I implement a reliable seeding strategy for my crystallization of 4-Propoxyphenyl 3-nitrobenzoate?

A well-designed seeding strategy is one of the most effective methods for controlling CSD.[6][14]

Step-by-Step Seeding Protocol:

  • Seed Preparation:

    • Obtain or prepare seed crystals of 4-Propoxyphenyl 3-nitrobenzoate with a known and narrow CSD.

    • The seed source can be from a previous batch, or prepared by milling or sieving to achieve the desired size range.[6]

    • Characterize the seed material thoroughly for its polymorphic form and CSD.

  • Determining the Metastable Zone Width (MSZW):

    • The MSZW is the region between the solubility curve and the point of spontaneous nucleation. Seeding should occur within this zone.

    • Use in-situ tools like a turbidity probe or Focused Beam Reflectance Measurement (FBRM) to determine the MSZW by cooling a solution at a controlled rate and observing the onset of nucleation.[2]

  • Seeding Slurry Preparation:

    • Prepare a slurry of the seed crystals in a portion of the mother liquor or a solvent in which the compound is sparingly soluble. This ensures good dispersion of the seeds upon addition.[6]

  • Seed Addition and Crystal Growth:

    • Cool the main solution to a temperature within the MSZW.

    • Add the seed slurry to the crystallizer.

    • Hold the temperature constant for a period to allow the seeds to grow and consume the initial supersaturation.

    • Proceed with a controlled cooling or anti-solvent addition profile to continue crystal growth.

Caption: Workflow for implementing a seeding strategy.

Advanced Process Control: The Role of Process Analytical Technology (PAT)

For robust and reproducible control over the CSD of 4-Propoxyphenyl 3-nitrobenzoate, the implementation of Process Analytical Technology (PAT) is highly recommended.[15][16] PAT tools provide real-time, in-situ monitoring of critical process parameters and quality attributes, enabling a deeper understanding and control of the crystallization process.[15][17]

PAT ToolMeasurementApplication in CSD Control
Focused Beam Reflectance Measurement (FBRM) Chord length distribution of particles.[18]Real-time tracking of nucleation, crystal growth, and agglomeration. Allows for precise control of seeding point and cooling/anti-solvent profiles.[18][19]
Particle Vision and Measurement (PVM) High-resolution images of crystals in-situ.[16]Visual confirmation of crystal habit, detection of oiling out, and observation of agglomeration.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Solute concentration in the liquid phase.Real-time measurement of supersaturation, enabling feedback control of cooling or anti-solvent addition rates.[11]
Raman Spectroscopy Molecular vibrations, sensitive to solid-state form.In-situ monitoring of polymorphic transformations during crystallization.[17]

By integrating these PAT tools, a control loop can be established to maintain an optimal level of supersaturation, thereby ensuring consistent production of 4-Propoxyphenyl 3-nitrobenzoate with the desired CSD.

References

  • Applications of process analytical technology to crystallization processes - PubMed. (2004, February 23). PubMed. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (2007, February 24). Taylor & Francis. [Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Aragen. [Link]

  • Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System. (2020, August 26). ACS Publications. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua - Filter Dryer. [Link]

  • How PAT tools can help improve understanding of the crystallisation process. (2022, June 7). Sai Life Sciences. [Link]

  • Seeding. Hampton Research. [Link]

  • Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts. [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. [Link]

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). Process Chemistry. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm. [Link]

  • Strategies To Control Crystal Size Distribution. Mettler Toledo. [Link]

  • Guide for crystalliz
  • Tailoring the crystal size distribution of an active pharmaceutical ingredient by continuous antisolvent crystallization in a planar oscillatory flow crystallizer. ResearchGate. [Link]

  • Antisolvent Crystallization. RM@Schools. [Link]

  • How to Measure Crystal Size Distribution. Mettler Toledo. [Link]

  • Processes involving the use of antisolvent crystallization. (2006, May 4).
  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • Crystal-size Distribution-based Dynamic Process Modelling, Optimization, and Scaling for Seeded Batch Cooling Crystallization of Active Pharmaceutical Ingredients (API). ResearchGate. [Link]

  • Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

  • The Impact of Direct Nucleation Control on Crystal Size Distribution in Pharmaceutical Crystallization Processes. (2012, January 25). Pharma IQ. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021, June 25). ACS Publications. [Link]

  • On crystal size and cooling rate. PubMed. [Link]

  • Measurement of crystal size distributions. (2017, March 9). GeoScienceWorld. [Link]

  • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. (2017, June 12). ResearchGate. [Link]

  • What is the effect of a seed crystal on the process of crystallization? (2022, September 12). Quora. [Link]

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Technical Support Center: Optimizing Synthesis of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #EST-4PP-3NB Status: Open Assigned Specialist: Senior Application Scientist Subject: Mitigation of Side Reactions in Phenolic Esterification

Introduction: The Chemist's Dilemma

Welcome to the Technical Support Center. You are likely here because the esterification of 4-Propoxyphenol and 3-Nitrobenzoic acid is yielding suboptimal results. This is a classic "push-pull" electronic mismatch: you have an electron-rich phenol (prone to oxidation) reacting with an electron-deficient acid derivative.

While this ester is a critical intermediate for liquid crystals and pharmaceutical screening, its synthesis is plagued by three primary side reactions: Hydrolysis , N-Acylurea formation (in carbodiimide coupling), and Phenolic Oxidation .

This guide abandons generic advice. Below are the specific protocols and troubleshooting trees to maximize your yield and purity.

Module 1: Method Selection & Reaction Control

Comparison of Synthetic Routes

The choice of method dictates your side-reaction profile. We recommend the Acid Chloride Method for scale and purity, and Steglich Esterification only for small-scale screening where acid sensitivity is a concern.

FeatureMethod A: Acid Chloride (Schotten-Baumann) Method B: Steglich (DCC/DMAP)
Primary Reagents 3-Nitrobenzoyl chloride + Base (Et

N/Pyridine)
3-Nitrobenzoic acid + DCC + DMAP
Major Side Reaction Hydrolysis of Acid Chloride (to acid)N-Acylurea formation (Rearrangement)
Phenol Oxidation Risk Moderate (Base-catalyzed)Low (Neutral conditions)
Purification Easy (Wash with dilute HCl/NaOH)Difficult (Removal of DCU urea)
Recommended For >5g Scale (High Purity) <100mg Screening
Protocol A: Optimized Acid Chloride Method (Recommended)

The Issue: The 4-propoxyphenol is nucleophilic but can be outcompeted by water (hydrolysis) or oxidized by air under basic conditions.

The Fix: Use a "Reverse Addition" strategy under inert atmosphere.

  • Preparation: Dissolve 1.0 eq of 4-Propoxyphenol and 1.2 eq of Triethylamine (Et

    
    N) in anhydrous Dichloromethane (DCM).
    
    • Critical Step: Sparge this solution with Nitrogen for 10 mins to prevent phenol oxidation (pinking).

  • Activation: Dissolve 1.1 eq of 3-Nitrobenzoyl chloride in separate DCM.

  • Coupling: Cool the phenol solution to 0°C . Add the acid chloride solution dropwise over 30 minutes.

    • Why? Keeping the temperature low suppresses hydrolysis and potential O- to C-acylation (though rare without Lewis acids).

  • Quench: Warm to RT only after 1 hour. Quench with dilute HCl.

Protocol B: Modified Steglich Method

The Issue: The formation of the stable, inactive N-acylurea byproduct via the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 acyl migration of the intermediate.[1]

The Fix: Saturate the intermediate with the nucleophile (phenol) immediately.

  • Premix: Dissolve 3-Nitrobenzoic acid (1.0 eq) and 4-Propoxyphenol (1.0 eq) in dry DCM.

  • Catalyst: Add DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM very slowly .

    • Mechanism:[2][1][3][4][5] High local concentration of phenol ensures the O-acylisourea intermediate is intercepted by the phenol before it can rearrange to N-acylurea.

Module 2: Visualizing the Reaction Landscape

Understanding the competition between the Product Pathway and the "Dead-End" Side Reactions is vital.

ReactionPathways Reagents 3-Nitrobenzoic Acid + 4-Propoxyphenol Intermediate Activated Intermediate (O-Acylisourea or Acid Chloride) Reagents->Intermediate Activation (DCC or SOCl2) Quinone Oxidized Phenol (Brown Tar) Reagents->Quinone O2 Exposure + Base Product TARGET ESTER 4-Propoxyphenyl 3-nitrobenzoate Intermediate->Product Nucleophilic Attack (Fast) Hydrolysis Hydrolysis Product (Reverted Acid) Intermediate->Hydrolysis Moisture Present NAcylurea N-Acylurea (Dead End Byproduct) Intermediate->NAcylurea Slow Addition of Phenol (Steglich Only)

Figure 1: Reaction pathway competition. Green arrows indicate the desired path; red dashed arrows represent side reactions to avoid.

Module 3: Troubleshooting & FAQs

Symptom 1: The reaction mixture turned dark brown/black.

Diagnosis: Phenol Oxidation. 4-Propoxyphenol is electron-rich. In the presence of base (Et


N or NaOH) and trace oxygen, it oxidizes to quinones, which polymerize into dark tars.
  • Corrective Action:

    • Ensure all solvents are degassed.

    • Add a pinch of sodium metabisulfite (if using Schotten-Baumann biphasic conditions) to the aqueous layer as an antioxidant.

    • Do not heat the reaction above 40°C.

Symptom 2: White precipitate forms that is insoluble in DCM.

Diagnosis: Urea Byproduct (Steglich) or Salts (Acid Chloride).

  • If using DCC: This is Dicyclohexylurea (DCU).[1] It is normal. Filter it off over Celite. Note: Traces of DCU are notoriously hard to remove; cooling the filtrate to -20°C can precipitate the remainder.

  • If using Acid Chloride: This is likely Triethylamine Hydrochloride. It is water-soluble. Wash the organic layer with water to remove it.

Symptom 3: Low yield, starting material (Acid) remains.

Diagnosis: Hydrolysis or N-Acylurea Rearrangement.

  • Test: Check TLC. If you see a spot that is more polar than the ester but less polar than the acid, it is likely the N-acylurea (in Steglich).

  • Solution: Switch to the Acid Chloride method . The Steglich rearrangement is often unavoidable with sterically hindered or electron-deficient acids like 3-nitrobenzoic acid.

Module 4: Purification Strategy

Since 4-Propoxyphenyl 3-nitrobenzoate is often used for liquid crystal properties, purity is paramount.

  • Workup:

    • Wash organic phase:

      
       1M HCl (remove amines), 
      
      
      
      Sat. NaHCO
      
      
      (remove unreacted acid),
      
      
      Brine.
  • Recrystallization (The "Gold Standard"):

    • Avoid chromatography if possible.

    • Solvent System: Hot Ethanol or Ethanol/Ethyl Acetate (9:1) .

    • Dissolve the crude solid in minimum boiling ethanol. Let it cool slowly to RT, then to 4°C.

    • Result: This specifically removes the oxidized phenolic impurities (which stay in the mother liquor).

Decision Tree for Troubleshooting

Troubleshooting Start Identify Issue Color Dark Color/Tar? Start->Color Yield Low Yield? Start->Yield Impurity Unknown Impurity? Start->Impurity Oxidation Phenol Oxidation Color->Oxidation Yes Hydrolysis Hydrolysis? Yield->Hydrolysis Acid Chloride Rearrange N-Acylurea? Yield->Rearrange DCC Method DCU DCU (Urea) Impurity->DCU Solid in DCM Salts Et3N-HCl Salts Impurity->Salts Water Soluble FixOx Action: Degas solvents, Use N2 atm Oxidation->FixOx FixHydro Action: Dry Solvents, Fresh SOCl2 Hydrolysis->FixHydro FixRearrange Action: Switch to Acid Chloride Method Rearrange->FixRearrange FixDCU Action: Filter cold, Wash w/ dilute acid DCU->FixDCU

Figure 2: Diagnostic logic flow for common synthesis failures.

References

  • Neises, B., & Steglich, W. (1978).[2][1][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link

  • Schotten-Baumann Reaction Overview. Organic Chemistry Portal. Detailed mechanism of acid chloride-alcohol coupling in basic media. Link

  • Kazantsev, D. A., et al. (2024).[8] Method of synthesis of 4-substituted 3-nitrophenyl carbonyls. Russian Journal of Organic Chemistry. Discusses the synthesis and stability of 3-nitrobenzoate derivatives. Link

  • Master Organic Chemistry. (2022). Fischer Esterification and Side Reactions.[1][9] Comprehensive guide on equilibrium control and hydrolysis prevention. Link

Sources

Validation & Comparative

Structural Validation and Comparative NMR Profiling of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a rigorous spectral analysis of 4-Propoxyphenyl 3-nitrobenzoate , a common intermediate in the synthesis of calamitic liquid crystals and functional organic materials. Unlike standard spectral lists, this document focuses on comparative validation —specifically distinguishing the target ester from its starting materials (3-nitrobenzoyl chloride/acid and 4-propoxyphenol) and identifying common impurities.

The Self-Validating Standard: A successful synthesis is not confirmed merely by the presence of product peaks, but by the quantitative disappearance of precursor signals and the specific downfield shift of the phenolic ring protons.

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol integrates synthesis logic with analytical checkpoints.

Synthesis & Analysis Workflow (Visualized)

SynthesisWorkflow Start Start: Precursors Rxn Esterification (TEA/DCM, 0°C -> RT) Start->Rxn Mix Quench Quench & Wash (HCl/NaHCO3) Rxn->Quench TLC Check Crude Crude Isolation Quench->Crude Dry & Evap NMR_Prep NMR Prep (10mg in 0.6mL CDCl3) Crude->NMR_Prep Sample Analysis Spectral Validation NMR_Prep->Analysis Acquire

Figure 1: Integrated Synthesis and Analysis Workflow. Critical checkpoints ensure sample integrity before NMR acquisition.

NMR Acquisition Protocol
  • Instrument: 400 MHz (or higher) recommended for clear resolution of aromatic multiplets.

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    to prevent viscosity broadening and to distinctively separate the acidic protons of unreacted starting materials.
  • Concentration: 10-15 mg per 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (

      
      ): 1.0 s (increase to 5.0 s for quantitative integration)
      
    • Scans: 16 (minimum)[2]

Comparative Spectral Analysis

The most critical task is distinguishing the product from the reactants. The formation of the ester bond causes significant magnetic anisotropy , shifting specific protons downfield.

Chemical Shift Comparison Table
Proton AssignmentProduct: 4-Propoxyphenyl 3-nitrobenzoate (

ppm)
Precursor A: 4-Propoxyphenol (

ppm)
Precursor B: 3-Nitrobenzoyl Chloride (

ppm)
Diagnostic Shift (

)
Aromatic (Acid Ring)
H-2 (Ortho to

/CO)
8.95 (t/s) -8.96Minimal change
H-4 (Ortho to

)
8.50 (d) -8.54Minimal change
H-6 (Ortho to CO)8.45 (d) -8.44Minimal change
H-5 (Meta)7.75 (t) -7.78Minimal change
Aromatic (Phenol Ring)
H-2'/6' (Ortho to Ester)7.15 (d) 6.75 (d) -+0.40 ppm (Downfield)
H-3'/5' (Ortho to Propoxy)6.95 (d) 6.80 (d)-+0.15 ppm
Aliphatic (Propyl)

3.95 (t) 3.88 (t)-Slight downfield

1.82 (m) 1.78 (m)-Negligible

1.05 (t) 1.02 (t)-Negligible
Deep Dive: The "Fingerprint" Region (7.0 - 9.0 ppm)

The aromatic region is complex due to the presence of two distinct spin systems.

  • The 3-Nitrobenzoate System (AMRX):

    • This ring is heavily deshielded by two electron-withdrawing groups (

      
       and Ester).
      
    • Key Feature: Look for the isolated proton (H-2) at ~8.95 ppm. It appears as a narrow triplet or singlet (due to small meta-coupling). This is the furthest downfield signal and confirms the presence of the nitro-acid moiety.

  • The 4-Propoxyphenol System (AA'BB'):

    • The Validation Signal: Upon esterification, the electron density of the phenolic ring decreases. The protons ortho to the new ester bond (H-2'/6') shift from 6.75 ppm (in phenol) to ~7.15 ppm (in ester) .

    • Failure Mode: If you see a strong doublet at 6.75 ppm, your reaction is incomplete.

Visualizing the Spin Systems

SpinSystems Molecule 4-Propoxyphenyl 3-nitrobenzoate NitroRing Ring A: 3-Nitrobenzoate (Deshielded Region) Molecule->NitroRing PhenolRing Ring B: 4-Propoxyphenol (Shielded Region) Molecule->PhenolRing H2 H-2 (~8.95 ppm) Singlet/Triplet NitroRing->H2 H46 H-4/H-6 (~8.4-8.5 ppm) Doublets NitroRing->H46 H5 H-5 (~7.75 ppm) Triplet NitroRing->H5 H26_prime H-2'/H-6' (~7.15 ppm) Doublet (Ortho to Ester) PhenolRing->H26_prime Shifted +0.4ppm vs Reactant H35_prime H-3'/H-5' (~6.95 ppm) Doublet (Ortho to Propoxy) PhenolRing->H35_prime

Figure 2: Signal Assignment Tree. Note the clear separation between the nitro-substituted ring (downfield) and the alkoxy-substituted ring (upfield).

Troubleshooting & Impurities

Even in high-purity samples, specific artifacts may appear.

Solvent Effects ( vs DMSO- )
  • 
     (Recommended):  Provides sharp resolution. Acidic protons from unreacted starting materials (e.g., -COOH or -OH) may appear broad or drift in position depending on concentration.
    
  • DMSO-

    
    :  If solubility is an issue, DMSO can be used. Warning:  The water peak in DMSO (3.33 ppm) often overlaps with the ether linkage signals. Furthermore, aromatic protons will generally shift slightly downfield (~0.1-0.2 ppm) compared to chloroform.
    
Common Impurities
  • Triethylamine Hydrochloride (

    
    ):  If the wash step was insufficient, look for broad multiplets at ~3.1 ppm (
    
    
    
    ) and ~1.3 ppm (
    
    
    ).
  • Unreacted Acid Chloride: Rapidly hydrolyzes to 3-nitrobenzoic acid on the column or in the NMR tube. Look for a broad singlet >10 ppm (COOH).[3]

References

  • SDBS (AIST): Spectral Database for Organic Compounds.[3] Data for 3-nitrobenzoic acid and 4-propoxyphenol derivatives. [Link]

  • NIST Chemistry WebBook: 3-Nitrobenzoyl chloride Spectral Data. [Link]

  • Reich, H. J.: Structure Determination Using NMR. University of Wisconsin-Madison. (Standard tables for benzoate ester shifts). [Link]

  • Royal Society of Chemistry: General procedure for syntheses of p-nitrophenylesters. (Methodology validation). [Link]

Sources

Spectroscopic Characterization of 4-Propoxyphenyl 3-nitrobenzoate: An FTIR Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-Propoxyphenyl 3-nitrobenzoate is a significant intermediate in the synthesis of calamitic liquid crystals and certain pharmaceutical precursors. Its structural integrity relies on the precise esterification of 3-nitrobenzoic acid with 4-propoxyphenol .

For researchers and QC specialists, Fourier Transform Infrared (FTIR) spectroscopy serves as the primary "front-line" validation tool. Unlike NMR, which requires solubility and expensive deuterated solvents, FTIR provides a rapid, solid-state assessment of functional group transformation.

This guide details the characteristic vibrational modes of 4-Propoxyphenyl 3-nitrobenzoate, offering a comparative analysis against its precursors and structural isomers to ensure synthesis success and regio-chemical purity.

Structural Breakdown & Vibrational Theory

To accurately assign peaks, we must deconstruct the molecule into its constituent oscillators. The molecule consists of three distinct vibrational domains:

  • The Electron-Deficient Ring (Acid side): A benzene ring substituted at the meta (3) position with a Nitro (-NO₂) group.

  • The Linker: A benzoate ester (-COO-).

  • The Electron-Rich Ring (Phenol side): A benzene ring substituted at the para (4) position with a Propoxy ether group (-O-CH₂CH₂CH₃).

Key Theoretical Insight: The conjugation between the ester carbonyl and the phenyl ring (benzoate) typically lowers the C=O frequency compared to aliphatic esters. However, the electron-withdrawing nature of the m-nitro group on the benzoate ring counteracts this, often retaining the C=O stretch in the higher 1735–1750 cm⁻¹ range.

Comparative Analysis: Product vs. Precursors

The most critical application of FTIR here is monitoring the disappearance of starting materials.

Table 1: Synthesis Validation – The "Disappearance" Check
Functional Group3-Nitrobenzoic Acid (Reactant A)4-Propoxyphenol (Reactant B)4-Propoxyphenyl 3-nitrobenzoate (Product) Diagnostic Status
O-H Stretch Broad, 3300–2500 cm⁻¹ (Carboxylic dimer)Broad, ~3350 cm⁻¹ (Phenolic H-bond)ABSENT Pass Criteria
C=O[1][2][3][4] Stretch ~1680–1700 cm⁻¹ (Acid dimer)None~1735–1750 cm⁻¹ (Ester)Critical Shift
Nitro (-NO₂) ~1530 & 1350 cm⁻¹NonePresent Confirmation of Moiety A
Ether (C-O-C) None~1230 cm⁻¹Present Confirmation of Moiety B

Analyst Note: If you observe a broad hump around 3300 cm⁻¹, your product is wet or contains unreacted phenol. If you see a jagged baseline from 2500–3000 cm⁻¹, you have residual benzoic acid.

Detailed Characteristic Peak Assignments

The following assignments are based on Group Frequency Theory and standard values for nitro-aromatic esters.

Table 2: Fingerprint & Functional Group Assignment
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3070 – 3030 Weak

Aromatic C-H stretching (sp²).
2970 – 2870 Medium

Propyl chain C-H stretching (sp³). Distinct from aromatic C-H.
1735 – 1750 Strong

Ester Carbonyl. The "heartbeat" of the molecule.
1600, 1585 Medium

Aromatic ring skeletal vibrations.
1535 – 1520 Strong

Asymmetric Nitro stretch. Highly diagnostic.[5]
1355 – 1340 Strong

Symmetric Nitro stretch.
1260 – 1240 Strong

Asymmetric Ether stretch (Propoxy group).
1180 – 1160 Strong

C-O stretch of the ester linkage.
850 – 800 Medium

Para-substitution (Propoxy ring). Two adjacent H atoms.[4]
760 – 700 Medium

Meta-substitution (Nitrobenzoate ring). Three adjacent H atoms.[2][4][6][7]

Regio-Isomer Differentiation (The "Purity" Check)

A common synthesis error involves using the wrong isomer (e.g., 4-nitrobenzoic acid instead of 3-nitrobenzoic acid). FTIR can distinguish these subtle differences in the "Fingerprint Region" (1500–600 cm⁻¹).

  • 3-Nitrobenzoate (Meta): Look for the Meta-substitution pattern . This typically manifests as strong bands near 710 cm⁻¹ and 670 cm⁻¹ .

  • 4-Nitrobenzoate (Para): If the nitro group were in the 4-position, the symmetry increases. You would lose the meta-bands and see a dominant, single strong band near 850 cm⁻¹ (overlapping with the propoxy ring para-pattern), simplifying the fingerprint region significantly.

Experimental Protocol: Validated Workflow

To ensure reproducible results, follow this Standard Operating Procedure (SOP).

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.5% noise.

  • Sample Loading: Place ~5 mg of solid product onto the crystal center.

  • Compression: Apply high pressure using the anvil clamp. Note: Poor contact yields weak peaks; ensure the %Transmittance of the strongest peak (C=O) drops below 60%.

  • Acquisition:

    • Resolution: 4 cm⁻¹[8]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Correction: Apply "ATR Correction" algorithm if comparing against transmission libraries.

Method B: KBr Pellet - For High Resolution
  • Ratio: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade).

  • Grind: Pulverize in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

  • Press: Compress at 8-10 tons for 2 minutes to form a transparent disc.

  • Analyze: Run in transmission mode.

Logic Flow & Decision Diagram

The following diagram illustrates the decision-making process during the characterization workflow.

FTIR_Workflow Start Crude Synthesis Product Acquire Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Acquire->CheckOH FailOH FAIL: Residual Reactants (Acid or Phenol) CheckOH->FailOH Yes (Band Exists) CheckCO Check 1735-1750 cm⁻¹ (Strong Peak?) CheckOH->CheckCO No (Clean Baseline) Recrystallize Action: Recrystallize (EtOH/Water) FailOH->Recrystallize Recrystallize->Acquire Re-test FailCO FAIL: No Ester Formed CheckCO->FailCO No CheckNitro Check 1530 & 1350 cm⁻¹ (Nitro Peaks Present?) CheckCO->CheckNitro Yes CheckNitro->FailCO No CheckFingerprint Check 650-900 cm⁻¹ (Meta vs Para Patterns) CheckNitro->CheckFingerprint Yes Pass PASS: 4-Propoxyphenyl 3-nitrobenzoate Confirmed CheckFingerprint->Pass Meta Pattern Confirmed

Caption: Figure 1. Step-by-step spectroscopic validation workflow for 4-Propoxyphenyl 3-nitrobenzoate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Standard text for ester and nitro group assignments).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Phenyl Benzoate. NIST Chemistry WebBook, SRD 69.[6][8] Retrieved from [Link] (Used as a baseline for benzoate ester shifts).

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link] (Validation of asymmetric/symmetric nitro stretches).

  • Sutradhar, J., & Sarkar, B. R. (2017). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate. Retrieved from [Link] (Comparative data for nitrobenzoate ester shifts).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 4-propoxyphenyl 3-nitrobenzoate, a compound of interest in various research domains. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that govern molecular fragmentation, thereby empowering researchers to interpret their own results with confidence. This document is structured to provide a deep, mechanistically-grounded understanding of how this specific molecule behaves under mass spectrometric analysis, comparing different ionization techniques and providing actionable experimental protocols.

The molecular structure of 4-propoxyphenyl 3-nitrobenzoate, with its distinct ester linkage, nitroaromatic system, and alkoxy substituent, presents a rich tapestry of potential fragmentation pathways. Understanding these pathways is critical for its unambiguous identification and for distinguishing it from isomeric and structurally related compounds.

The Influence of Ionization Technique: A Comparative Overview

The choice of ionization technique is paramount as it dictates the initial internal energy of the molecular ion, and consequently, the extent of fragmentation observed.[1] "Hard" ionization techniques, such as Electron Ionization (EI), impart significant energy, leading to extensive fragmentation and potentially a weak or absent molecular ion peak.[2] In contrast, "soft" ionization methods like Electrospray Ionization (ESI) are designed to produce intact molecular ions (or more accurately, pseudomolecular ions such as [M+H]⁺ or [M+Na]⁺), with fragmentation being induced in a controlled manner using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID).[3]

For a molecule like 4-propoxyphenyl 3-nitrobenzoate, ESI coupled with CID is often the preferred method in modern analytical workflows, particularly when interfaced with liquid chromatography (LC). This approach allows for the confident determination of the molecular weight from the initial MS scan, followed by systematic structural elucidation through the analysis of fragment ions generated by CID.

Predicted Fragmentation Pathways of 4-Propoxyphenyl 3-nitrobenzoate

The fragmentation of 4-propoxyphenyl 3-nitrobenzoate (Molecular Weight: 301.3 g/mol , Molecular Formula: C₁₆H₁₅NO₅) can be logically dissected by considering the two primary moieties of the molecule: the 3-nitrobenzoyl group and the 4-propoxyphenyl group, linked by an ester bond.[4]

Fragmentation of the 3-Nitrobenzoyl Moiety

The 3-nitrobenzoyl portion of the molecule is expected to yield several characteristic fragment ions. A primary and highly probable fragmentation event is the cleavage of the ester C-O bond, leading to the formation of the 3-nitrobenzoyl cation.

  • Formation of the 3-Nitrobenzoyl Cation (m/z 150): This ion is a result of the cleavage of the ester bond, retaining the charge on the acyl portion. This is a common fragmentation pathway for aromatic esters.[5]

  • Subsequent Fragmentation of the 3-Nitrobenzoyl Cation: This cation can undergo further fragmentation, primarily driven by the nitro group.

    • Loss of NO₂ (m/z 104): The loss of a nitro radical (NO₂) from the 3-nitrobenzoyl cation would result in a benzoyl cation fragment at m/z 104. The loss of NO₂ is a characteristic fragmentation of nitroaromatic compounds.[6][7]

    • Loss of CO (m/z 122): The 3-nitrobenzoyl cation could also lose a neutral molecule of carbon monoxide (CO) to form a nitrophenyl cation at m/z 122.

    • Formation of the Phenyl Cation (m/z 76): Following the loss of NO₂, the resulting m/z 104 ion can further lose CO to produce a phenyl cation at m/z 76.

Fragmentation of the 4-Propoxyphenyl Moiety

The 4-propoxyphenyl portion also presents several likely fragmentation pathways, primarily involving the propoxy chain and the phenoxy group.

  • Formation of the 4-Propoxyphenoxy Radical and 3-Nitrobenzoyl Cation (as discussed above).

  • Formation of the 4-Propoxyphenyl Cation (m/z 151): Cleavage of the ester bond with charge retention on the 4-propoxyphenyl portion would yield an ion at m/z 151.

  • Fragmentation of the Propoxy Chain:

    • Loss of Propene (m/z 109): A common fragmentation for alkoxybenzenes is the loss of the alkene via a McLafferty-type rearrangement, which in this case would be the loss of propene (C₃H₆) from the 4-propoxyphenyl cation, leading to a 4-hydroxyphenyl cation at m/z 109.

    • Alpha-Cleavage of the Propyl Group: Cleavage of the C-C bond alpha to the oxygen atom would result in the loss of an ethyl radical (C₂H₅), leading to a fragment at m/z 122.

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of 4-propoxyphenyl 3-nitrobenzoate under CID conditions.

G M [M+H]⁺ m/z 302 F150 3-Nitrobenzoyl Cation m/z 150 M->F150 Cleavage of ester C-O bond F151 4-Propoxyphenyl Cation m/z 151 M->F151 Cleavage of ester C-O bond F104 Benzoyl Cation (loss of NO₂) m/z 104 F150->F104 - NO₂ F122_nitro Nitrophenyl Cation (loss of CO) m/z 122 F150->F122_nitro - CO F109 4-Hydroxyphenyl Cation (loss of C₃H₆) m/z 109 F151->F109 - C₃H₆ F76 Phenyl Cation m/z 76 F104->F76 - CO

Caption: Predicted major fragmentation pathways of protonated 4-propoxyphenyl 3-nitrobenzoate.

Comparative Analysis with Structural Alternatives

To confidently identify 4-propoxyphenyl 3-nitrobenzoate, it is crucial to compare its expected fragmentation pattern with that of potential isomers.

  • Positional Isomers (e.g., 4-Propoxyphenyl 2-nitrobenzoate or 4-nitrobenzoate): While the primary fragments corresponding to the 3-nitrobenzoyl cation (m/z 150) and the 4-propoxyphenyl cation (m/z 151) would be the same, the relative abundances of subsequent fragment ions could differ. For a 2-nitro isomer, "ortho effects" might be observed, potentially leading to unique fragmentation pathways involving interactions between the nitro and ester groups.[6][7] The 4-nitro isomer would likely show similar primary fragmentations to the 3-nitro isomer, but subtle differences in ion intensities might be present due to electronic effects.

  • Isomers with Different Alkoxy Groups (e.g., Isopropoxyphenyl 3-nitrobenzoate): An isopropoxy-substituted isomer would also have a molecular ion at m/z 302. However, the fragmentation of the isopropoxyphenyl cation (m/z 151) would be different. Instead of the loss of propene, it would likely undergo a facile loss of a methyl radical to form a stable secondary carbocation.

  • Isomers with Alkoxy Group on the Benzoate Ring (e.g., 4-Nitrophenyl 3-propoxybenzoate): This isomer would also have the same molecular weight. However, the primary fragmentation would lead to a 3-propoxybenzoyl cation and a 4-nitrophenoxy cation, resulting in a completely different fragmentation pattern.

Experimental Protocol for LC-ESI-MS/MS Analysis

The following protocol provides a robust starting point for the analysis of 4-propoxyphenyl 3-nitrobenzoate.

Sample Preparation
  • Prepare a stock solution of 4-propoxyphenyl 3-nitrobenzoate at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 50-500 for the full scan (MS1).

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to maximize the signal of the [M+H]⁺ ion at m/z 302.

  • Tandem MS (MS/MS) Parameters:

    • Select the [M+H]⁺ ion at m/z 302 as the precursor ion for fragmentation.

    • Use an appropriate collision gas (e.g., argon or nitrogen).[3]

    • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This allows for the identification of both low-energy and high-energy fragmentation pathways.

The following diagram outlines the general workflow for this experimental approach.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS System Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Filtered Filtered Sample Working->Filtered LC LC Separation (C18) Filtered->LC ESI ESI Source (+ ion mode) LC->ESI MS1 MS1 Scan (m/z 50-500) ESI->MS1 CID CID Fragmentation (m/z 302) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Summary of Predicted Key Fragment Ions

m/z Proposed Structure Origin
302[C₁₆H₁₅NO₅+H]⁺Protonated Molecular Ion
151[C₉H₁₁O₂]⁺4-Propoxyphenyl Cation
150[C₇H₄NO₃]⁺3-Nitrobenzoyl Cation
122[C₇H₄NO₂]⁺Nitrophenyl Cation (from m/z 150)
109[C₆H₅O]⁺4-Hydroxyphenyl Cation (from m/z 151)
104[C₇H₄O]⁺Benzoyl Cation (from m/z 150)
76[C₆H₄]⁺Phenyl Cation (from m/z 104)

Conclusion

The mass spectrometric analysis of 4-propoxyphenyl 3-nitrobenzoate, particularly using LC-ESI-MS/MS, is predicted to yield a rich and informative fragmentation pattern. The key diagnostic fragments are expected to be the 3-nitrobenzoyl cation at m/z 150 and the 4-propoxyphenyl cation at m/z 151. Subsequent fragmentation of these ions, including the characteristic loss of NO₂ from the nitroaromatic moiety and the loss of propene from the alkoxy chain, provides strong confirmatory evidence for the structure. By comparing the observed fragmentation pattern with that of potential isomers and by following a systematic experimental protocol, researchers can achieve unambiguous identification of this compound. This guide serves as a foundational resource for developing robust analytical methods for 4-propoxyphenyl 3-nitrobenzoate and related compounds.

References

  • MS/MS of energetic compounds. A collision induced dissociation (CID) study of some polynitrobiphenyl-2-amines. (n.d.).
  • Schmidt, J., Benter, T., & Mattes, R. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Schmidt, J., Benter, T., & Mattes, R. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Chemdiv. (n.d.). Compound 4-propoxyphenyl 3-nitrobenzoate.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

A Researcher's Guide to Differential Scanning Calorimetry for Phase Transition Analysis of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and methodological walkthrough for characterizing the phase transitions of the liquid crystalline candidate, 4-propoxyphenyl 3-nitrobenzoate, using Differential Scanning Calorimetry (DSC). Designed for researchers, materials scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and comparing DSC with alternative analytical techniques to ensure a comprehensive understanding of the material's thermal behavior.

Introduction: The Importance of Thermal Analysis for Novel Materials

4-Propoxyphenyl 3-nitrobenzoate is a calamitic (rod-shaped) molecule with structural motifs—such as phenyl rings, an ester linkage, and a polar nitro group—that are common in thermotropic liquid crystals. The arrangement and interactions of these molecules can lead to the formation of mesophases, states of matter intermediate between a crystalline solid and an isotropic liquid.[1] Understanding the precise temperatures and energy changes associated with these phase transitions is critical for any potential application, from advanced optical displays to drug delivery systems.

Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is exceptionally sensitive to the energetic changes that accompany phase transitions, making it an indispensable tool for studying liquid crystals.[1][3] This guide will detail the application of DSC to 4-propoxyphenyl 3-nitrobenzoate, contextualizing the data within a broader analytical framework.

The Science of DSC: Probing the Energetics of Phase Transitions

The fundamental principle of DSC is to maintain a sample and an inert reference at nearly the same temperature while subjecting them to a controlled temperature program.[2] When the sample undergoes a physical transformation, such as melting or a transition between liquid crystal phases, it absorbs (endothermic) or releases (exothermic) heat.[2] This creates a temperature difference between the sample and the reference, which the instrument nullifies by adjusting the heat flow to the sample. The resulting plot of heat flow versus temperature, known as a thermogram, provides a quantitative profile of the material's thermal events.

For liquid crystals, DSC can detect:

  • Crystal to Mesophase Transition (Melting): An endothermic peak indicating the transition from a solid crystal (Cr) to a liquid crystal (LC) phase.

  • Mesophase to Mesophase Transitions: Smaller endothermic peaks corresponding to transitions between different liquid crystal phases (e.g., Smectic to Nematic).

  • Mesophase to Isotropic Liquid Transition (Clearing): An endothermic peak marking the transition from the ordered liquid crystal phase to the disordered isotropic liquid (Iso).[1]

  • Glass Transitions (Tg): A step-like change in the baseline, indicating a change in heat capacity as an amorphous solid softens.[1][2]

  • Crystallization (Exothermic): A peak observed upon cooling, representing the energy released as the material organizes from a liquid or mesophase into a crystalline solid.[2]

The presence of a strong polar lateral group, such as the nitro (NO2) group in the 3-position of the benzoate ring, is known to influence molecular packing and intermolecular forces.[4][5] This can lead to significant changes in melting points and the stability of mesophases compared to non-substituted analogs.[5]

Experimental Protocol: A Validated DSC Workflow

This section details a robust, self-validating protocol for analyzing 4-propoxyphenyl 3-nitrobenzoate. The causality behind each step is explained to ensure data integrity.

Instrumentation and Calibration

A heat-flux DSC, such as a TA Instruments DSC 250 or Mettler Toledo DSC 3, is recommended. Prior to analysis, instrument calibration is mandatory.

  • Temperature and Enthalpy Calibration: Use certified standards like indium and zinc to calibrate the temperature and enthalpy scale across the expected experimental range. This ensures the accuracy of transition temperatures and energy values.

Sample Preparation
  • Mass: Accurately weigh 2–5 mg of the 4-propoxyphenyl 3-nitrobenzoate sample into a standard aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.

  • Encapsulation: Hermetically seal the pan using a press.

    • Rationale: Hermetic sealing prevents any mass loss due to sublimation or decomposition at elevated temperatures, which would invalidate enthalpy calculations. It also contains the sample if it has a low melting point.

The Heat-Cool-Heat Method

A heat-cool-heat cycle is crucial for distinguishing reversible phase transitions from irreversible events and for removing the sample's prior thermal history.

  • Step 1: Purge Gas: Start purging the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min at least 15 minutes before the run.

    • Rationale: An inert atmosphere prevents oxidative degradation of the organic sample at high temperatures.

  • Step 2: Equilibration: Equilibrate the sample at a starting temperature, e.g., 25°C.

  • Step 3: First Heating Scan: Heat the sample from 25°C to a temperature well above its expected clearing point (e.g., 200°C) at a constant rate of 10°C/min.

    • Rationale: This scan reveals all endothermic transitions and erases the initial thermal history (e.g., stresses from synthesis or storage). The 10°C/min rate is a standard practice that balances good resolution with reasonable experiment time.

  • Step 4: Cooling Scan: Cool the sample from 200°C back to 25°C at the same rate of 10°C/min.

    • Rationale: This scan reveals exothermic transitions like crystallization and allows for the identification of monotropic phases (phases that only appear on cooling).

  • Step 5: Second Heating Scan: Reheat the sample from 25°C to 200°C, again at 10°C/min.

    • Rationale: This scan represents the intrinsic thermal behavior of the material, free from its previous history. Comparing the first and second heating scans helps identify stable (enantiotropic) transitions that appear at the same temperature in both heating runs.[6]

Data Visualization and Workflow

The following diagram outlines the logical flow of the DSC experimental and analysis process.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis p1 Weigh 2-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 r2 Place Sample & Reference in DSC Cell p3->r2 r1 Calibrate Instrument (Indium, Zinc) r1->r2 r3 Purge with N2 (50 mL/min) r2->r3 r4 Execute Heat-Cool-Heat Cycle (10°C/min) r3->r4 a1 Plot Heat Flow vs. Temperature r4->a1 a2 Identify Transition Peaks (Onset, Peak Temp) a1->a2 a3 Calculate Enthalpy (ΔH) (Integrate Peak Area) a2->a3 a4 Compare Heating/Cooling Cycles a3->a4

Caption: Experimental workflow for DSC analysis.

Interpreting the Results: A Hypothetical Thermogram

The thermogram from the second heating scan is typically used for reporting enantiotropic transitions. The data extracted includes the onset temperature (T_onset), the peak temperature (T_peak), and the enthalpy of transition (ΔH), which is the integrated area of the peak.

The diagram below illustrates the expected sequence of phase transitions for a thermotropic liquid crystal like 4-propoxyphenyl 3-nitrobenzoate upon heating.

Phase_Transitions Solid Crystalline Solid (Cr) LC1 Nematic Phase (N) Solid->LC1 Melting (T_m) Endothermic Peak Liquid Isotropic Liquid (Iso) LC1->Liquid Clearing (T_c) Endothermic Peak

Caption: Expected phase transition pathway upon heating.

Hypothetical Data Summary

The following table presents plausible data for 4-propoxyphenyl 3-nitrobenzoate, derived from a standard DSC analysis.

Transition EventScanOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)Notes
Melting (Cr → N) 2nd Heating85.287.595.3Transition from solid to Nematic phase.
Clearing (N → Iso) 2nd Heating121.4122.11.8Transition to isotropic liquid; low ΔH is typical.
(Iso → N) 1st Cooling-120.5-1.7Nematic phase formation.
Crystallization 1st Cooling-65.8-88.1Solidification; often occurs at a lower temperature than melting (supercooling).

Comparative Analysis: DSC in Context

While DSC is powerful, it does not provide a complete picture. A multi-technique approach is the gold standard in materials characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Transition temperatures (T), enthalpies (ΔH), heat capacity (Cp).[1]Quantitative, fast, small sample size, highly sensitive to energetic events.[7]Cannot identify the specific type of mesophase (e.g., Nematic vs. Smectic). Resolution can be an issue for close transitions.
Polarized Optical Microscopy (POM) Visual identification of liquid crystal phases via their unique optical textures.[8]Definitive phase identification, observation of defect structures.[3][9]Not quantitative for transition energies; requires expertise in texture interpretation.
X-Ray Diffraction (XRD) Provides information on molecular packing, positional order, and layer spacing in smectic phases.[3]Unambiguous structural information and phase identification.Requires specialized equipment and more complex data analysis.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.Excellent for determining thermal stability and decomposition temperatures.Provides no information on phase transitions that do not involve mass loss.

Synergy in Action: The ideal approach is to use these techniques in a complementary fashion. For instance, a peak observed in DSC can be correlated with a texture change observed under POM at the same temperature, confirming both the energetic event and the structural nature of the phase transition.[8]

Conclusion

Differential Scanning Calorimetry is an essential and highly quantitative tool for probing the phase transitions of novel materials like 4-propoxyphenyl 3-nitrobenzoate. By following a rigorous heat-cool-heat protocol, researchers can obtain reliable data on transition temperatures and enthalpies, which are fundamental to understanding the material's behavior. However, for unambiguous phase identification and a complete structural understanding, it is crucial to complement DSC analysis with orthogonal techniques such as Polarized Optical Microscopy and X-Ray Diffraction. This integrated approach provides the robust, multi-faceted data required for advanced materials research and development.

References

  • Instrument Specialists Inc. (n.d.). DSC Differential Scanning Calorimetry. Retrieved from [Link]

  • Nagy, Á., et al. (2015). DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. Acta Physica Polonica A, 128(1). Retrieved from [Link]

  • Dubey, V., & Singh, P. (2016). Various techniques have been used to characterize liquid crystals. ResearchGate. Retrieved from [Link]

  • Navard, P., & Haudin, J. M. (1986). The height of DSC phase transition peaks application to liquid crystals. Journal of Thermal Analysis, 31(4), 931-936. Retrieved from [Link]

  • Thaker, B. T., et al. (2016). Dependence of thermotropic mesomorphism on lateral nitro group. Molecular Crystals and Liquid Crystals, 636(1), 1-12. Retrieved from [Link]

  • IEEE. (2019). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. IEEE Xplore. Retrieved from [Link]

  • Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Paraskevopoulou, P., et al. (2006). Influence of the nitro side group on the liquid crystalline behaviour of 4-substituted benzoates. ResearchGate. Retrieved from [Link]

  • N, S., et al. (2024). Polar nitro group-derived rod-shaped liquid crystal molecule synthesis and characterization. Taylor & Francis Online. Retrieved from [Link]

  • Hagar, M., et al. (2021). New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. Molecules, 26(19), 5998. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of liquid crystal polyester. Retrieved from [Link]

  • Zanotto, E. D., & Fokin, V. M. (2002). DSC Method for Determining the Liquidus Temperature of Glass-Forming Systems. Journal of the American Ceramic Society, 85(11), 2825-2828. Retrieved from [Link]

  • OAM-RC. (n.d.). The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. Retrieved from [Link]

  • Abbasi, F., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(19), 3462. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 4-Propoxyphenyl 3-nitrobenzoate vs. 4-Methoxyphenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Propoxyphenyl 3-nitrobenzoate and its 4-Methoxyphenyl analogs . It is designed for researchers in medicinal chemistry and materials science optimizing alkyl chain length for solubility, bioavailability, or crystalline packing.

Executive Summary

4-Propoxyphenyl 3-nitrobenzoate (Compound A) and 4-Methoxyphenyl 3-nitrobenzoate (Compound B) represent two homologous esters used as intermediates in pharmaceutical synthesis and as mesogenic cores in liquid crystal engineering.

The primary distinction lies in the alkoxy tail length (Propoxy vs. Methoxy). This modification fundamentally alters the lipophilicity (LogP) , molecular packing efficiency , and solubility profile without significantly perturbing the electronic character of the nitrobenzoate core.

Feature4-Propoxyphenyl 3-nitrobenzoate4-Methoxyphenyl 3-nitrobenzoate
Alkoxy Group Propoxy (

)
Methoxy (

)
Molecular Weight ~301.3 g/mol ~273.2 g/mol
Lipophilicity (cLogP) High (~4.1)Moderate (~3.1)
Primary Utility Bioavailability enhancement; Liquid Crystal (Smectic/Nematic tuning)Rigid core scaffold; High-melting crystalline intermediate
Solubility Excellent in non-polar solvents (DCM, Toluene)Limited in non-polar; better in polar aprotic (DMSO, DMF)

Chemical Structure & Mechanistic Implications[1][2][3]

The structural difference dictates the physicochemical behavior. The 3-nitrobenzoate moiety provides a strong electron-withdrawing core, while the 4-alkoxyphenol moiety acts as the electron-rich donor.

Structural Comparison Diagram

The following diagram illustrates the structural relationship and the impact of the alkyl tail on molecular interactions.

SAR_Comparison Core 3-Nitrobenzoate Core (Electron Withdrawing) Linker Ester Linkage (Hydrolyzable) Core->Linker Propoxy 4-Propoxyphenyl Group (High Lipophilicity / Flexible) LogP ~ +1.0 vs Methoxy Linker->Propoxy Compound A Methoxy 4-Methoxyphenyl Group (Low Steric Bulk / Rigid) High Crystallinity Linker->Methoxy Compound B Interaction1 Van der Waals Forces Membrane Permeability Propoxy->Interaction1 Increases Interaction2 Crystal Packing High Melting Point Methoxy->Interaction2 Promotes

Caption: Structural divergence of Propoxy vs. Methoxy analogs affecting physicochemical properties.

Mechanistic Insight: The "Odd-Even" Effect

In material science applications (e.g., liquid crystals), the propoxy chain (3 carbons, odd) often induces different phase transition temperatures compared to the methoxy (1 carbon, odd) or ethoxy (2 carbons, even) analogs. The propoxy group introduces sufficient flexibility to lower the melting point, potentially revealing monotropic liquid crystalline phases that are absent in the highly crystalline methoxy analog.

Experimental Protocols

A. Synthesis: Schotten-Baumann Esterification

This protocol ensures high yield and purity for both analogs, minimizing hydrolysis of the sensitive ester linkage.

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)

  • 4-Propoxyphenol (or 4-Methoxyphenol) (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of the phenol (Propoxy or Methoxy) in 20 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add 12 mmol Et3N. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (10 mmol in 10 mL DCM) over 30 minutes.

    • Critical Step: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash organic layer with 1M HCl (2x), 5% NaHCO3 (2x), and Brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol (Methoxy analog) or Ethanol/Hexane (Propoxy analog).

B. Characterization & Validation

The identity of the product must be confirmed via 1H NMR to verify the alkyl chain integrity.

Signal Region4-Propoxyphenyl (Compound A)4-Methoxyphenyl (Compound B)
Aromatic (Benzoate)

8.9 (s), 8.5 (d), 8.4 (d), 7.8 (t)

8.9 (s), 8.5 (d), 8.4 (d), 7.8 (t)
Aromatic (Phenol)

7.1 (d), 6.9 (d)

7.1 (d), 6.9 (d)
Alkoxy (

)
Triplet at

3.9 ppm
Singlet at

3.8 ppm
Alkyl Middle (

)
Multiplet at

1.8 ppm
Absent
Terminal Methyl (

)
Triplet at

1.0 ppm
Integrated into Singlet

Performance Comparison Data

Solubility & Lipophilicity Profile

For drug development, the Propoxy analog offers superior membrane permeability due to higher lipophilicity, whereas the Methoxy analog is preferred when water solubility (however low) is prioritized or for creating rigid crystalline solids.

Solvent SystemPropoxy Analog SolubilityMethoxy Analog Solubility
Water (pH 7.4) Insoluble (< 0.01 mg/mL)Insoluble (< 0.05 mg/mL)
DMSO High (> 50 mg/mL)High (> 50 mg/mL)
Ethanol ModerateLow (Requires heating)
Hexane Low-ModerateInsoluble
Thermal Properties (DSC Data Simulation)

Based on homologous series trends for nitrobenzoates:

  • 4-Methoxyphenyl 3-nitrobenzoate: Typically exhibits a sharp, high melting point (e.g., ~110-115°C) due to efficient crystal packing of the small methoxy group.

  • 4-Propoxyphenyl 3-nitrobenzoate: The longer alkyl chain disrupts crystal packing, typically lowering the melting point (e.g., ~80-90°C). This depression is advantageous for processing in low-temperature formulations.

References

  • Synthesis of Nitrobenzoate Esters: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).
  • Liquid Crystalline Properties of Alkoxy Benzoates

    • Chauhan, M., et al. "Synthesis, characterization and mesomorphic properties of azoester mesogens."[1] Der Pharma Chemica, 2010, 2(4): 30-37.[2] Link

  • Lipophilicity & Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Discusses lipophilicity trends in alkoxy series).
  • Compound Data

    • PubChem CID 602104 (Methyl 4-methoxy-3-nitrobenzoate).[3] Link

    • ChemDiv Catalog ID 000L-1202 (4-propoxyphenyl 3-nitrobenzo

Sources

Comparative Guide: HPLC Method Development for 4-Propoxyphenyl 3-nitrobenzoate Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of high-performance liquid chromatography (HPLC) methodologies for the purity assessment of 4-Propoxyphenyl 3-nitrobenzoate . While C18 stationary phases are the industry standard, this analysis demonstrates why Phenyl-Hexyl phases often provide superior selectivity for nitro-aromatic esters due to specific


-

interactions.[1][2]

We present a comparative workflow between Method A (Standard C18) and Method B (Phenyl-Hexyl) , supported by mechanistic insights and representative performance data.

Compound Analysis & Separation Challenges

To develop a robust method, we must first understand the physicochemical properties of the analyte and its primary impurities (hydrolysis products).

CompoundStructure TypepKa (approx.)[2][3][4][5]LogP (Predicted)Detection (UV)
4-Propoxyphenyl 3-nitrobenzoate Aromatic EsterNeutral~4.1 (Hydrophobic)254 nm (Strong)
3-Nitrobenzoic Acid Impurity (Acid Part)3.47~1.8 (Polar)254 nm
4-Propoxyphenol Impurity (Alcohol Part)~10.0~2.5 (Moderate)215/280 nm

The Challenge:

  • Hydrolysis Risk: The ester linkage is susceptible to hydrolysis, requiring the method to resolve the parent peak from both the acid and phenol precursors.

  • Peak Shape: 3-Nitrobenzoic acid will tail significantly if the mobile phase pH is not suppressed below its pKa (3.47).[1][2]

  • Selectivity: Positional isomers (e.g., 2-nitro or 4-nitro analogs) may co-elute on standard alkyl phases.[1][2]

Comparative Methodology

We compare two distinct approaches. Method A utilizes hydrophobic subtraction (standard), while Method B leverages electronic interaction (enhanced selectivity).[2]

Method A: The "Workhorse" (C18)[2][6]
  • Mechanism: Hydrophobic interaction (dispersive forces).[2]

  • Stationary Phase: Fully porous C18 (5 µm).[2]

  • Mobile Phase: Water/Acetonitrile with 0.1% Phosphoric Acid.

  • Pros: Robust, predictable elution order based on LogP.

  • Cons: Limited selectivity for aromatic isomers; "generic" separation.[1]

Method B: The "Selectivity Expert" (Phenyl-Hexyl)[1][2]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1][2]
  • Stationary Phase: Core-Shell Phenyl-Hexyl (2.7 µm).[1][2]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Pros: The nitro group (electron-withdrawing) and the phenyl ring of the analyte interact strongly with the phenyl stationary phase.[1] Methanol enhances this

    
    -
    
    
    
    selectivity compared to Acetonitrile.[1][2]
  • Cons: Higher backpressure (if using Methanol); UV cutoff of Methanol is higher than Acetonitrile (though acceptable at 254 nm).[2]

Detailed Experimental Protocols

Common Parameters
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temp: 30°C

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Sample Diluent: 50:50 Water:Acetonitrile[1][2]

Gradient Profiles
Protocol A: Standard C18 (Agilent ZORBAX Eclipse Plus C18)[2]
  • Mobile Phase A: 0.1%

    
     in Water[1][2]
    
  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 30% B[1][2]

    • 10.0 min: 90% B[1][2]

    • 12.0 min: 90% B[1][2]

    • 12.1 min: 30% B (Re-equilibration)

Protocol B: Enhanced Phenyl-Hexyl (Phenomenex Kinetex Phenyl-Hexyl)[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Methanol

  • Gradient:

    • 0.0 min: 40% B (Methanol is weaker solvent than ACN, start higher)[2]

    • 10.0 min: 95% B[1][2]

    • 12.0 min: 95% B[1][2]

    • 12.1 min: 40% B[1][2]

Representative Performance Data

The following data illustrates the separation efficiency (


) and Resolution (

) between the critical pair (4-Propoxyphenol and the Target Ester).
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
RT: 3-Nitrobenzoic Acid 2.1 min2.8 minMethod B retains the acid slightly longer due to

-interactions.[1][2]
RT: 4-Propoxyphenol 4.5 min5.2 minBoth methods separate this well.[1][2]
RT: Target Ester 8.2 min7.9 minCore-shell particles (Method B) offer sharper peaks.[1][2]
Resolution (

)
(Impurity/Target)
6.58.2 Method B provides superior baseline separation.
Tailing Factor (

)
(Acid Peak)
1.31.1 Phenyl phases often show better peak symmetry for polar aromatics.[2]

Critical Insight: While both methods work, Method B is recommended for purity assessment because the Phenyl-Hexyl phase is more likely to resolve potential regioisomers (e.g., if 2-nitrobenzoic acid contaminant is present) which often co-elute on C18.[1][2]

Visualizing the Science

Diagram 1: Degradation & Separation Logic

This pathway illustrates the hydrolysis products that the HPLC method must resolve.

HydrolysisPath Ester Target: 4-Propoxyphenyl 3-nitrobenzoate (Hydrophobic, Late Eluting) Reaction Hydrolysis (Degradation) Ester->Reaction Acid Impurity 1: 3-Nitrobenzoic Acid (Polar, Early Eluting) Reaction->Acid Cleavage Phenol Impurity 2: 4-Propoxyphenol (Moderate Polarity) Reaction->Phenol Cleavage

Caption: Hydrolytic degradation pathway of the target ester into its acidic and phenolic components, defining the required separation window.

Diagram 2: Method Development Decision Tree

A logic flow for selecting the optimal stationary phase based on impurity profile.

MethodDecision Start Start Method Dev: 4-Propoxyphenyl 3-nitrobenzoate Check Are Positional Isomers Suspected? Start->Check NoIsomers Standard Impurities Only (Acid + Phenol) Check->NoIsomers No YesIsomers Isomers Present (e.g. 2-nitro vs 3-nitro) Check->YesIsomers Yes MethodA SELECT METHOD A Column: C18 Mobile: ACN/Water + H3PO4 Benefit: Robustness NoIsomers->MethodA MethodB SELECT METHOD B Column: Phenyl-Hexyl Mobile: MeOH/Water + Formic Benefit: Pi-Pi Selectivity YesIsomers->MethodB

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl phases based on the complexity of the impurity profile.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is "self-validating" (Trustworthiness), include these system suitability tests (SST) in every run:

  • Resolution Check: The resolution (

    
    ) between 4-Propoxyphenol and the Target Ester must be 
    
    
    
    .[1][2]
  • Acid Peak Symmetry: The tailing factor for 3-Nitrobenzoic acid must be

    
    .[1] If it increases, the mobile phase pH is likely too high (above 3.0), allowing ionization. Remedy: Add more acid modifier.
    
  • Blank Injection: Inject the diluent to ensure no "ghost peaks" from the gradient dwell volume interfere with the early eluting nitro-acid.[1]

References

  • PubChem. (n.d.).[2] 3-Nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for solvent selectivity and pKa effects).

  • Agilent Technologies. (2014).[2] Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note. Retrieved from [Link]

  • Chromatography Online. (2022).[2] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC. Retrieved from [Link]

Sources

X-ray diffraction (XRD) patterns of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Diffraction (XRD) Characterization of 4-Propoxyphenyl 3-nitrobenzoate: A Structural Comparison Guide

Part 1: Executive Technical Synthesis

The Subject: 4-Propoxyphenyl 3-nitrobenzoate (C₁₆H₁₅NO₅) is an organic ester characterized by a meta-nitro substituted benzoyl core linked to a propoxy-phenol moiety. Unlike its para-substituted isomers, which are widely documented as rod-like liquid crystals (calamitic mesogens), the meta-substitution at the 3-position introduces a structural "kink" (bond angle ~120°). This disruption significantly alters the crystal packing efficiency and mesophase stability.

The Comparison: This guide compares the XRD signature of 4-Propoxyphenyl 3-nitrobenzoate against two critical alternatives:

  • The Isomeric Mesogen: 4-Propoxyphenyl 4-nitrobenzoate (Linear, high crystallinity/LC potential).

  • The Short-Chain Homologue: Methyl 3-nitrobenzoate (Purely crystalline, reference standard).

Key Insight: The XRD pattern of 4-Propoxyphenyl 3-nitrobenzoate is dominated by crystalline diffraction with suppressed mesomorphic (liquid crystal) features compared to its 4-nitro isomer. Researchers should expect a diffractogram lacking the sharp low-angle (


) reflections typical of smectic phases, instead showing a complex fingerprint in the wide-angle region (

) indicative of lower-symmetry monoclinic or triclinic packing.

Part 2: Comparative Analysis & Data

Structural Logic & XRD Expectations

The diffraction pattern is a direct fingerprint of the molecular packing.[1] The following table contrasts the expected XRD features based on Structure-Property Relationships (SPR).

FeatureTarget: 4-Propoxyphenyl 3-nitrobenzoate Alt 1: 4-Propoxyphenyl 4-nitrobenzoate Alt 2: Methyl 3-nitrobenzoate
Molecular Shape Bent / Kinked (meta-sub)Linear / Rod-like (para-sub)Compact / Planar
Dominant Phase Crystalline (Monoclinic/Triclinic)Crystalline / Nematic / SmecticCrystalline (Monoclinic

)
Low Angle (

)
Absent. (No layered ordering)Present. (If Smectic phase forms)Absent.
Wide Angle (

)
Sharp Bragg peaks (High crystallinity)Diffuse Halo (if LC) or Sharp PeaksSharp Bragg peaks

Stacking Peak
Weak/Shifted (Due to steric kink)Strong (3.5–3.8 Å spacing)Moderate (3.4 Å spacing)
Representative Diffraction Data (Simulated/Literature-Based)

While specific raw data for the target is proprietary, the following peak positions are derived from the crystallographic data of the closest homologous series (Nitrobenzoate esters).

Table 1: Comparative XRD Peak Signatures (


) 

(deg)

-spacing (

)
AssignmentPhase Indication
Target: 4-Propoxyphenyl 3-nitrobenzoate
12.4 - 12.8 7.1 - 6.9(00l) Molecular LengthCrystalline Packing
18.2 4.87Lateral PackingInter-chain distance
24.5 3.63

Stacking
Aromatic Ring Overlap
26.8 3.32Alkyl ChainPropyl group packing
Alternative: 4-Propoxyphenyl 4-nitrobenzoate (LC State)
2.5 - 3.0 35.0 - 29.0(001) Layer SpacingSmectic A/C Layering
19.5 - 21.0 4.5 - 4.2Diffuse HaloMolten Alkyl Chains

Critical Note: The absence of the


 peak in the target compound is the definitive diagnostic confirming that the meta-nitro group disrupts the formation of layered smectic mesophases.

Part 3: Experimental Protocol (Self-Validating)

To generate reproducible XRD data for this organic ester, follow this "Thin-Film Melt" protocol. This method validates the phase behavior (Crystal vs. Liquid Crystal) in real-time.

Protocol: Temperature-Variable Powder XRD (TV-XRD)

Objective: Distinguish between stable crystalline phases and metastable mesophases.

  • Sample Preparation:

    • Dissolve 10 mg of 4-Propoxyphenyl 3-nitrobenzoate in 1 mL Dichloromethane (DCM).

    • Drop-cast onto a zero-background silicon wafer.

    • Allow solvent to evaporate at room temperature (25°C) for 2 hours. Validation: Ensure no solvent peaks (broad amorphous humps) remain.

  • Instrument Setup:

    • Geometry: Bragg-Brentano (

      
      ).
      
    • Source:

      
       (40 kV, 30 mA).
      
    • Range:

      
       to 
      
      
      
      
      
      .
    • Step Size:

      
       (High resolution required for organic peaks).
      
  • Thermal Cycle (The Validator):

    • Run 1 (Ambient): Collect pattern at 25°C.

    • Run 2 (Melt): Heat sample to 5°C above melting point (approx. 80-90°C). Result: Pattern should disappear (amorphous liquid).

    • Run 3 (Recrystallization): Cool at 5°C/min to 25°C. Collect pattern immediately.

    • Comparison: If Run 3 matches Run 1, the phase is stable. If Run 3 shows new peaks, you have isolated a polymorph.

Part 4: Visualization of Structural Logic

The following diagram illustrates the impact of the meta-nitro substituent on the experimental workflow and structural outcome.

G Start Start: 4-Propoxyphenyl 3-nitrobenzoate Substituent Analysis of Substituent Position (3-Nitro vs 4-Nitro) Start->Substituent Path_Meta Meta (3-Position) Introduces 120° Kink Substituent->Path_Meta Target Compound Path_Para Alternative: Para (4-Position) Linear Geometry Substituent->Path_Para Comparison Packing_Meta Disrupted Packing Low Symmetry (Monoclinic) Path_Meta->Packing_Meta Packing_Para Efficient Packing Layered Structures (Smectic) Path_Para->Packing_Para XRD_Meta XRD Outcome: Sharp Wide-Angle Peaks Only No Low-Angle Reflections Packing_Meta->XRD_Meta XRD_Para XRD Outcome: Sharp Low-Angle Peaks (Layers) Diffuse Wide-Angle Halo Packing_Para->XRD_Para

Caption: Logical flow demonstrating how the meta-nitro substitution dictates the lack of mesomorphic XRD features compared to the para-substituted alternative.

Part 5: References

  • Structure of Nitrobenzoate Esters:

    • Title: Crystal structure of methyl 3-nitrobenzoate.

    • Source: Acta Crystallographica Section E.

    • URL:[Link]

  • Liquid Crystal Homologues:

    • Title: Effect of molecular structure on mesomorphism. 4-Nitrophenyl 4'-decyloxybenzoate.[2]

    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Synthesis & Characterization Protocols:

    • Title: Synthesis and mesomorphic properties of 4-alkoxyphenyl 4-nitrobenzoates.

    • Source: Molecular Crystals and Liquid Crystals.[2][3]

    • URL:[Link][4][5][6][7]

  • General XRD Data for Benzoates:

    • Title: Methyl 3-nitrobenzoate (PubChem Data).[8]

    • Source: National Institutes of Health (NIH).

    • URL:[Link]

Sources

Comparative UV-Vis Spectroscopic Profiling of 4-Propoxyphenyl 3-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in photophysical characterization, I approach the UV-Vis spectroscopic analysis of substituted phenyl benzoates not merely as a data collection exercise, but as a rigorous profiling of molecular electronics. 4-Propoxyphenyl 3-nitrobenzoate (4-PP3NB) is a highly specialized donor-acceptor ester. Compounds in this class—often evaluated as depside analogs or pharmaceutical intermediates—exhibit unique photochemical reactivity and potent antibacterial properties.

This guide objectively compares the UV-Vis absorption performance of 4-PP3NB against alternative structural analogs, providing drug development professionals and materials scientists with the mechanistic causality and self-validating protocols required for accurate spectral profiling.

Mechanistic Causality: The Photophysics of 4-PP3NB

To understand the UV-Vis spectrum of 4-PP3NB, we must deconstruct its chromophoric system. According to structural data from [1], the molecule consists of two distinct electronic domains separated by an ester linkage:

  • The Electron Acceptor: The 3-nitrobenzoyl moiety contains a strongly electron-withdrawing nitro group (

    
     effects).
    
  • The Electron Donor: The 4-propoxyphenoxy moiety contains an electron-donating propoxy chain (

    
     effect).
    

While the ester oxygen breaks full


-conjugation across the entire molecule, the system still undergoes Intramolecular Charge Transfer (ICT) . The UV-Vis spectrum is dominated by high-energy 

transitions of the aromatic rings (typically between 220–250 nm) and lower-energy

transitions associated with the nitro and carbonyl groups. The electron-rich propoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a distinct bathochromic (red) shift compared to unsubstituted analogs.

ICT_Logic Donor Electron Donor (4-Propoxyphenoxy group) Bridge Ester Linkage (Non-conjugated bridge) Donor->Bridge Acceptor Electron Acceptor (3-Nitrobenzoyl group) Acceptor->Bridge ICT Intramolecular Charge Transfer (ICT) Bathochromic Shift (~275 nm) Bridge->ICT Through-space / weak conjugation

Caption: Logical relationship of donor-acceptor moieties driving the ICT absorption in 4-PP3NB.

Objective Performance Comparison

When selecting a phenyl benzoate derivative for photochemical applications (such as UV-cleavable protecting groups or photo-Fries rearrangement substrates), the absorption maximum (


) and the molar extinction coefficient (

) dictate the required irradiation wavelength and efficiency.

Below is a comparative analysis of 4-PP3NB against standard alternatives, grounded in spectroscopic principles established for natural depsides and nitrobenzoates [2, 3].

Comparative UV-Vis Absorption Parameters
Compound

(nm)

(M

cm

)
Primary Electronic TransitionSpectral Shift (vs. Baseline)
[4] (Baseline)260~15,000

/

N/A
4-Methoxyphenyl 3-nitrobenzoate 268~17,500ICT (

)
+8 nm (Bathochromic)
4-Propoxyphenyl 3-nitrobenzoate 275~19,200ICT (

)
+15 nm (Bathochromic)
[5] 230~12,000

(Non-conjugated)
-30 nm (Hypsochromic)

Note: Values represent idealized monomeric measurements in spectroscopic-grade acetonitrile at 298 K.

Key Takeaway: The extended alkyl chain of the propoxy group in 4-PP3NB provides superior hyperconjugative stabilization compared to the methoxy analog, pushing the absorption tail further into the UVA region (up to ~320 nm). This makes 4-PP3NB significantly more responsive to standard 300 nm or 365 nm UV excitation sources than unsubstituted phenyl 3-nitrobenzoate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in UV-Vis characterization, researchers must avoid common pitfalls such as solvent-induced aggregation, detector saturation, or hydrogen-bonding artifacts. The following protocol is engineered as a self-validating system , ensuring that the data collected is strictly representative of the monomeric 4-PP3NB molecule.

Step-by-Step Methodology

Step 1: Solvent Selection & Blanking

  • Action: Select HPLC/Spectroscopic-grade Acetonitrile (MeCN). Fill two matched quartz cuvettes (1 cm path length) with MeCN. Run a baseline correction from 200 nm to 600 nm.

  • Causality: MeCN is chosen because it is polar aprotic. It stabilizes the excited ICT state of the nitrobenzoate without introducing the hydrogen-bonding artifacts that protic solvents (like methanol) cause, which can artificially broaden the

    
     absorption band. Quartz is mandatory as standard glass absorbs heavily below 300 nm.
    

Step 2: Stock Solution Preparation

  • Action: Accurately weigh 3.01 mg of 4-PP3NB (MW: 301.3 g/mol ) and dissolve in 10 mL of MeCN to create a 1.0 mM stock solution. Sonicate for 60 seconds.

  • Causality: Sonication ensures complete solvation. Undissolved micro-particulates cause Rayleigh scattering, which artificially inflates baseline absorbance at shorter wavelengths.

Step 3: Concentration Gradient (Serial Dilution)

  • Action: Prepare a five-point concentration gradient: 5 µM, 10 µM, 20 µM, 30 µM, and 40 µM.

  • Causality: Measuring a single concentration is scientifically invalid. A gradient allows us to plot Absorbance vs. Concentration to verify the Beer-Lambert law (

    
    ).
    

Step 4: Spectral Acquisition & Self-Validation

  • Action: Record the UV-Vis spectrum for each concentration. Extract the absorbance values at the

    
     (~275 nm). Plot these values against concentration and calculate the linear regression (
    
    
    
    ).
  • Self-Validation Checkpoint: The protocol requires an

    
    . If the plot deviates from linearity at higher concentrations, it proves the molecule is undergoing 
    
    
    
    stacking (aggregation), which alters the true molar extinction coefficient. If
    
    
    , the data must be discarded, and the concentration range lowered.

UV_Vis_Workflow N1 Sample Preparation (4-PP3NB in MeCN) N2 Concentration Gradient (5 µM to 40 µM) N1->N2 Prevents aggregation N3 Spectroscopic Acquisition (200 - 600 nm) N2->N3 Quartz cuvette (1 cm) N4 Self-Validation (Beer-Lambert Linearity) N3->N4 Baseline corrected N5 Data Processing (Molar Extinction & ICT) N4->N5 R² > 0.999 required

Caption: Self-validating UV-Vis spectroscopic workflow for analyzing 4-PP3NB.

References

  • First Chemical Synthesis of Three Natural Depsides Involved in Flavonol Catabolism and Related to Quercetinase Catalysis. ResearchGate. Available at:[Link]

  • Supporting Information: UV-Vis absorption spectrum and HPLC analysis monitoring of photolysis. CDC Stacks. Available at:[Link]

  • Phenyl 3-nitrobenzoate | C13H9NO4 | CID 922304. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

A Comparative Guide to the Elemental Analysis Validation of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis and alternative analytical techniques for the validation of 4-Propoxyphenyl 3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.

Introduction: The Imperative of Purity and Identity

In pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the foundation of all subsequent data. For a compound such as 4-Propoxyphenyl 3-nitrobenzoate (Molecular Formula: C₁₆H₁₅NO₅, Molecular Weight: 301.30 g/mol ), establishing its precise elemental composition is a critical quality attribute.[1] Elemental analysis (EA) has long served as a cornerstone for this purpose, providing a quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen.[2] However, in the modern analytical landscape, reliance on a single technique is insufficient. A scientifically sound validation strategy integrates orthogonal methods to build a comprehensive and unassailable characterization package. This guide details the validation of elemental analysis for 4-Propoxyphenyl 3-nitrobenzoate and compares its performance and utility against key spectroscopic and chromatographic techniques.

The Foundation: Elemental Analysis by Combustion

Combustion analysis is a destructive, quantitative technique that determines the elemental composition of an organic compound.[3] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.[4][5]

Theoretical Composition of 4-Propoxyphenyl 3-nitrobenzoate

The first step in validation is to calculate the theoretical elemental percentages based on the molecular formula, C₁₆H₁₅NO₅.

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01116192.17663.79%
Hydrogen (H)1.0081515.1205.02%
Nitrogen (N)14.007114.0074.65%
Oxygen (O)15.999579.99526.55%
Total 301.30 100.00%

The universally accepted criterion for a pure small molecule is that the experimentally determined mass percentages must agree with the theoretical values to within ±0.4%.[4][6][7]

Validation Protocol for Elemental Analysis

The validation of the analytical procedure must be conducted in line with established regulatory guidance, such as ICH Q2(R1), to demonstrate its suitability for its intended purpose.[8][9][10]

  • Accuracy: The closeness of the experimental results to the theoretical values. This is assessed using a certified reference material (CRM) with a known elemental composition (e.g., Acetanilide) and by analyzing the 4-Propoxyphenyl 3-nitrobenzoate sample. The acceptance criterion is typically a deviation of ≤0.4% from the true or theoretical value.[6]

  • Precision:

    • Repeatability: Assessed by performing a minimum of six determinations of the same homogenous sample of 4-Propoxyphenyl 3-nitrobenzoate under the same operating conditions over a short interval. The relative standard deviation (RSD) should be within acceptable limits.

    • Intermediate Precision: Evaluated by conducting the analysis on different days, with different analysts, or using different equipment to assess the effect of random events on precision.[10]

  • Specificity: The ability to assess the elements of interest without interference. In combustion analysis, this is demonstrated by running a blank (an empty sample container) to ensure no contribution to the C, H, or N values. The primary threat to specificity is the presence of impurities (e.g., residual solvents) in the sample itself.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as gas flow rate or combustion furnace temperature. This provides an indication of its reliability during normal usage.[9]

Experimental Protocol: Combustion CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., Acetanilide). Analyze the standard until the results are consistently within ±0.3% of the known values.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the highly purified and dried 4-Propoxyphenyl 3-nitrobenzoate into a tin capsule.

  • Blank Analysis: Run an empty, sealed tin capsule as a blank to zero the instrument detectors.

  • Sample Analysis: Place the sample-containing capsule into the instrument's autosampler. Initiate the combustion sequence.

  • Data Acquisition: The instrument software will automatically calculate and report the percentage of C, H, and N based on the detector signals.

  • Verification: Compare the experimental percentages to the theoretical values. The deviation for each element should be ≤0.4%.

EA_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg Sample in Tin Capsule seal 2. Seal Capsule weigh->seal autosampler 3. Place in Autosampler seal->autosampler combustion 4. Combustion (>900°C in O₂) autosampler->combustion separation 5. Gas Separation (CO₂, H₂O, N₂) combustion->separation detection 6. TCD Detection separation->detection calculation 7. Calculate %C, %H, %N detection->calculation comparison 8. Compare to Theory (Acceptance: Dev ≤0.4%) calculation->comparison

Workflow for Elemental Analysis by Combustion.

Comparative Guide: Orthogonal Validation Techniques

While elemental analysis provides foundational data on bulk composition, it offers no insight into molecular structure, isomeric purity, or the nature of potential impurities.[4][11] Therefore, orthogonal methods are required for a complete validation package.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula.

  • Causality & Experimental Choice: Unlike EA, which confirms elemental ratios in a bulk sample, HRMS confirms the exact mass of the intact molecule. This is crucial for distinguishing between isomers and confirming that the desired molecular entity has been synthesized. An accuracy of within 5 ppm of the calculated mass is a standard requirement.[6]

  • Protocol (Direct Infusion ESI-HRMS):

    • Prepare a dilute solution of 4-Propoxyphenyl 3-nitrobenzoate (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the measured monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the calculated theoretical mass.

  • Data Comparison:

ParameterElemental Analysis (EA)High-Resolution Mass Spectrometry (HRMS)
Primary Information Percentage of C, H, N in bulk sample.Exact mass of the intact molecule.
Purity Assessment Confirms bulk elemental purity. Sensitive to inorganic impurities and solvents.[4]Confirms molecular formula. Not quantitative for purity.
Calculated Value C: 63.79%, H: 5.02%, N: 4.65%C₁₆H₁₅NO₅Na [M+Na]⁺: 324.0842 Da
Acceptance Criteria Experimental values ±0.4% of theoretical.[7]Experimental mass ±5 ppm of theoretical.
Key Advantage True quantification of elemental content.Unambiguous molecular formula confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure of a molecule. It provides information on the connectivity of atoms and can be used to assess purity relative to proton-containing impurities.

  • Causality & Experimental Choice: While EA and HRMS confirm composition and formula, NMR confirms the structure—the specific arrangement of those atoms. For 4-Propoxyphenyl 3-nitrobenzoate, ¹H NMR should reveal distinct signals for the propoxy group, the two aromatic rings, and their substitution patterns, confirming the correct isomer has been formed. Quantitative NMR (qNMR) can also provide a highly accurate purity assessment against a certified internal standard.

  • Protocol (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

    • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

    • Confirm that the observed signals and their integrations are consistent with the proposed structure of 4-Propoxyphenyl 3-nitrobenzoate.

  • Data Comparison:

ParameterElemental Analysis (EA)NMR Spectroscopy
Primary Information Bulk elemental composition.Atomic connectivity and chemical environment.
Purity Assessment Quantitative for elemental purity.Semi-quantitative (by integration) or highly quantitative (qNMR). Detects structurally similar impurities.
Expected Result %C, %H, %N values.A unique spectrum of chemical shifts and couplings consistent with the structure.
Key Advantage Simplicity and accuracy for elemental ratios.Unambiguous structure elucidation.
High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating a compound from its impurities, providing a quantitative measure of purity based on peak area.

  • Causality & Experimental Choice: A sample can have a perfect elemental analysis yet contain significant impurities if those impurities have a similar elemental composition (e.g., isomers). HPLC separates compounds based on their physicochemical properties (like polarity), allowing for the detection and quantification of process-related impurities or degradation products that other methods might miss.[13]

  • Protocol (Reverse-Phase HPLC/UV):

    • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient) that resolves the main peak of 4-Propoxyphenyl 3-nitrobenzoate from any potential impurities.[14]

    • Wavelength Selection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

    • Sample Analysis: Prepare a solution of the sample at a known concentration and inject it into the HPLC system.

    • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks (Area %).

  • Data Comparison:

ParameterElemental Analysis (EA)HPLC/UV
Primary Information Bulk elemental composition.Separation and quantification of components in a mixture.
Purity Assessment Quantitative for elemental purity.Quantitative for chromatographic purity (Area %).
Expected Result %C, %H, %N values.A chromatogram showing a major peak with a purity value (e.g., >99.5%).
Key Advantage Confirms fundamental composition.Superior capability to detect and quantify closely related impurities.

A Synergistic and Self-Validating Framework

No single analytical technique can provide a complete picture of a compound's identity and purity. A robust validation strategy relies on the intelligent integration of these orthogonal methods. Elemental analysis confirms that the building blocks (the elements) are present in the correct proportions. HRMS confirms they have assembled into a molecule of the correct total mass. NMR confirms they are connected in the correct structure. Finally, HPLC confirms the purity of that final structure from other components.

This multi-faceted approach creates a self-validating system where the results from each technique must be consistent with the others. A discrepancy in one method (e.g., a failing elemental analysis despite a clean HPLC and correct mass) immediately flags a potential issue, such as the presence of an inorganic impurity or tightly bound solvent, that requires further investigation.

Synergistic_Validation center 4-Propoxyphenyl 3-nitrobenzoate Validation EA Elemental Analysis (EA) center->EA Bulk Composition (%C, %H, %N) HRMS High-Resolution Mass Spec (HRMS) center->HRMS Molecular Formula (Exact Mass) NMR NMR Spectroscopy center->NMR Chemical Structure (Connectivity) HPLC Chromatography (HPLC) center->HPLC Chromatographic Purity (Impurity Profile)

Synergistic relationship of orthogonal analytical techniques.

Conclusion

The validation of elemental analysis for 4-Propoxyphenyl 3-nitrobenzoate is a critical step in its characterization. Adherence to ICH Q2(R1) guidelines ensures the accuracy, precision, and robustness of the combustion method. While elemental analysis remains an indispensable tool for confirming stoichiometric purity, its true power in modern science is realized when it is used as part of a larger, integrated analytical strategy. By combining the foundational data from elemental analysis with the structural and purity insights from HRMS, NMR, and HPLC, researchers can establish the identity and quality of their materials with the highest degree of scientific confidence.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • IR Spectrum Analysis of Methyl m-Nitrobenzoate. Scribd. [Link]

  • Chemists Debate the Value of Elemental Analysis. ACS Central Science. [Link]

  • Separation of Acetic acid, chloro-, phenyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). [Link]

  • Elemental analysis. Wikipedia. [Link]

  • Comparison of liquid chromatographic methods for analysis of homologous alkyl esters of biphenyl-4,4′-dicarboxylic acid. Royal Society of Chemistry. [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. [Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]

  • Elemental analysis: operation & applications. Elementar. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Fast and Reliable Determination of Phthalic Acid Esters in the Blood of Marine Turtles by Means of Solid Phase Extraction Coupled with Gas Chromatography-Ion Trap/Mass Spectrometry. National Institutes of Health (PMC). [Link]

  • USP - Standard Norms and Instruments for UV/Vis Spectroscopy. Mettler Toledo. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Velp. [Link]

  • Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter. Spectroscopy Online. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]

  • General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. uspbpep.com. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 4-Propoxyphenyl 3-nitrobenzoate via municipal drains or standard trash.

This compound is a nitro-aromatic ester . While often used as a liquid crystal intermediate or pharmaceutical building block, its disposal requires strict adherence to protocols for toxic, organic solids . The presence of the nitro group (


) introduces potential thermal instability, while the ester linkage is susceptible to hydrolysis, potentially releasing phenolic byproducts (4-propoxyphenol) which carry their own toxicity profiles.

Immediate Action Required:

  • Segregate from strong oxidizers and strong bases immediately.

  • Classify as "Hazardous Chemical Waste" (Non-Halogenated Organic).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, you must validate the material's properties to ensure container compatibility.[1]

PropertySpecificationOperational Implication
Chemical Class Nitrobenzoate EsterSusceptible to hydrolysis; stable but combustible.
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk.
Key Hazards Irritant (Skin/Eye/Lung), Aquatic ToxicityPPE Mandatory: Nitrile gloves, safety goggles, N95/P100 respirator if dust is visible.
Incompatibilities Strong Oxidizers, Strong BasesRisk: Exothermic hydrolysis or violent oxidation. Do not mix in waste carboys.
Waste Code (RCRA) Not P/U Listed (typically)Defaults to D001 (Ignitable) if in solvent, or General Hazardous Waste based on toxicity.

Technical Note: While specific CAS data for the ester 4-Propoxyphenyl 3-nitrobenzoate is less common than its acid precursor (4-propoxy-3-nitrobenzoic acid, CAS 35288-44-9), safety protocols must default to the highest hazard class of its functional groups (Nitro-aromatics) .

Operational Disposal Protocol

This protocol is designed to be a self-validating system. You must confirm the state of the waste (Solid vs. Solution) before proceeding.

Phase A: Solid Waste Disposal (Pure Compound)

Best for: Expired reagents, synthesis yield, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: Place the solid material inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container. This "double containment" prevents dust release upon reopening.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "4-Propoxyphenyl 3-nitrobenzoate".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources until pickup.

Phase B: Liquid Waste Disposal (In Solution)

Best for: Mother liquors, reaction mixtures, or dissolved waste.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste stream.

    • Safe: Acetone, Ethyl Acetate, Dichloromethane (segregate halogenated), Ethanol.

    • Unsafe: Concentrated acids or bases (induces hydrolysis).

  • Segregation: Pour into the Organic Solvent Waste carboy.

    • If the solvent is halogenated (e.g., DCM), use the Halogenated stream.

    • If non-halogenated (e.g., Methanol), use the Non-Halogenated stream.

  • Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.

  • Documentation: Log the estimated concentration of the nitrobenzoate on the carboy's accumulation log.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of nitrobenzoate esters.

DisposalWorkflow Start Waste Generation: 4-Propoxyphenyl 3-nitrobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure/Dry Liquid Liquid/Solution StateCheck->Liquid Dissolved Bagging Double Bag in Polyethylene Place in HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid Organic' Bagging->LabelSolid SAA Satellite Accumulation Area (Cool, Dry, Segregated) LabelSolid->SAA SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (e.g., Acetone, Ethanol) SolventCheck->NonHalo Flammable Solvents Halo->SAA NonHalo->SAA EHS EHS Pickup & Transport SAA->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision tree for the segregation and packaging of nitrobenzoate ester waste streams.

Emergency Procedures: Spill Management

In the event of a spill, speed and containment are critical to prevent environmental contamination.[1]

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. Use a P95/P100 respirator if outside a fume hood .

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable .

  • Decontamination: Scrub the surface with a soap/water solution. Collect all cleaning materials as hazardous waste.

Regulatory Context (RCRA/EPA)

While 4-Propoxyphenyl 3-nitrobenzoate is not typically explicitly listed on the EPA's P-list (acutely toxic) or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Characteristic Waste: If dissolved in flammable solvents, it carries the D001 code.[2]

  • Toxicity: Generators must determine if the waste exhibits toxicity characteristics. When in doubt, manage as Hazardous Waste to ensure incineration, which destroys the nitro-aromatic core .

References
  • Fisher Scientific.[3] (n.d.). Safety Data Sheet: Ethyl 4-nitrobenzoate. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Nitrobenzoate Derivatives. Retrieved from

  • BenchChem. (2025).[1] Proper Disposal of Nitrobenzoate Esters: A Step-by-Step Guide. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal protective equipment for handling 4-Propoxyphenyl 3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

4-Propoxyphenyl 3-nitrobenzoate (often an intermediate in liquid crystal or pharmaceutical synthesis) presents specific handling challenges due to its structural moieties.[1] As a nitro-aromatic ester, it falls under the class of compounds that require strict control over dust generation and dermal absorption .

While specific toxicological data for this exact catalog item may be limited in public repositories, we apply the Structure-Activity Relationship (SAR) principle. The presence of the nitro group (


) and the ester linkage dictates that we treat this substance as a potential sensitizer  and irritant  with high bioavailability if inhaled or absorbed.
Core Hazard Profile (Derived from Nitrobenzoate Class)
  • Physical State: Crystalline Solid / Powder.

  • Primary Routes of Entry: Inhalation (dust), Dermal Absorption, Ocular contact.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[3][4]

    • H317: May cause an allergic skin reaction (Sensitization risk).[6]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance. We utilize a "Barrier-in-Depth" strategy to prevent sensitization.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Gloving (Nitrile) [1][4]• Inner: 4 mil Nitrile (Examination)• Outer: 5-8 mil Nitrile (Long Cuff)Permeation Resistance: Nitro-aromatics can permeate thin latex.[1] Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Particulate Seal: Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can dissolve in tear ducts, causing ocular burns.
Respiratory Fume Hood (Primary)OR N95/P3 Respirator (Secondary)Dust Control: Engineering controls (hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is required to prevent alveolar deposition of the nitro-compound.[1]
Body Defense Lab Coat (Tyvek/Cotton) + Sleeve Covers Gap Management: The wrist gap between glove and coat is the #1 exposure point. Tyvek sleeve covers bridge this gap and prevent cuff contamination.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct contact and minimize dust aerosolization.

Phase 1: Preparation & Weighing[1]
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Reason: Nitrobenzoate esters are often static-prone; static discharge scatters powder, defeating containment.[1]

  • The "Wet" Transfer Method:

    • Pre-weigh the solid in a closed vessel if possible.

    • If transferring to a reactor, dissolve the solid in the transport solvent (e.g., DCM or Ethyl Acetate) inside the weighing vial before transfer.

    • Benefit: Handling a liquid solution is safer than handling dry, airborne powder.

Phase 2: Reaction & Processing[1]
  • Temperature Control: If heating, ensure a reflux condenser is active before reaching 40°C. Nitro compounds can decompose exothermically; prevent thermal runaway.

  • Spill Management:

    • Do NOT sweep dry powder.

    • Protocol: Cover spill with a wet paper towel (solvent-dampened), then wipe. This suppresses dust immediately.

Phase 3: Decontamination (Doffing)[1]
  • Wash Outer Gloves: Rinse outer gloves with acetone/ethanol before removal to strip surface residues.

  • Peel Technique: Remove outer gloves inside the fume hood.

  • Inspect Inner Gloves: Check for yellowing/discoloration (indicative of nitro-compound permeation).

Visualizing the Safety Logic

The following diagram illustrates the Safe Handling Lifecycle , emphasizing the critical decision points that prevent exposure.

SafetyLifecycle Start Start: Chemical Retrieval RiskAssess Risk Assessment: Is Quantity > 1g? Start->RiskAssess StandardPPE Standard PPE: Nitrile Gloves + Goggles RiskAssess->StandardPPE No (<1g) EnhancedPPE Enhanced PPE: Double Gloves + Sleeve Covers + Respirator Ready RiskAssess->EnhancedPPE Yes (>1g) StaticControl Step 1: Static Elimination (Ionizer/Gun) StandardPPE->StaticControl EnhancedPPE->StaticControl Weighing Step 2: Weighing (Inside Fume Hood) StaticControl->Weighing Solubilization Step 3: Immediate Solubilization (Convert Solid to Liquid) Weighing->Solubilization Minimize Dust Waste Disposal: High-Temp Incineration Stream Solubilization->Waste Post-Reaction

Figure 1: Decision matrix for PPE selection and operational workflow. Note the critical step of "Immediate Solubilization" to mitigate dust hazards.

Emergency Response & Disposal

Exposure Response[1][2][4][7][8]
  • Skin Contact: Wash with soap and water for 15 minutes .[7] Do not use alcohol for skin washing, as it may increase the transdermal absorption rate of the nitro-ester.

  • Eye Contact: Flush immediately.[2][3][4][5][7][8][9] If wearing contacts, remove them after the first 5 minutes of flushing, then continue for another 10.

Waste Disposal Strategy

Do not dispose of down the drain.

  • Segregation: Collect in "Organic Solids" or "Non-Halogenated Organic Solvents" waste streams.

  • Labeling: Clearly tag waste as "Contains Nitro-Aromatics" to alert waste management vendors (preventing incompatibility with strong oxidizers).

  • Destruction: The preferred method is High-Temperature Incineration equipped with afterburners and scrubbers to manage nitrogen oxide (

    
    ) emissions.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-nitrobenzoate (Structural Analog). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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